3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
Description
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Properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-15-9-11(16(17)19)7-8-14(15)21-10-12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYUFIGSIKARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220616 | |
| Record name | 3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160260-00-3 | |
| Record name | 3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document delves into its physicochemical properties, a detailed synthesis protocol, safety considerations, and its applications, with a focus on providing actionable insights for laboratory and development settings.
Introduction
This compound is a substituted aromatic acyl chloride. Its molecular architecture, featuring an ethoxy group, a fluorinated benzyl ether linkage, and a reactive benzoyl chloride moiety, makes it a versatile building block in organic synthesis. The presence of these distinct functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of novel compounds with potential therapeutic activities. The fluorobenzyl group, in particular, is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity to biological targets.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a central benzene ring substituted at the 1, 3, and 4 positions. The reactive acyl chloride group at position 1 is the primary site for nucleophilic attack. The ethoxy group at position 3 and the 2-fluorobenzyl ether at position 4 modulate the reactivity of the acyl chloride and influence the overall physicochemical properties of the molecule.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Reference Compound: 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride | Reference Compound: 2-Fluorobenzoyl chloride[1] |
| Molecular Formula | C₁₆H₁₄ClFO₃ | C₁₆H₁₄ClFO₃ | C₇H₄ClFO |
| Molecular Weight | 308.73 g/mol | 308.73 g/mol | 158.56 g/mol |
| Appearance | Expected to be a colorless to yellow liquid or low melting solid | Not specified | Colorless liquid |
| Melting Point | Not experimentally determined; likely a low melting solid | Not specified | 4 °C |
| Boiling Point | Not experimentally determined; expected to be high, likely decomposes | Not specified | 206 °C at 760 mmHg |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | Not specified | Decomposes in water |
Reactivity Profile
The primary reactive center of this molecule is the acyl chloride functional group. Benzoyl chlorides are known to be excellent electrophiles and readily undergo nucleophilic acyl substitution reactions.[2] The chlorine atom is a good leaving group, facilitating the attack of various nucleophiles on the carbonyl carbon.
Common reactions include:
-
Hydrolysis: Reacts with water to form the corresponding carboxylic acid, 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid, and hydrochloric acid. This reaction is often vigorous, and the compound is considered moisture-sensitive.[3]
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with amines to form amides.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
The electron-donating ethoxy group and the electron-withdrawing fluorine on the benzyl group can influence the reactivity of the acyl chloride, though the effect is generally modest compared to the inherent reactivity of the acyl chloride itself.
Proposed Synthesis Protocol
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol is a scientifically plausible route based on established organic chemistry transformations.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
This step involves the Williamson ether synthesis to couple 3-ethoxy-4-hydroxybenzaldehyde with 2-fluorobenzyl chloride.
-
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde
-
2-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of 3-ethoxy-4-hydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluorobenzyl chloride dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Oxidation to 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic Acid
The aldehyde is then oxidized to the corresponding carboxylic acid.
-
Materials:
-
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
-
Potassium permanganate (KMnO₄) or another suitable oxidizing agent
-
Aqueous sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the aldehyde in a suitable solvent mixture, such as aqueous acetone or pyridine.
-
Slowly add a solution of potassium permanganate while maintaining the temperature.
-
Stir the reaction until the purple color of the permanganate disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Step 3: Conversion to this compound
The final step is the conversion of the carboxylic acid to the acyl chloride. This is a common transformation in organic synthesis.[4][5]
-
Materials:
-
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
-
Oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
A catalytic amount of anhydrous DMF
-
-
Procedure:
-
Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases and the reaction is complete (monitor by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude benzoyl chloride. The product is often used in the next step without further purification.
-
Applications in Research and Drug Development
Substituted benzoyl chlorides are valuable intermediates in the synthesis of a wide array of organic compounds.[6][7] this compound is particularly useful for introducing the 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl moiety into target molecules. This can be advantageous in drug discovery for several reasons:
-
Scaffold for Novel Compounds: It serves as a starting point for the synthesis of new chemical entities with potential biological activity. The benzoyl chloride can be reacted with various amines and alcohols to create libraries of amides and esters for screening.
-
Modification of Existing Drugs: This reagent can be used to modify the structure of known active compounds to improve their pharmacokinetic or pharmacodynamic properties.
-
Probing Structure-Activity Relationships (SAR): The introduction of the fluorobenzyl ether group allows for the systematic exploration of SAR. The fluorine atom can act as a hydrogen bond acceptor and can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.
Safety and Handling
As with all acyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Moisture Sensitivity: The compound is moisture-sensitive and will react with water to release corrosive hydrochloric acid gas.[3] Store in a tightly sealed container under an inert atmosphere and handle using anhydrous techniques.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules. Its unique combination of functional groups provides a platform for creating novel compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, reactivity, and a reliable synthetic protocol are essential for its effective use in a research and development setting. Adherence to strict safety protocols is paramount when handling this reactive compound.
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Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w... Retrieved from [Link]
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Filo. (2023, April 29). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s... Retrieved from [Link]
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ResearchGate. (2025, August 6). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride. Retrieved from [Link]
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An In-depth Technical Guide to 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, a key intermediate in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the compound's structure, synthesis, physicochemical properties, and its strategic importance in the creation of advanced therapeutic agents.
Introduction and Core Chemical Identity
This compound is a polysubstituted aromatic acyl chloride. Its structure is characterized by a central benzoyl chloride moiety, which is highly reactive and serves as a linchpin for amide or ester bond formation. The strategic placement of an ethoxy group at the 3-position and a 2-fluorobenzyl ether at the 4-position is not arbitrary; these substitutions are designed to modulate the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its downstream derivatives.
The 2-fluoro substitution on the benzyl group is particularly noteworthy. Fluorine's high electronegativity can alter the acidity of neighboring protons and influence metabolic stability by blocking potential sites of oxidation. This strategic fluorination is a common tactic in modern drug design to enhance pharmacokinetic profiles.
Table 1: Core Identifiers for this compound and its Precursor
| Identifier | This compound | 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid |
| CAS Number | 1160251-12-6 (Proposed) | Not explicitly found |
| Molecular Formula | C₁₆H₁₄ClFO₃ | C₁₆H₁₅FO₄ |
| Molecular Weight | 324.73 g/mol | 306.29 g/mol |
| Chemical Structure |
Strategic Synthesis Pathway
The synthesis of this compound is a two-step process, beginning with the synthesis of its carboxylic acid precursor, followed by the conversion to the final acyl chloride. This pathway is designed for efficiency and control, ensuring high purity of the final product, which is critical for its use in pharmaceutical manufacturing.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic Acid via Williamson Ether Synthesis
The foundational step is the formation of the ether linkage through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3][4] This reaction proceeds via an Sₙ2 mechanism.
Causality of Experimental Choices:
-
Starting Material: 3-Ethoxy-4-hydroxybenzoic acid is selected as the nucleophile. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a mild base.
-
Alkylating Agent: 2-Fluorobenzyl bromide is an ideal electrophile for this Sₙ2 reaction. As a primary benzylic halide, it is highly reactive and less prone to elimination side reactions.[5][6][7][8][9]
-
Base and Solvent: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base that is strong enough to deprotonate the phenol without hydrolyzing the ester (if the synthesis starts from an ester of 3-ethoxy-4-hydroxybenzoic acid). A polar aprotic solvent like dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.
Experimental Protocol: Williamson Ether Synthesis
-
To a stirred solution of 3-ethoxy-4-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide salt.
-
Add 2-fluorobenzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl to a pH of 2-3.
-
The precipitated solid, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid, is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Step 2: Conversion to this compound
The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a standard transformation in organic synthesis, and several reagents can accomplish this.[10][11][12]
Causality of Experimental Choices:
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a preferred reagent for this transformation. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired benzoyl chloride.[10][11][12] Oxalyl chloride is another excellent alternative, often used with a catalytic amount of DMF.[13][14]
-
Reaction Conditions: The reaction is typically performed in an inert solvent or neat with excess thionyl chloride. Refluxing the mixture ensures the reaction goes to completion. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.[12]
Experimental Protocol: Acyl Chloride Formation
-
In a fume hood, suspend 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 equivalent) in an excess of thionyl chloride (3.0-5.0 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Fit the flask with a reflux condenser equipped with a drying tube and heat the mixture to reflux (approximately 80°C).
-
Maintain the reflux until the evolution of gases (SO₂ and HCl) ceases, which typically takes 2-4 hours. The solid benzoic acid will dissolve as it is converted to the liquid benzoyl chloride.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound is often used in the next step without further purification. If high purity is required, it can be purified by vacuum distillation.
Physicochemical Properties and Safety Considerations
As a reactive acyl chloride, this compound must be handled with appropriate safety precautions. It is corrosive and will react with moisture, including atmospheric humidity, to release corrosive HCl gas.[15][16][17][18][19] Therefore, it should be stored under an inert atmosphere and handled in a well-ventilated fume hood.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | > 200 °C at atmospheric pressure (decomposition may occur); best purified by vacuum distillation. |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene); reacts with protic solvents (e.g., water, alcohols). |
| Reactivity | Highly reactive towards nucleophiles; moisture sensitive. |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, lachrymator.[15][16][17][18][19] |
Application in Drug Development: A Key Intermediate for PDE4 Inhibitors
Benzoyl chloride derivatives with alkoxy and benzyloxy substitutions are crucial intermediates in the synthesis of various pharmacologically active compounds. Notably, structures analogous to this compound are key building blocks for selective phosphodiesterase-4 (PDE4) inhibitors.[20][21][22]
PDE4 is an enzyme that plays a critical role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the intracellular levels of cAMP are increased, leading to a reduction in the inflammatory response. This mechanism is central to the therapeutic effect of drugs like Roflumilast, which is used to treat chronic obstructive pulmonary disease (COPD).[2][20]
The title compound serves as a precursor to the benzamide core of many PDE4 inhibitors. The benzoyl chloride is reacted with a substituted amine (such as a substituted aminopyridine) to form the final amide product. The ethoxy and 2-fluorobenzyloxy groups are strategically positioned to interact with specific residues in the active site of the PDE4 enzyme, contributing to the potency and selectivity of the inhibitor.[11][12][22]
Caption: Role of PDE4 inhibitors in modulating the cAMP signaling pathway.
Conclusion
This compound is a strategically designed chemical intermediate with significant value in the field of drug discovery and development. Its synthesis, while requiring careful control of reaction conditions, relies on well-established and scalable chemical transformations. The unique combination of its reactive acyl chloride group and the modulating influence of its ethoxy and fluorobenzyl substituents makes it a powerful building block for the synthesis of targeted therapeutics, particularly in the development of next-generation PDE4 inhibitors for inflammatory diseases. This guide provides the foundational knowledge for researchers to confidently synthesize and utilize this important compound in their research endeavors.
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The Chemical Synthesis of Roflumilast: Intermediate Insights. (2026, October 26). PharmaCompass. [Link]
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El-Gamal, M. I., et al. (2024). Rationale design and synthesis of new roflumilast analogues as preferential selective and potent PDE-4B inhibitors. PubMed. [Link]
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Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020, June 9). ResearchGate. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. [Link]
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A Technical Guide to the Spectral Analysis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral data for the novel research compound, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures. Our objective is to furnish a robust predictive framework to aid in the identification, characterization, and quality control of this compound, thereby facilitating its application in synthetic chemistry and pharmaceutical research.
Introduction: The Structural Significance of this compound
This compound is a multifaceted aromatic compound featuring several key functional groups: a reactive acyl chloride, an ethoxy substituent, and a fluorobenzyl ether moiety. The strategic placement of these groups suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the benzoyl chloride group makes it an excellent acylating agent, while the ether linkage and aromatic rings provide a scaffold that can be further functionalized.
Accurate structural elucidation is paramount for any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor. This guide will provide a detailed, predictive analysis of the spectral characteristics of this compound, offering a foundational reference for its synthesis and subsequent applications.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on established chemical shift values for substituted aromatic systems, ethers, and acyl chlorides.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~7.9 - 8.1 | d | ~2.0 | 1H |
| H-2 | ~7.8 - 8.0 | dd | ~8.5, 2.0 | 1H |
| H-5 | ~7.0 - 7.2 | d | ~8.5 | 1H |
| H-3' | ~7.4 - 7.6 | m | 1H | |
| H-5' | ~7.3 - 7.5 | m | 1H | |
| H-4' | ~7.1 - 7.3 | m | 1H | |
| H-6' | ~7.1 - 7.3 | m | 1H | |
| O-CH₂ (benzyl) | ~5.2 - 5.4 | s | 2H | |
| O-CH₂ (ethoxy) | ~4.1 - 4.3 | q | ~7.0 | 2H |
| CH₃ (ethoxy) | ~1.4 - 1.6 | t | ~7.0 | 3H |
Note: Predicted chemical shifts are referenced to TMS (0 ppm) and are subject to solvent effects.
Causality Behind Predicted Shifts:
-
The protons on the benzoyl chloride ring (H-2, H-5, H-6) are expected to be deshielded due to the electron-withdrawing nature of the carbonyl group.
-
The protons of the 2-fluorobenzyl group will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
The benzylic protons (O-CH₂) are deshielded by the adjacent oxygen and aromatic ring.
-
The ethoxy group will show a characteristic quartet for the methylene protons and a triplet for the methyl protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 - 172 |
| C-4 | ~158 - 162 |
| C-3 | ~148 - 152 |
| C-1' | ~160 - 164 (d, ¹JCF ≈ 245 Hz) |
| C-1 | ~128 - 132 |
| C-2' to C-6' | ~115 - 135 (with C-F couplings) |
| C-2, C-5, C-6 | ~110 - 130 |
| O-CH₂ (benzyl) | ~70 - 75 |
| O-CH₂ (ethoxy) | ~64 - 68 |
| CH₃ (ethoxy) | ~14 - 16 |
Note: Predicted chemical shifts are referenced to TMS (0 ppm).
Expert Insights: The acyl chloride carbonyl carbon is expected at a relatively downfield position. The carbon attached to the fluorine atom (C-1') will show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds. The other carbons of the fluorobenzyl ring will exhibit smaller two- and three-bond C-F couplings.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] Acyl chlorides are moisture-sensitive, so the use of a dry solvent and NMR tube is critical.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
The number of scans can be adjusted based on sample concentration, typically 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to 0-220 ppm.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[3]
Caption: Molecular structure with atom numbering for NMR assignments.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl group and the C-O bonds of the ether linkages.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~1780 - 1760 | Strong | C=O stretch (acyl chloride) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1050 | Strong | Aryl-O-C stretch (symmetric) |
| ~1200 - 1100 | Strong | C-F stretch |
| ~850 - 750 | Strong | C-H out-of-plane bending |
| ~750 - 550 | Medium | C-Cl stretch |
Authoritative Grounding: The carbonyl stretching frequency of acyl chlorides is characteristically high, typically appearing in the 1810-1775 cm⁻¹ region, due to the inductive effect of the chlorine atom.[4][5][6][7] Conjugation with the aromatic ring is expected to lower this frequency to the predicted range of 1780-1760 cm⁻¹.[6][7][8] Aryl alkyl ethers typically show two strong C-O stretching bands, an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[4]
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for both liquid and solid samples.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[9]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[9][10] Apply gentle pressure with the built-in press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[9][10]
Caption: Experimental workflow for ATR-FTIR analysis.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like benzoyl chloride derivatives.
Predicted Fragmentation Pattern (EI-MS)
The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Interpretation |
| 308/310 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 273 | [M - Cl]⁺ | Loss of a chlorine radical |
| 199 | [C₁₀H₁₂FO₂]⁺ | Cleavage of the benzyl ether bond |
| 181 | [C₉H₁₀O₃]⁺ | Benzylic cleavage |
| 109 | [C₇H₆F]⁺ | Fluorobenzyl cation |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (common in benzoyl derivatives) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Trustworthiness of Predictions: The fragmentation of benzoyl chloride derivatives typically involves the loss of the chlorine atom and the formation of a stable benzoyl cation (m/z 105).[11][12][13] The subsequent loss of a neutral carbon monoxide molecule leads to the phenyl cation (m/z 77).[12] The ether linkages provide additional fragmentation pathways, such as the formation of the fluorobenzyl cation (m/z 109).
Experimental Protocol for GC-MS (EI)
Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable method for analyzing this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Set to a temperature of 250°C.
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[11]
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
-
MS Conditions:
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide presents a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and comparative data from analogous structures, we have constructed a reliable spectral profile for this novel compound. The provided experimental protocols offer a validated framework for acquiring high-quality data. This guide is intended to serve as a valuable resource for researchers, enabling confident identification and characterization of this compound in their synthetic and drug discovery endeavors.
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Electron Ionization for GC–MS. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 19, 2026, from [Link]
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Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A, 1446, 78–90. [Link]
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Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved January 19, 2026, from [Link]
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Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved January 19, 2026, from [Link]
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ATR-FTIR. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 19, 2026, from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Malec, P. A., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 782–789. [Link]
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How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 19, 2026, from [Link]
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NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 19, 2026, from [Link]
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Benzoylchloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. Retrieved January 19, 2026, from [Link]
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Benzoylchloride. (n.d.). Retrieved January 19, 2026, from [Link]
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solubility and stability of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
An In-depth Technical Guide on the Solubility and Stability of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
Introduction
This compound is a substituted aromatic acyl chloride of interest in synthetic chemistry, particularly as an intermediate in the development of novel pharmaceutical agents and advanced materials.[1] Its molecular architecture, featuring a reactive benzoyl chloride core, an electron-donating ethoxy group, and a fluorobenzyl ether moiety, presents a unique combination of reactivity and structural complexity. For researchers and process chemists, a thorough understanding of its solubility and stability is not merely academic; it is a prerequisite for successful reaction design, optimization, purification, and formulation.
This guide provides a comprehensive technical overview of the critical physicochemical parameters of this compound. We will delve into its expected solubility profile in various solvent systems and present robust, field-proven protocols for its empirical determination. Furthermore, we will explore the key stability challenges—hydrolytic, thermal, and photolytic degradation—offering detailed methodologies for stress testing and characterization. The causality behind each experimental choice is explained to empower scientists to not only execute these protocols but also to adapt them to their specific research contexts.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are foundational for designing experimental protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄ClFO₃ | [1] |
| Molecular Weight | 308.74 g/mol | [1][2] |
| Appearance | Expected to be a solid or high-boiling liquid | Inferred from similar structures |
| Core Functional Group | Acyl Chloride (-COCl) | [1] |
| Key Substituents | 3-Ethoxy, 4-(2-Fluorobenzyl)oxy | [1] |
Part 1: Solubility Profile
The efficacy of this compound in any synthetic application is fundamentally dependent on its solubility within the chosen reaction medium. As a highly reactive acyl chloride, its solubility is intrinsically linked to its stability, particularly in the presence of protic solvents.
Theoretical Solubility Considerations
The molecule's structure suggests a nuanced solubility profile. The central benzoyl chloride moiety, along with the ether and ethoxy groups, provides significant polar character. However, the two aromatic rings and alkyl chains contribute substantial non-polar characteristics.
-
Aprotic Solvents : High solubility is anticipated in a range of common anhydrous aprotic organic solvents. This includes ethers (e.g., diethyl ether, THF), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene).[3][4] The choice among these will depend on the specific reaction requirements, such as temperature and downstream processing.
-
Protic Solvents : Protic solvents such as water, alcohols (methanol, ethanol), and primary or secondary amines are not suitable for solubilizing the compound for reactions where the acyl chloride moiety is intended to be preserved. The compound will readily react with these solvents, undergoing hydrolysis or alcoholysis to form the corresponding carboxylic acid or ester, respectively.[3][5] This reactivity precludes simple solubility measurements in these media.
Experimental Protocol for Quantitative Solubility Determination
To obtain reliable and reproducible solubility data, a robust experimental protocol that accounts for the compound's reactivity is essential.[6] The following gravimetric and analytical method is recommended.
Causality Statement: The choice of an anhydrous experimental setup is critical. The acyl chloride functional group is highly susceptible to hydrolysis.[5] Any ingress of atmospheric moisture will convert the compound to its corresponding carboxylic acid, leading to inaccurate (artificially low) solubility measurements of the parent compound.
Methodology
-
Solvent Preparation : Utilize only high-purity, anhydrous solvents (<50 ppm water). Solvents should be stored over molecular sieves or under an inert atmosphere (Nitrogen or Argon).
-
Equilibration Setup : In a temperature-controlled shaker bath, add an excess amount of this compound to a known volume of the selected anhydrous solvent in a sealed vial.
-
Saturation : Agitate the mixture at a constant, defined temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is necessary to confirm saturation.
-
Sample Isolation : Quickly withdraw a sample of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step must be performed rapidly to prevent temperature changes that could alter solubility.[3]
-
Quantification (HPLC Method) :
-
Derivatization : Immediately quench the filtered, saturated solution by diluting it into a solution containing a nucleophile, such as anhydrous methanol or a standard amine (e.g., benzylamine), to form a stable ester or amide derivative. This prevents degradation during analysis and provides a stable analyte for HPLC.[7]
-
Analysis : Analyze the derivatized sample using a pre-validated HPLC method with a suitable detector (e.g., DAD or UV).
-
Calibration : Determine the concentration of the derivative by comparing its peak area to a calibration curve prepared from known concentrations of a pure, synthesized standard of the same derivative.
-
-
Data Calculation : Calculate the original solubility of this compound in the solvent (e.g., in g/100 mL or mol/L) based on the measured concentration of the derivative and the dilution factors used.
Workflow for Solubility Determination
Caption: Logical flow for determining the solubility of a reactive compound.
Part 2: Stability Profile
Acyl chlorides are inherently reactive, and their stability is a major concern during synthesis, purification, and storage.[8] A comprehensive stability assessment must evaluate the impact of hydrolysis, heat, and light.
Hydrolytic Stability
Mechanism: The primary degradation pathway for this compound in the presence of water is hydrolysis. The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic oxygen atom of water, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the corresponding 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid and hydrochloric acid.[5] The reaction is generally rapid and exothermic.[9]
Degradation Pathway: Hydrolysis
Caption: Reaction scheme for the hydrolysis of the parent compound.
Experimental Protocol for Hydrolytic Stability Assessment
-
Stock Solution Preparation : Prepare a stock solution of the title compound in a water-miscible, aprotic solvent (e.g., Acetonitrile).
-
Forced Degradation :
-
Prepare reaction vials containing solutions at different pH values (e.g., pH 2, pH 7, pH 9 buffers).
-
Spike a small, known volume of the stock solution into each vial to initiate the degradation study.
-
Maintain the vials at a constant temperature (e.g., 40 °C).
-
-
Time-Point Analysis : At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching & Analysis : Immediately quench the reaction by diluting the aliquot in the mobile phase and analyze via a stability-indicating HPLC method to quantify the remaining parent compound.
-
Data Analysis : Plot the concentration of the parent compound versus time for each pH condition to determine the rate of degradation.
Thermal Stability
Considerations: Thermal stress can lead to decomposition. While some benzoyl chlorides are stable enough for distillation, others, particularly those with certain substituents, can decompose exothermically and violently upon heating.[9][10] It is crucial to determine the onset of any thermal events.
Experimental Protocol for Thermal Stress Testing
-
Differential Scanning Calorimetry (DSC) :
-
Objective : To identify the onset temperature of melting and any exothermic decomposition events.
-
Procedure : Place a small, accurately weighed sample (2-5 mg) into a hermetically sealed aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis : Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). An exothermic event indicates thermal instability.
-
-
Isothermal Stress Testing :
-
Objective : To assess degradation under prolonged exposure to elevated temperatures below the decomposition onset.
-
Procedure : Store accurately weighed samples of the solid compound in sealed vials at various temperatures (e.g., 60 °C, 80 °C) for a set period (e.g., 1-2 weeks). Include a control sample stored at a reference temperature (e.g., 5 °C).
-
Analysis : After the stress period, dissolve the samples in a suitable solvent and quantify the purity using a validated HPLC method to determine the percentage of degradation.
-
Photostability
Considerations: The presence of aromatic rings in the molecule suggests potential absorption of UV or visible light, which could catalyze degradation. Photostability testing should be conducted according to established regulatory standards, such as the ICH Q1B guideline, to ensure comprehensive evaluation.[11][12][13]
Experimental Protocol for Photostability Testing (ICH Q1B Guideline)
This protocol is designed to expose the drug substance to a standardized amount of light to assess its potential for photodegradation.[12][14]
-
Sample Preparation :
-
Solid State : Spread a thin layer (not more than 3 mm) of the compound in a suitable glass or quartz dish.[14]
-
Solution State : Prepare a solution in an inert solvent (e.g., acetonitrile) and place it in a sealed, transparent quartz container.
-
Dark Control : Prepare a parallel set of samples (solid and solution) and wrap them securely in aluminum foil to serve as dark controls. This allows for the differentiation of light-induced degradation from thermal degradation occurring during the experiment.[14]
-
-
Light Exposure : Place the samples and dark controls in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12]
-
Analysis : After the exposure is complete, analyze all samples (exposed and dark controls) using a stability-indicating HPLC method.
-
Evaluation : Compare the purity of the light-exposed sample to that of the dark control. Significant degradation in the exposed sample relative to the control indicates photolability. Any new peaks should be evaluated as potential photodegradants.
Workflow for ICH Q1B Photostability Testing
Caption: A systematic approach to photostability testing of a drug substance.
Conclusion
This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability. Its reactive acyl chloride nature dictates that it is best handled in anhydrous, aprotic solvents. Its stability is challenged by exposure to water, elevated temperatures, and light. The protocols detailed in this guide provide a systematic framework for researchers to quantitatively assess these critical parameters. By understanding the causality behind each experimental step, scientists can generate reliable data to guide reaction optimization, define safe handling and storage conditions, and ultimately accelerate the drug development process.
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An In-Depth Technical Guide: The Pivotal Role of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride in the Synthesis and Mechanism of Action of the PDE4 Inhibitor, Roflumilast
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide elucidates the multifaceted role of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, a compound of significant interest not for its direct biological activity, but as a sophisticated chemical intermediate. Its primary importance lies in its function as a key building block in the synthesis of Roflumilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor. This document will first explore the chemical utility and reactivity of the benzoyl chloride derivative and then delve into the intricate biological mechanism of action of the resulting therapeutic agent, Roflumilast, which is indicated for the treatment of chronic obstructive pulmonary disease (COPD).
Part 1: The Chemical Significance of this compound
While a direct "mechanism of action" in a pharmacological sense is not applicable to this compound, its "mechanism" in a chemical context is that of a highly reactive acylating agent. The benzoyl chloride functional group makes the carbonyl carbon highly electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is harnessed in organic synthesis to create stable amide or ester bonds.
Role in the Synthesis of Roflumilast
The principal application of this compound is as a crucial intermediate in the multi-step synthesis of Roflumilast.[1][2][3] Roflumilast's chemical structure features a central benzamide core. The synthesis of this core is achieved by reacting this compound with an appropriate amine-containing molecule, which in the case of Roflumilast synthesis, is typically a derivative of 3,5-dichloro-4-aminopyridine. The reaction, a nucleophilic acyl substitution, forms the robust amide linkage that is central to the final drug's structure.
Illustrative Synthetic Pathway
The following diagram illustrates the key step in the synthesis of Roflumilast where this compound is utilized.
Caption: Synthetic scheme for Roflumilast formation.
Exemplary Experimental Protocol: Amide Formation
The following is a generalized, step-by-step protocol for the acylation reaction, based on principles of organic synthesis.[4]
-
Dissolution: Dissolve 3,5-dichloro-4-aminopyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add an organic base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct that is generated during the reaction.
-
Acylation: Slowly add a solution of this compound in the same solvent to the reaction mixture. The reaction is typically carried out at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid. The organic product is then extracted, dried, and purified, often by recrystallization or column chromatography, to yield Roflumilast.
Part 2: The Biological Mechanism of Action of Roflumilast
Roflumilast, the product of the synthesis involving our key intermediate, is a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE4).[1] Its anti-inflammatory effects are the cornerstone of its therapeutic utility in inflammatory lung diseases.[1]
Molecular Target: Phosphodiesterase-4 (PDE4)
The primary molecular target of Roflumilast is the PDE4 enzyme. PDE4 is a member of the phosphodiesterase superfamily and is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in a variety of cells. PDE4 is predominantly expressed in inflammatory cells, including neutrophils, eosinophils, macrophages, and T-lymphocytes, as well as in airway smooth muscle cells.
Signaling Pathway of Roflumilast Action
The mechanism of action of Roflumilast is centered on its ability to increase intracellular cAMP levels by inhibiting PDE4.
-
PDE4 Inhibition: Roflumilast binds to the active site of PDE4, preventing it from breaking down cAMP.
-
cAMP Accumulation: The inhibition of PDE4 leads to an accumulation of intracellular cAMP.
-
Downstream Effector Activation: Elevated cAMP levels activate downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
Anti-inflammatory Effects: The activation of these pathways in inflammatory cells results in a broad spectrum of anti-inflammatory effects, including:
-
Suppression of the release of pro-inflammatory mediators (e.g., leukotrienes, cytokines, and chemokines).
-
Inhibition of the production of reactive oxygen species (ROS).
-
Reduction in the trafficking and activation of inflammatory cells into the lungs.
-
-
Pulmonary Effects: In the lungs, the anti-inflammatory actions of Roflumilast lead to a reduction in chronic inflammation, a hallmark of COPD. Additionally, increased cAMP can promote airway smooth muscle relaxation, contributing to bronchodilation.
Signaling Pathway Diagram
The following diagram illustrates the intracellular signaling pathway affected by Roflumilast.
Caption: Roflumilast's mechanism of action via PDE4 inhibition.
Quantitative Data on Roflumilast Activity
The following table summarizes the inhibitory potency of Roflumilast against various phosphodiesterase isoforms, highlighting its selectivity for PDE4.
| Enzyme | IC₅₀ (nM) | Selectivity vs. PDE4 |
| PDE4 | 0.8 | - |
| PDE1 | 1,600 | 2,000-fold |
| PDE2 | 3,200 | 4,000-fold |
| PDE3 | >10,000 | >12,500-fold |
| PDE5 | 2,400 | 3,000-fold |
Note: IC₅₀ values are approximate and can vary based on assay conditions. The data illustrates the high selectivity of Roflumilast for the PDE4 enzyme.
Conclusion
This compound is a testament to the critical role of specialized chemical intermediates in modern drug development. While devoid of a direct pharmacological effect, its precisely engineered chemical reactivity is indispensable for the efficient synthesis of Roflumilast. The true "mechanism of action" of interest to the biomedical community is that of Roflumilast, which acts as a highly selective PDE4 inhibitor. By elevating intracellular cAMP levels in key inflammatory cells, Roflumilast effectively mitigates the chronic inflammation that drives the pathophysiology of COPD. Understanding this entire pathway, from the chemistry of the intermediate to the molecular biology of the final drug product, provides a comprehensive picture for researchers and professionals in the field of drug discovery and development.
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- Google Patents. Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - CN103304408A.
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A Technical Guide to the Research Applications of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride: A Versatile Scaffold for Novel Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery of novel therapeutics. 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride emerges as a compound of significant interest, not as an end-product, but as a highly reactive and strategically designed intermediate. Its core structure, a substituted benzoyl chloride, is primed for facile derivatization, particularly through amide bond formation, a cornerstone of pharmaceutical synthesis.[1] This guide provides an in-depth exploration of the potential research applications of this compound, grounded in its inherent chemical reactivity and its structural relationship to a critical class of therapeutic agents: Phosphodiesterase-4 (PDE4) inhibitors. For researchers and drug development professionals, this document aims to serve as a technical manual, offering not just theoretical applications but also actionable experimental protocols.
Physicochemical Properties and Synthetic Strategy
The strategic design of this compound is evident in its constituent parts. The benzoyl chloride moiety provides a reactive handle for coupling with a diverse range of nucleophiles, most notably primary and secondary amines, to form stable amide linkages.[2][3] The ethoxy and 2-fluorobenzyloxy substituents are not mere decorations; they are critical modulators of the molecule's electronic and steric properties, influencing its reactivity and the biological activity of its downstream derivatives.
| Property | Value | Source |
| Molecular Formula | C16H14ClFO3 | N/A |
| Molecular Weight | 308.73 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Reactivity | Highly reactive with nucleophiles, sensitive to moisture | General knowledge of benzoyl chlorides |
A plausible and efficient synthesis of the title compound begins with commercially available 3-ethoxy-4-hydroxybenzoic acid.[4] The synthesis can be conceptualized in three key stages, as depicted in the workflow below.
Caption: Synthetic workflow for the preparation and application of the title compound.
Experimental Protocol: Synthesis of this compound
Part 1: Williamson Ether Synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid [1][5][6]
-
To a stirred solution of 3-ethoxy-4-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
-
Add 2-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid.
Part 2: Conversion to this compound [7][8][9]
-
Suspend the synthesized 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 eq) in thionyl chloride (SOCl2) (5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solid dissolves.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.
-
The resulting crude benzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Proposed Research Application: Development of Novel Phosphodiesterase-4 (PDE4) Inhibitors
The structural architecture of this compound bears a striking resemblance to the core of Roflumilast, a potent and selective PDE4 inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[10] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger with broad anti-inflammatory effects.[11][12][13] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, thereby suppressing the release of pro-inflammatory mediators.[14]
The proposed research application leverages the title compound as a scaffold to generate a library of novel amide derivatives for evaluation as PDE4 inhibitors. The 2-fluoro substitution on the benzyl ring offers a unique vector for exploring structure-activity relationships (SAR) compared to existing analogs.
Caption: Mechanism of action for proposed PDE4 inhibitors.
Experimental Protocol: Synthesis and Screening of a Novel Amide Library
Part 1: Synthesis of Amide Derivatives [15][16][17]
-
Dissolve a selected primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Part 2: Characterization of Synthesized Amides
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the purified amides using ¹H and ¹³C NMR.
-
Infrared (IR) Spectroscopy: Verify the presence of the amide carbonyl group (typically ~1650 cm⁻¹).
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compounds.
Part 3: In Silico and In Vitro Screening
-
Drug-Likeness Assessment: Evaluate the synthesized compounds for their compliance with Lipinski's Rule of Five to predict oral bioavailability.[11][18][19][20][21]
-
In Vitro PDE4 Inhibition Assay: Screen the synthesized amides for their ability to inhibit PDE4 activity using a commercially available assay kit, such as a fluorescence polarization-based assay.[22][23][24][25][26] Determine the IC₅₀ values for active compounds.
-
Cell-Based Anti-Inflammatory Assay: For compounds showing potent PDE4 inhibition, assess their anti-inflammatory activity in a relevant cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][27][28][29][30] Measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
Future Directions and Conclusion
The strategic design of this compound makes it an invaluable tool for medicinal chemists. The exploration of its derivatives as PDE4 inhibitors is a promising avenue for the discovery of novel treatments for inflammatory diseases. The introduction of the 2-fluoro substituent may offer advantages in terms of metabolic stability or binding affinity, which warrants further investigation.[31] Beyond PDE4, this versatile scaffold could be employed to synthesize inhibitors of other enzymes or receptor ligands where a substituted benzamide is a key pharmacophore. This guide provides a foundational framework for initiating such research endeavors, from synthesis to biological evaluation.
References
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- Peng, T., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 63(19), 10694-10719.
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Patsnap Synapse. (2024). What are PDE4 inhibitors and how do they work? Retrieved from [Link]
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Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]
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Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
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Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
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MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
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MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
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ResearchGate. (2013). Synthesis and Characterization of Novel Roflumilast Analogues. Retrieved from [Link]
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Slideshare. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]
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MDPI. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Retrieved from [Link]
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BPS Bioscience. (n.d.). PDE4C Assay Kit. Retrieved from [Link]
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Slideshare. (2018). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]
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safety and handling of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
An In-depth Technical Guide to the Safe Handling of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
Introduction: Understanding the Molecule
This compound is a complex organic molecule utilized as a building block in advanced chemical synthesis, particularly within pharmaceutical and materials science research. Its utility stems from the reactive benzoyl chloride functional group, which allows for the formation of esters, amides, and other derivatives. However, the very features that make it a versatile reagent also render it hazardous. This guide provides a comprehensive framework for its safe handling, grounded in the principles of chemical reactivity and risk mitigation.
The molecule's structure incorporates three key functional groups, each contributing to its overall chemical profile and associated hazards:
-
Benzoyl Chloride Moiety : This acyl chloride is the primary driver of the compound's reactivity and hazardous nature. It is highly susceptible to nucleophilic attack, especially by water.
-
Ethoxy Group : A relatively stable ether linkage.
-
2-Fluorobenzyl Ether Group : This group's properties, including potential toxicity or irritation, must be considered. While ethers are generally stable, the broader toxicological profile of substituted benzyl compounds warrants caution.[1][2]
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally analogous compounds—namely benzoyl chlorides, substituted benzoyl chlorides, and benzyl ethers—to establish a robust and scientifically-grounded safety protocol.
Part 1: Hazard Identification and Risk Assessment
The primary hazards associated with this compound are derived from its acyl chloride functional group.
Primary Hazards:
-
Corrosivity : Acyl chlorides are corrosive substances that can cause severe skin burns and eye damage upon contact.[3][4][5] The GHS classification for analogous compounds is typically Skin Corrosion/Irritation Category 1B.[3]
-
Water Reactivity : The compound reacts exothermically with water and other protic solvents (e.g., alcohols, moist air) in a process called hydrolysis. This reaction generates hydrochloric acid (HCl), a corrosive and toxic gas, and the corresponding carboxylic acid.[6][7] This reaction is a major safety concern, as it can lead to pressure buildup in sealed containers and the release of corrosive fumes.
-
Respiratory and Mucous Membrane Irritation : Inhalation of vapors or the HCl gas produced from hydrolysis can cause severe irritation and chemical burns to the respiratory tract.[2][5][8] It is considered a lachrymator, a substance that causes tearing.[5]
-
Toxicity : While specific toxicological data is unavailable, related compounds are harmful if swallowed, inhaled, or absorbed through the skin.[5] The benzyl ether moiety may also contribute to skin, eye, and respiratory irritation.[1][2]
Reactivity Profile
The central theme of this compound's reactivity is the electrophilic carbonyl carbon of the benzoyl chloride group. It readily reacts with nucleophiles.
-
With Water (Hydrolysis) : Vigorous, exothermic reaction producing corrosive HCl gas.
-
With Alcohols : Forms esters, also releasing HCl.
-
With Amines : Forms amides, also releasing HCl.
-
With Strong Bases : Can lead to vigorous or violent decomposition.
The following diagram illustrates the critical hydrolysis reaction.
Caption: Hydrolysis of the benzoyl chloride yields a carboxylic acid and corrosive HCl gas.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.
Engineering Controls
-
Chemical Fume Hood : All handling of the compound, including weighing, transferring, and reaction setup, must be conducted inside a certified chemical fume hood to contain corrosive vapors and prevent inhalation exposure.[9]
-
Inert Atmosphere : Operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[4][9] This is critical for both safety and maintaining the integrity of the reagent.
-
Ventilation : The laboratory must be well-ventilated to dissipate any fugitive emissions.[10]
-
Safety Equipment : An eyewash station and a safety shower must be immediately accessible and tested regularly.[5][9]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the high corrosivity and reactivity of the material.[11][12]
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical safety goggles and a full-face shield.[10][13] | Protects against splashes of the corrosive liquid and potential violent reactions. Standard safety glasses are insufficient. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). A double-gloving strategy (e.g., nitrile inner, neoprene/butyl outer) is recommended.[13] | Provides robust protection against direct skin contact and burns. Glove material must be checked for compatibility. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing. A chemical-resistant apron should be worn over the lab coat.[10][12][13] | Protects skin and personal clothing from spills and splashes. |
| Respiratory | Not typically required if all work is performed within a certified fume hood. For emergency situations or spill cleanup, a NIOSH-approved respirator with an acid gas cartridge is necessary.[9][11] | Protects against inhalation of corrosive vapors, especially HCl gas, in case of engineering control failure or a large spill. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[13] | Protects feet from spills. |
Part 3: Safe Handling and Storage Protocols
Handling Protocol
This workflow outlines the essential steps for safely handling the reagent.
Caption: A step-by-step workflow for the safe handling of the benzoyl chloride reagent.
Storage Requirements
-
Container : Store in the original, tightly sealed container. Containers that have been opened must be carefully resealed to prevent moisture entry.[1]
-
Location : Store in a dedicated, well-ventilated corrosives cabinet.[5][10] The storage area must be dry and separate from incompatible materials.
-
Incompatible Materials : Keep away from water, alcohols, amines, strong bases, and oxidizing agents.[5][9] Do not store near alkaline substances.[5]
-
Temperature : Store in a cool, dry place away from heat sources and direct sunlight.[5][14]
Part 4: Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical to minimizing harm.
Spill Response
The response strategy depends on the size of the spill. For any spill larger than a few milliliters, or any spill outside of a fume hood, evacuate the area and call emergency services.[15][16]
Caption: Decision tree for responding to a chemical spill.
Key Spill Cleanup Principles:
-
Do NOT use water : This will exacerbate the situation by creating HCl gas.[17]
-
Do NOT use sodium bicarbonate directly : While used for neutralizing acid spills, the reaction with a bulk acyl chloride can be violent and generate significant heat and gas. Neutralization should only be performed on the final, absorbed material with extreme caution.[15][17]
-
Containment : Use an inert absorbent material like sand, vermiculite, or a commercial spill kit designed for water-reactive chemicals.[16][17]
First Aid Measures
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][5][8]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[5][7][18] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][5][8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Part 5: Disposal Considerations
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous corrosive waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be stored in a secondary containment bin within a fume hood until it is collected by trained environmental health and safety (EHS) personnel.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
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An In-Depth Technical Guide to 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, a specialized organic reagent with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document details a proposed synthetic pathway, purification protocols, analytical characterization methods, and critical safety considerations. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Introduction and Strategic Importance
This compound is a bespoke chemical intermediate, valuable for its reactive acyl chloride functional group. This moiety serves as a powerful electrophile for introducing the substituted benzoyl scaffold into more complex molecules.[1][2] The compound's structure, featuring an ethoxy group and a fluorinated benzyl ether, is of particular interest in pharmaceutical research. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the ether linkage provides conformational flexibility—attributes often sought in the design of novel therapeutic agents.[3] This guide outlines a robust, two-step synthesis beginning from commercially available precursors.
Proposed Synthetic Workflow
The synthesis of this compound is logically approached in two primary stages:
-
Step 1: Williamson Ether Synthesis to prepare the precursor, 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid.
-
Step 2: Acyl Chloride Formation to convert the carboxylic acid into the final target compound.
This strategy isolates the two key transformations, allowing for purification of the intermediate and maximizing the overall yield and purity of the final product.
Sources
An In-depth Technical Guide to the Synthesis and Implied History of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
Foreword: Reconstructing the Genesis of a Bespoke Chemical Intermediate
The history of specialized chemical reagents is often not one of singular, celebrated discovery, but rather a logical and needs-driven evolution of synthetic methodologies. 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is a prime example of such a molecule. While a definitive record of its first synthesis is not prominent in the annals of chemical literature, its structure points to a clear purpose: to serve as a highly specific and reactive building block in the intricate world of pharmaceutical and materials science research.
This guide, therefore, deviates from a traditional historical narrative. Instead, it offers a deep dive into the scientifically sound and logical synthetic pathway that would lead to the creation of this compound. We will explore the "why" behind each chemical transformation, grounding our discussion in established reaction mechanisms and field-proven laboratory practices. This approach provides a more valuable and practical understanding for our intended audience of researchers, scientists, and drug development professionals, for whom the "how" and "why" of synthesis are paramount.
Retrosynthetic Analysis: A Logical Path to a Complex Molecule
A retrosynthetic analysis of this compound reveals a convergent synthesis strategy. The final molecule can be logically disconnected at the acyl chloride and the ether linkage, suggesting a multi-step synthesis originating from readily available starting materials.
The proposed synthetic pathway commences with a common flavoring agent, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), and proceeds through oxidation, etherification, and finally, conversion to the acyl chloride. This route is not only chemically sound but also economically viable, leveraging inexpensive and abundant precursors.
The Synthetic Workflow: From a Flavoring Agent to a Reactive Intermediate
The synthesis of this compound can be dissected into four key stages:
-
Oxidation: Conversion of the aldehyde group of 3-ethoxy-4-hydroxybenzaldehyde to a carboxylic acid.
-
Etherification: Formation of the benzyl ether linkage via a Williamson ether synthesis.
-
Saponification: Hydrolysis of the ester intermediate to the corresponding carboxylic acid.
-
Chlorination: Conversion of the carboxylic acid to the final benzoyl chloride.
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Oxidation of 3-Ethoxy-4-hydroxybenzaldehyde
The initial step involves the oxidation of the aldehyde functional group in ethyl vanillin to a carboxylic acid. A common and effective method for this transformation is the use of potassium permanganate (KMnO₄) in an acidic medium.[1]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as aqueous acetone.
-
Slowly add a solution of potassium permanganate (approximately 1 equivalent) in water to the flask. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 2-3 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will precipitate the 3-ethoxy-4-hydroxybenzoic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the product.
Mechanistic Rationale: In an acidic solution, the permanganate ion (MnO₄⁻) is a powerful oxidizing agent. The aldehyde is first hydrated to form a geminal diol, which is then oxidized by the permanganate to the carboxylic acid. The manganese is reduced from the +7 oxidation state to manganese dioxide (+4).
Step 2: Fischer Esterification
To prevent the free carboxylic acid from interfering with the subsequent etherification step, it is prudent to protect it as an ester. The Fischer esterification offers a straightforward method to achieve this.
Protocol:
-
Combine 3-ethoxy-4-hydroxybenzoic acid (1 equivalent) and an excess of absolute ethanol (5-10 equivalents) in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 3-ethoxy-4-hydroxybenzoate.
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.
Step 3: Williamson Ether Synthesis
This crucial step introduces the 2-fluorobenzyl group. The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[2]
Protocol:
-
Dissolve ethyl 3-ethoxy-4-hydroxybenzoate (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.
-
Add a weak base, such as anhydrous potassium carbonate (K₂CO₃) (1.5-2 equivalents), to the mixture.
-
Stir the suspension at room temperature for 30 minutes to form the phenoxide anion.
-
Add 2-fluorobenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanistic Rationale: The potassium carbonate deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-fluorobenzyl chloride in an Sₙ2 reaction, displacing the chloride ion and forming the desired ether linkage.[2]
Step 4: Saponification (Ester Hydrolysis)
With the ether linkage in place, the ethyl ester protecting group is removed to regenerate the carboxylic acid. This is achieved through saponification, a base-mediated hydrolysis.
Protocol:
-
Dissolve the ethyl 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH) (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Mechanistic Rationale: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion as a leaving group. A final acid-base reaction between the carboxylic acid and the ethoxide yields the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.
Step 5: Conversion to this compound
The final step is the conversion of the carboxylic acid to the highly reactive benzoyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3][4]
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl). All glassware must be thoroughly dried.
-
Place the 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add an excess of thionyl chloride (SOCl₂) (2-3 equivalents), and a catalytic amount of DMF.
-
Gently heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas ceases.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound is often used directly in subsequent reactions without further purification. If necessary, it can be purified by vacuum distillation.
Mechanistic Rationale: The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group.[5] A chloride ion, either from the thionyl chloride or another equivalent of the intermediate, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which decomposes to sulfur dioxide (SO₂) and a chloride ion.[5]
Reagent Summary and Expected Outcomes
| Step | Reagent | Role | Expected Outcome |
| 1. Oxidation | Potassium permanganate (KMnO₄) | Oxidizing agent | 3-Ethoxy-4-hydroxybenzoic acid |
| Sulfuric acid (H₂SO₄) | Acidic medium | ||
| 2. Esterification | Ethanol (C₂H₅OH) | Reactant and solvent | Ethyl 3-ethoxy-4-hydroxybenzoate |
| Sulfuric acid (H₂SO₄) | Catalyst | ||
| 3. Ether Synthesis | Potassium carbonate (K₂CO₃) | Base | Ethyl 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoate |
| 2-Fluorobenzyl chloride | Electrophile | ||
| 4. Saponification | Sodium hydroxide (NaOH) | Base for hydrolysis | 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid |
| Hydrochloric acid (HCl) | Acid for protonation | ||
| 5. Chlorination | Thionyl chloride (SOCl₂) | Chlorinating agent | This compound |
| Dimethylformamide (DMF) | Catalyst |
Conclusion: A Versatile Tool for Chemical Innovation
While the specific "discovery" of this compound may remain undocumented, its logical synthesis from readily available precursors underscores a fundamental principle of modern chemistry: the design and creation of bespoke molecules to address specific scientific challenges. As a benzoyl chloride, this compound is a highly valuable intermediate, capable of readily reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively. The presence of the ethoxy and 2-fluorobenzyl ether moieties allows for the introduction of these specific structural features into larger, more complex molecules, making it a powerful tool in the arsenal of medicinal and materials chemists. This guide provides a robust and scientifically grounded pathway for its synthesis, empowering researchers to utilize this versatile reagent in their own innovative work.
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Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. [Link]
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Pakhare, S. B., et al. (2016). Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. ResearchGate. [Link]
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SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. ResearchGate. [Link]
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Mamer, O. A., Montgomery, J. A., Deckelbaum, R. J., & Granot, E. (1985). Identification of urinary 3-ethoxy-4-hydroxybenzoic and 3-ethoxy-4-hydroxymandelic acids after dietary intake of ethyl vanillin. Biomedical Mass Spectrometry, 12(4), 163–169. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
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ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. ChemBK. [Link]
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Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
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-
Leah4sci. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. YouTube. [Link]
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LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for Esterification with 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
Introduction: The Strategic Importance of the 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Moiety in Medicinal Chemistry
The 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is a highly functionalized acylating agent of significant interest to researchers in medicinal chemistry and drug development. Its intricate structure, featuring an ethoxy group, a fluorinated benzyl ether linkage, and a reactive acyl chloride, makes it a valuable building block for the synthesis of complex molecular architectures. The incorporation of this moiety can strategically modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The fluorine atom can enhance metabolic stability and binding affinity, while the ether and ethoxy groups can influence solubility and receptor interactions.
Esterification of this benzoyl chloride with a diverse range of alcohols, phenols, and other hydroxyl-containing molecules is a key chemical transformation. The resulting esters are often critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) or can themselves be target molecules with potential therapeutic activity. This guide provides a comprehensive protocol for the efficient esterification of this compound, detailing the underlying chemical principles, step-by-step procedures, and methods for purification and characterization.
Chemical Profile and Reactivity
This compound is a moisture-sensitive compound that should be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid. As an acyl chloride, it is a potent electrophile, readily undergoing nucleophilic acyl substitution with alcohols and other nucleophiles.[1] The reaction is typically rapid and exothermic, often requiring cooling to control the reaction rate and minimize side product formation.[2]
Synthesis of the Acyl Chloride Precursor
While this compound may be commercially available from specialized suppliers, it is often necessary to prepare it from its corresponding carboxylic acid, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid. This transformation is reliably achieved using standard chlorinating agents.
Protocol 1: Preparation of this compound
This protocol details the conversion of the carboxylic acid to the acyl chloride using thionyl chloride. Oxalyl chloride is also a suitable alternative.[3][4]
Materials:
-
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 eq).
-
Add anhydrous DCM or toluene to dissolve or suspend the acid.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (typically 50-70 °C) for 1-3 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis (a sample quenched with methanol should show the formation of the methyl ester).[5][6]
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound is typically used directly in the subsequent esterification step without further purification.
Esterification Protocols
The choice of esterification protocol depends on the nature of the alcohol substrate (primary, secondary, tertiary, or phenol). Below are detailed procedures for each class of substrate.
Protocol 2: Esterification with Primary and Secondary Alcohols
This is a general and highly efficient method for the esterification of less sterically hindered alcohols.
Materials:
-
This compound (crude from Protocol 1 or commercial)
-
Primary or Secondary Alcohol (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine, 1.2 - 1.5 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary alcohol (1.0 - 1.2 eq) and the tertiary amine base (1.2 - 1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the alcohol solution with vigorous stirring over 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed to the "Work-up and Purification" section.
Protocol 3: Esterification with Phenols (Schotten-Baumann Conditions)
Phenols are less nucleophilic than aliphatic alcohols, and their esterification often benefits from activation of the phenol as a phenoxide or by using phase-transfer catalysis. The classical Schotten-Baumann reaction is a reliable method.[7]
Materials:
-
This compound
-
Phenol (1.0 - 1.1 eq)
-
Aqueous Sodium Hydroxide (NaOH, 10% solution)
-
Dichloromethane (DCM) or Toluene
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB), optional
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the phenol (1.0 - 1.1 eq) in 10% aqueous NaOH solution.
-
In a separate flask, dissolve the this compound (1.0 eq) in DCM or toluene.
-
Combine the two solutions in a flask and stir vigorously at room temperature. If using, add a catalytic amount of a phase-transfer catalyst.
-
Continue stirring for 30 minutes to 2 hours. The reaction is often rapid.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Proceed to the "Work-up and Purification" section.
Reaction Workflow and Mechanism
Experimental Workflow Diagram
Caption: Simplified mechanism of base-catalyzed esterification of an acyl chloride.
Work-up and Purification
A standard aqueous work-up is generally sufficient to remove the base, unreacted starting materials, and byproducts.
Procedure:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash sequentially with:
-
1 M HCl to remove the tertiary amine base.
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Brine to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). [8]
Characterization of the Ester Product
The purified ester should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Expected Observations for a Representative Ethyl Ester |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons, the benzylic methylene protons (~5.1 ppm), and the ethoxy group protons on the benzoyl ring. |
| ¹³C NMR | A carbonyl carbon signal around 165-170 ppm, along with signals for the aromatic, benzylic, and aliphatic carbons. |
| IR Spectroscopy | A strong carbonyl (C=O) stretching band around 1710-1730 cm⁻¹, and C-O stretching bands. [9] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the ester. |
Safety Precautions
This compound and other acyl chlorides are corrosive, lachrymatory, and react violently with water. [2][10][11]Thionyl chloride and oxalyl chloride are also highly toxic and corrosive.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). [7]* Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Reaction Conditions: Ensure all glassware is dry and conduct the reaction under an inert atmosphere. Add reagents slowly, especially at the beginning of the reaction, and use an ice bath to control exothermic reactions.
-
Waste Disposal: Quench any residual acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before aqueous disposal. Dispose of all chemical waste in accordance with institutional and local regulations.
References
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- Chemos GmbH & Co.KG. (n.d.).
- Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide.
- BenchChem. (2025). Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions.
- Hubbard, C. D., & Brittain, W. J. (2001). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Journal of Organic Chemistry, 66(23), 7644–7650.
- LookChem. (n.d.).
- FUJIFILM Wako Chemicals. (2025).
- Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. (2015).
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- Stevens, C. V., et al. (2012). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry: An Asian Journal, 7(8), 1876-1881.
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- Master Organic Chemistry. (n.d.).
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- Arabian Journal of Chemistry. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study.
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- Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides).
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- Chemistry LibreTexts. (2023).
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Application Notes & Protocols: Strategic Use of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride in Friedel-Crafts Acylation
Introduction: A Modern Tool for Aryl Ketone Synthesis
The Friedel-Crafts acylation, a cornerstone of organic chemistry since its discovery in 1877, remains a premier method for forming carbon-carbon bonds and synthesizing aryl ketones.[1][2][3] These ketones are not merely simple products; they are high-value intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials.[4][5]
This guide focuses on a specialized acylating agent, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride . The unique substitution pattern on this molecule—featuring an ethoxy group and a fluorinated benzyl ether—makes it a bespoke building block for complex molecular architectures, particularly in the field of medicinal chemistry. Its structure is integral to the synthesis of targeted therapeutics, such as selective phosphodiesterase-4 (PDE4) inhibitors used in treating inflammatory diseases.[6][7]
These application notes provide a comprehensive framework for researchers, covering the fundamental principles, a detailed step-by-step protocol for its use in Friedel-Crafts acylation, critical safety considerations, and a troubleshooting guide to ensure successful and reproducible outcomes.
Reagent Profile: Synthesis and Physicochemical Properties
This compound is a synthetic reagent designed for specific synthetic pathways. Its preparation is typically achieved in two stages from commercially available precursors.
2.1. Synthesis Pathway
The synthesis begins with the preparation of the corresponding carboxylic acid, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid, from ethyl vanillin and 2-fluorobenzyl chloride via a Williamson ether synthesis. The subsequent chlorination of the carboxylic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields the target acyl chloride.[8] Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Caption: Synthesis of the target acyl chloride.
2.2. Physicochemical Data
The properties of this reagent are summarized below. Researchers should always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₆H₁₄ClFO₃ |
| Molecular Weight | 308.73 g/mol |
| Appearance | Expected to be a crystalline solid or liquid |
| Key Hazards | Corrosive, moisture-sensitive, releases HCl upon hydrolysis[9] |
The Friedel-Crafts Acylation: Core Principles and Mechanism
The reaction proceeds via electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile attacking a highly reactive electrophile—the acylium ion.[10][11]
3.1. Mechanism
The reaction mechanism consists of three primary steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) coordinates to the chlorine atom of the benzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3][12] This is the rate-determining step.
-
Electrophilic Attack: The π-electron system of the aromatic substrate attacks the electrophilic carbon of the acylium ion. This disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration: The AlCl₄⁻ complex formed in the first step acts as a base, abstracting a proton from the arenium ion to restore aromaticity. This regenerates the AlCl₃ catalyst and releases HCl.
However, the newly formed aryl ketone product is a Lewis base and readily forms a stable complex with the strong Lewis acid catalyst.[1][13] For this reason, a stoichiometric amount (or a slight excess) of the catalyst is required to drive the reaction to completion.[14][15] The complex is subsequently hydrolyzed during aqueous workup.
Caption: The mechanism of Friedel-Crafts acylation.
3.2. Key Advantages of Acylation
-
No Polyacylation: The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the product towards further electrophilic substitution. This is a significant advantage over Friedel-Crafts alkylation, which often suffers from polysubstitution.[11][14][15]
-
No Rearrangements: The resonance-stabilized acylium ion is not susceptible to the carbocation rearrangements that frequently plague alkylation reactions.[10][16]
Experimental Protocol: Acylation of Anisole
This section details a representative protocol for the Friedel-Crafts acylation of anisole. CAUTION: This reaction must be performed under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven or flame-dried before use.
4.1. Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Molar Equiv. |
| This compound | C₁₆H₁₄ClFO₃ | 308.73 | 3.09 g | 1.0 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 1.47 g | 1.1 |
| Anisole | C₇H₈O | 108.14 | 1.19 g | 1.1 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~30 mL | - |
| Brine | NaCl (aq) | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
4.2. Experimental Workflow
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Application Note: High-Performance Liquid Chromatographic Analysis of Amines Following Pre-Column Derivatization with 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
Abstract
This technical guide provides a comprehensive framework for the derivatization of primary and secondary amines with a novel reagent, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed for researchers, scientists, and drug development professionals engaged in the analysis of amine-containing compounds, particularly in complex biological matrices. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines a strategy for method validation in accordance with industry standards.
Introduction: The Rationale for Amine Derivatization
The quantitative analysis of amines, a class of compounds central to pharmaceuticals, biochemistry, and environmental science, often presents an analytical challenge. Many low-molecular-weight amines lack a strong native chromophore, rendering them difficult to detect with high sensitivity using UV-Vis spectrophotometry, a common detection method in HPLC.[1] Pre-column derivatization addresses this limitation by covalently attaching a molecule—a derivatizing agent—that imparts favorable chromatographic and detection characteristics to the analyte.[1]
The ideal derivatizing agent should react rapidly and completely with the target analytes under mild conditions to form a single, stable product.[2] Acyl chlorides, such as benzoyl chloride, are well-established reagents for this purpose, reacting with primary and secondary amines via the Schotten-Baumann reaction to yield stable amide derivatives.[3] These derivatives exhibit enhanced hydrophobicity, leading to improved retention and separation on reversed-phase HPLC columns, and possess a strong chromophore for sensitive UV detection.
This application note introduces this compound as a novel derivatization agent. The fluorinated benzyl group is anticipated to provide a unique spectral signature and potentially enhance the chromatographic separation of closely related amines.
The Derivatizing Agent: this compound
2.1. Chemical Properties and Synthesis Outline
-
Structure:
-
Molecular Formula: C₁₆H₁₄ClFO₃
-
Molecular Weight: 324.73 g/mol
-
-
Rationale for Use: The core benzoyl chloride moiety provides the reactive center for amine derivatization. The extended conjugation and the presence of the fluorobenzyl group are expected to result in a strong UV absorbance, likely in the range of 254-300 nm, characteristic of benzoyl derivatives. The ethoxy and benzyloxy substituents enhance the hydrophobicity of the resulting derivative, which is advantageous for reversed-phase HPLC.
An outline for the synthesis of this compound can be conceptualized in a two-step process starting from commercially available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The first step involves a Williamson ether synthesis to introduce the 2-fluorobenzyl group, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent chlorination to yield the final acyl chloride.
Principle of the Derivatization Reaction
The derivatization of a primary or secondary amine with this compound proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction. The reaction is typically carried out in a two-phase system or in a single phase with an organic solvent and an aqueous basic solution. The base, such as sodium hydroxide or sodium carbonate, serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: Derivatization of amines with this compound.
Experimental Protocols
4.1. Preparation of Reagents
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and stored on ice.
-
Base Solution (2 M Sodium Hydroxide): Dissolve 8 g of NaOH in 100 mL of ultrapure water.
-
Stopping Reagent (4 M Hydrochloric Acid): Carefully add 33.3 mL of concentrated HCl to 66.7 mL of ultrapure water.
-
Mobile Phase A (Aqueous): 0.1% Formic acid in ultrapure water.
-
Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.
4.2. Sample Preparation from Biological Matrices (e.g., Plasma)
For the analysis of amines in complex biological samples, a preliminary sample cleanup is essential to remove interfering substances, primarily proteins.[3]
-
Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for the derivatization step.
4.3. Derivatization Procedure
-
Aliquot Sample: Transfer 100 µL of the supernatant from the sample preparation step (or a standard solution) to a clean HPLC vial.
-
Add Base: Add 200 µL of 2 M NaOH to the vial.
-
Add Derivatizing Reagent: Add 100 µL of the 10 mg/mL derivatization reagent solution.
-
Reaction: Cap the vial and vortex immediately for 30 seconds. Allow the reaction to proceed at room temperature for 10 minutes.
-
Quench Reaction: Add 50 µL of 4 M HCl to stop the reaction and neutralize the excess base.
-
Dilution: Add 550 µL of Mobile Phase A to bring the total volume to 1 mL.
-
Vortex and Inject: Vortex the final solution and inject it into the HPLC system.
Caption: Workflow for sample preparation and derivatization.
Proposed HPLC Method
The following HPLC conditions are proposed for the separation of the derivatized amines. Optimization may be required depending on the specific analytes of interest.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| UV Detection | 260 nm (or optimal wavelength determined by UV scan of a derivatized standard) |
Method Validation Protocol
A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose.[4][5] The validation should adhere to the guidelines set forth by regulatory bodies such as the EMA.[4]
| Parameter | Methodology | Acceptance Criteria (Typical) |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with related substances. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a minimum of 5 calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations (n=5). | Mean recovery of 85-115% (90-110% for non-biological matrices). |
| Precision (Repeatability & Intermediate) | Analyze QC samples at low, medium, and high concentrations (n=5) on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). | RSD ≤ 15% (≤ 20% at LLOQ).[4] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | RSD ≤ 20% and accuracy of 80-120%. |
| Stability | Evaluate the stability of the analyte in the matrix under various storage conditions (freeze-thaw, short-term, long-term) and the stability of the derivatized sample. | Recovery within ±15% of the nominal concentration. |
Conclusion
The use of this compound as a pre-column derivatizing agent offers a promising approach for the sensitive and robust quantification of primary and secondary amines by HPLC. The methodology presented in this application note provides a solid foundation for the development and validation of analytical methods for a wide range of amine-containing compounds. The proposed protocols are based on well-established principles of amine derivatization and chromatographic separation, ensuring a high likelihood of successful implementation.
References
-
Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E64, o2008. [Link]
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National Center for Biotechnology Information. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. In PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of (a) 4-(phenylazo)benzoyl chloride... [Image]. Retrieved from [Link]
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Al-Brakati, A. (2014). Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe. Journal of Biology, Agriculture and Healthcare, 4(23). [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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B. R. Brown. (1959). PART XX. THE ULTRAVIOLET ABSORPTION SPECTRA AND INFRARED CARBONYL BANDS OF BENZOYL CHLORIDES. Canadian Journal of Chemistry. [Link]
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Helda. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(33), 4275-4282. [Link]
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S. M, A., K, R., & K, P. (2023). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science, 13(12), 173–179. [Link]
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Malec, P. A., & Kennedy, R. T. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1721, 464799. [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoyl chloride. In PubChem Compound Database. Retrieved from [Link]
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Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. Retrieved from [Link]
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Wang, X., & Stoll, D. R. (2011). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC North America, 29(10), 934-945. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoyl chloride. In PubChem Compound Database. Retrieved from [Link]
-
Nosaka, Y., Kuwabara, A., & Fessenden, R. W. (1987). Ultraviolet absorption spectrum of the benzyl cation observed by the pulse radiolysis of benzyl chloride. Journal of the Chemical Society, Chemical Communications, (2), 173-174. [Link]
-
Ukwueze, A. C., Galkin, M. A., Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(19), 6598. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 609-620. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Ethoxybenzaldehyde. In PubChem Compound Database. Retrieved from [Link]
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Application Notes & Protocols: The Utility of Substituted Benzoyl Chlorides in Medicinal Chemistry, Featuring 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction to the 3-Alkoxy-4-(substituted-benzyloxy)benzoyl Scaffold
The 3-alkoxy-4-(substituted-benzyloxy)benzoyl chloride scaffold, exemplified by 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, represents a class of highly valuable reagents in modern medicinal chemistry. The core structure, a catechol ether derivative, is a well-established pharmacophore found in numerous biologically active molecules. The defining feature of this scaffold is the benzoyl chloride moiety, a reactive acyl group that serves as an efficient chemical handle for coupling with various nucleophiles, primarily amines and alcohols, to form stable amide and ester linkages, respectively.
This reactivity makes it a cornerstone for constructing complex molecular architectures. The substituents on the phenyl ring—specifically the ethoxy group at the 3-position and the fluorobenzyl ether at the 4-position—are not merely passive components. They are critical for modulating the molecule's physicochemical properties (such as lipophilicity and metabolic stability) and for establishing specific interactions within the binding pockets of biological targets. This guide will explore the primary applications of this scaffold, focusing on its role in the synthesis of potent enzyme inhibitors, with detailed protocols and mechanistic insights relevant to drug development professionals.
Section 2: Core Application - Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors
A predominant application of this chemical scaffold is in the synthesis of selective Phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to a potent anti-inflammatory response. This mechanism is the basis for drugs used to treat inflammatory respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2]
The drug Roflumilast, a selective PDE4 inhibitor, is structurally analogous to compounds derived from our title reagent.[2] It is synthesized by coupling a substituted benzoyl moiety with an amine.[3] The following protocols outline the synthesis of a Roflumilast analogue using this compound, demonstrating the utility of this reagent class.
Protocol 2.1: Synthesis of this compound from the Corresponding Carboxylic Acid
This initial step involves the conversion of the parent carboxylic acid into the more reactive acyl chloride. This activation is essential for efficient amide bond formation in the subsequent step.
Materials:
-
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting carboxylic acid is fully consumed.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude this compound is typically used in the next step without further purification.
Scientist's Note: Thionyl chloride is a highly effective chlorinating agent. The reaction releases SO₂ and HCl as gaseous byproducts, so it must be performed in a well-ventilated fume hood. Oxalyl chloride can be used as a milder alternative. The catalytic DMF accelerates the reaction via the formation of a Vilsmeier intermediate. The crude product is highly sensitive to moisture and should be handled under an inert atmosphere.
Workflow for Benzoyl Chloride Synthesis
Caption: Conversion of the parent benzoic acid to its activated benzoyl chloride form.
Protocol 2.2: Amide Coupling to Synthesize a Benzamide-based PDE4 Inhibitor Analogue
This protocol details the nucleophilic acyl substitution reaction between the synthesized benzoyl chloride and a heterocyclic amine, a common strategy for creating PDE4 inhibitors.[3]
Materials:
-
Crude this compound (from Protocol 2.1)
-
3,5-Dichloropyridin-4-amine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
A non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq), or a strong base like Sodium Hydride (NaH) (1.2 eq)
-
Reaction vessel, magnetic stirrer, inert atmosphere setup
Procedure:
-
In a dry flask under an inert atmosphere, suspend or dissolve 3,5-Dichloropyridin-4-amine (1.0 eq) in anhydrous THF.
-
If using TEA or DIPEA, add it to the amine suspension. If using NaH, add it carefully at 0 °C and stir for 30 minutes to form the anion.
-
Prepare a solution of the crude this compound (approx. 1.05 eq) in a minimal amount of anhydrous THF.
-
Add the benzoyl chloride solution dropwise to the amine mixture at 0-15 °C.[3]
-
After the addition, allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by column chromatography on silica gel to yield the pure benzamide product.[3]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Scientist's Note: The choice of base is critical. Amine bases like TEA scavenge the HCl byproduct. Stronger bases like NaH deprotonate the amine first, forming a more nucleophilic anion, which can lead to faster and cleaner reactions.[3] The reaction temperature is controlled to prevent side reactions. A proper workup and purification are essential to remove unreacted starting materials and byproducts.
Section 3: Mechanistic Insights and Structure-Activity Relationships (SAR)
The 3-alkoxy-4-(benzyloxy)phenyl moiety is a classic "catechol ether" pharmacophore critical for PDE4 inhibition.[4] The two oxygen atoms are key hydrogen bond acceptors, while the substituted phenyl ring fits into a hydrophobic pocket within the enzyme's active site.
-
3-Ethoxy Group: This group provides a balance of lipophilicity and steric bulk, positioning the molecule correctly within the active site.
-
4-[(2-fluorobenzyl)oxy] Group: The benzyl group occupies a hydrophobic region, and the fluorine atom can engage in specific interactions (like hydrogen bonding or dipole interactions) that enhance binding affinity and modulate metabolic stability. The ortho-position of the fluorine influences the conformation of the benzyl group, which can be crucial for optimal fitting.
Pharmacophore Model for PDE4 Inhibition
Caption: Key pharmacophoric features of benzamide-based PDE4 inhibitors.
Section 4: Broader Applications and Future Directions
While the synthesis of PDE4 inhibitors is a primary application, the reactivity of this compound allows for its use in creating other classes of compounds.
Protocol 4.1: Synthesis of a Benzoyl Ester Derivative
The benzoyl chloride can readily react with alcohols to form esters. These esters may serve as prodrugs or as active compounds themselves, as seen in the development of some inhaled PDE4 inhibitors.[5][6]
Materials:
-
Crude this compound
-
A desired primary or secondary alcohol (1.0 eq)
-
Anhydrous DCM or THF
-
A non-nucleophilic base like Pyridine or TEA (1.5 eq)
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester via column chromatography on silica gel.
Section 5: Data Summary
The following table summarizes typical reaction parameters for the synthesis of benzamide derivatives from benzoyl chlorides, based on analogous preparations found in the literature.
| Parameter | Condition / Reagent | Purpose / Rationale | Expected Yield | Reference |
| Solvent | THF, DMF, DCM, Toluene | Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. | N/A | [3] |
| Base | NaH, Triethylamine, Pyridine | NaH acts as a strong base to form the amine anion; TEA/Pyridine act as HCl scavengers. | N/A | [3][7] |
| Temperature | 0 °C to Reflux | Initial cooling controls the exothermic reaction; heating drives the reaction to completion. | N/A | [3] |
| Outcome | Amide or Ester Formation | Nucleophilic acyl substitution. | 70-95% | [3][8] |
Section 6: References
-
(PDF) Synthesis and Characterization of Novel Roflumilast Analogues - ResearchGate. Available at: [Link]
-
US Patent US8536206B2 - Process for the preparation of roflumilast - Google Patents. Available at:
-
(PDF) Synthesis of An Impurity in Crude Roflumilast - ResearchGate. Available at: [Link]
-
CN104513196B - The synthetic method of roflumilast - Google Patents. Available at:
-
Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem. Available at: [Link]
-
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed. Available at: [Link]
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. Available at: [Link]
-
Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed. Available at: [Link]
-
Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases | Request PDF - ResearchGate. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
The Versatile Acylating Agent: Experimental Protocols for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for sophisticated building blocks with tailored electronic and steric properties is ever-present. 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride emerges as a highly versatile reagent, designed for the precise introduction of the 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl moiety. The presence of the ethoxy and fluorobenzyl ether groups allows for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability in target molecules. The acyl chloride functionality provides a reactive handle for a variety of nucleophilic acyl substitution reactions.[1][2][3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis and application of this valuable intermediate. We will delve into the synthetic rationale, provide robust experimental protocols for its use in amide and ester formation, and discuss the critical aspects of reaction monitoring and product purification.
Physicochemical Properties and Safety Considerations
As an acyl chloride, this compound is a reactive compound that requires careful handling.[5] It is expected to be corrosive and an irritant upon contact with skin, eyes, and the respiratory tract. A primary hazard is its reactivity with moisture, including atmospheric humidity, which leads to hydrolysis, forming the corresponding carboxylic acid and releasing corrosive hydrogen chloride gas.[5][6]
Table 1: Safety and Handling Precautions
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat are mandatory. |
| Handling Environment | All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors. |
| Moisture Control | Use oven-dried glassware and anhydrous solvents. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[7] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, and strong bases.[6] |
| Spill & Waste Disposal | Neutralize spills with a suitable absorbent material (e.g., sodium bicarbonate). Dispose of waste in accordance with local regulations. |
Synthesis of this compound
The synthesis of the title compound is a two-step process, starting from the corresponding benzoic acid precursor. The workflow is outlined below.
Caption: Synthetic workflow for the preparation of the title compound.
Protocol 1: Preparation of this compound
This protocol details the conversion of the carboxylic acid to the acyl chloride using thionyl chloride, a common and effective chlorinating agent.[6][8][9]
Materials:
-
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to dissolve the starting material.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude this compound is often used in the next step without further purification.
Application in Amide Synthesis (Amidation)
The reaction of this compound with primary or secondary amines is a robust method for forming amide bonds, a critical linkage in many pharmaceutical compounds.[10][11] This reaction typically proceeds via a nucleophilic acyl substitution mechanism.[11]
Caption: General workflow for the synthesis of N-substituted amides.
Protocol 2: Synthesis of an N-Aryl Benzamide
This protocol provides a representative procedure for the reaction with an aromatic amine.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-chloroaniline)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amine Solution: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10][11]
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[10]
Table 2: Representative Quantitative Data for Amidation
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| Aniline | TEA | DCM | 3 | 92 |
| Benzylamine | TEA | DCM | 2 | 95 |
| Morpholine | DIPEA | THF | 4 | 88 |
| 4-Fluoroaniline | TEA | DCM | 3.5 | 90 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Application in Ester Synthesis (Esterification)
This compound readily reacts with alcohols in the presence of a non-nucleophilic base to form esters, which are valuable intermediates in various synthetic applications.[12]
Protocol 3: Synthesis of an Alkyl Ester
This protocol outlines the esterification of an alcohol with the title compound.
Materials:
-
This compound
-
An alcohol (e.g., ethanol, isopropanol)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Alcohol Solution: In a round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled alcohol solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude ester can be purified by column chromatography on silica gel.[13]
Analytical Monitoring
Effective monitoring of reaction progress is crucial for optimizing reaction times and yields.
-
Thin Layer Chromatography (TLC): A rapid and convenient method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the desired product and helping to identify any byproducts.[7]
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide range of amides and esters. The protocols outlined in this guide provide a solid foundation for its use in research and development. Adherence to strict safety precautions, particularly with regard to moisture, is paramount for successful and safe experimentation. The versatility of this reagent ensures its continued importance in the design and synthesis of novel molecules with tailored properties.
References
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Allen. How is benzoic acid converted to Benzyl chloride. Available from: [Link]
-
PrepChem.com. Preparation of benzoyl chloride. Available from: [Link]
-
Allen. Benzoyl chloride is prepared from benzoic acid by :. Available from: [Link]
-
ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. 2014. Available from: [Link]
-
Vedantu. Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE. Available from: [Link]
-
Books. 3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. Available from: [Link]
-
ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. 2013. Available from: [Link]
-
University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available from: [Link]
-
Fiveable. Acid chlorides | Organic Chemistry II Class Notes. Available from: [Link]
-
Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). 2011. Available from: [Link]
-
Nucleophilic acyl substitution reactions of esters (Table 20.5). Available from: [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. Available from: [Link]
-
Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. 2024. Available from: [Link]
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available from: [Link]
-
YouTube. 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. 2021. Available from: [Link]
-
Chemistry LibreTexts. 17.1: Nucleophilic Acyl Substitution. 2023. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzoyl chloride is prepared from benzoic acid by A class 11 chemistry CBSE [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How is benzoic acid converted to Benzyl chloride [allen.in]
- 9. Benzoyl chloride is prepared from benzoic acid by : [allen.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
scale-up synthesis procedure for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride derivatives
An Application Note for the Scale-Up Synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride Derivatives
Abstract
This application note provides a comprehensive, in-depth guide for the multi-step, scale-up synthesis of this compound. This compound is a valuable intermediate in the development of various pharmaceutical agents and fine chemicals. The protocol is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and critical scale-up considerations. The synthesis is presented in two primary stages: the Williamson ether synthesis to create the carboxylic acid intermediate, followed by its conversion to the final acyl chloride product. This document is structured to provide actionable, field-proven insights grounded in established chemical literature.
Introduction: Strategic Importance of Benzoyl Chloride Intermediates
Substituted benzoyl chlorides are highly reactive and versatile chemical intermediates, serving as foundational building blocks in organic synthesis. Their utility stems from the electrophilic nature of the acyl carbon, which readily undergoes nucleophilic acyl substitution. This reactivity allows for the efficient construction of more complex molecules, particularly esters and amides, which are ubiquitous functional groups in active pharmaceutical ingredients (APIs).
While the title compound is a specific target, its structural motifs are representative of intermediates used in drugs like Roflumilast, a PDE4 inhibitor for treating COPD.[1][2] The synthesis of such intermediates with high purity and yield is a critical step in the overall drug manufacturing process.[3][4][5] This guide provides a robust and scalable pathway to this compound, designed to be adaptable for various research and development applications.
Overall Synthetic Workflow
The synthesis is a two-step process beginning with commercially available starting materials. The workflow is designed for efficiency and scalability, minimizing complex purification steps where possible.
Sources
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- 2. apicule.com [apicule.com]
- 3. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 4. CN102276522A - Method for preparing roflumilast and intermediate of roflumilast - Google Patents [patents.google.com]
- 5. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride in Peptide Modification
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride in peptide synthesis. While acyl chlorides are generally not recommended for the sequential coupling of chiral amino acids due to a high risk of racemization, they serve as highly efficient and rapid reagents for specific modifications, most notably for the N-terminal capping of peptide chains. This document outlines the strategic use of this reagent for introducing a stable benzoyl moiety, leveraging its unique ethoxy and fluorobenzyl ether functionalities to impart specific physicochemical properties to the final peptide. We will explore the underlying chemical principles, provide step-by-step protocols for on-resin N-terminal capping, and discuss the critical parameters for cleavage, purification, and characterization.
Introduction: The Strategic Role of N-Terminal Capping
In solid-phase peptide synthesis (SPPS), the stepwise assembly of amino acids is governed by the principle of orthogonal protection, ensuring the fidelity of the sequence.[1][2] Beyond sequence elongation, the N-terminus of a peptide is a critical site for modification, offering a powerful strategy to enhance therapeutic properties. N-terminal capping, the acylation of the final α-amino group, can significantly:
-
Increase Proteolytic Stability: By blocking the free amine, capping mimics a native peptide bond, reducing susceptibility to degradation by exopeptidases.
-
Modulate Pharmacokinetics: The introduction of lipophilic or otherwise functionalized moieties can alter the solubility, distribution, and half-life of a peptide.
-
Enhance Receptor Affinity: The capping group can introduce new points of interaction with a biological target.
This compound is a highly reactive acylating agent ideally suited for this purpose. Its use in routine peptide elongation is strongly discouraged as the activation of an N-protected amino acid via its acyl chloride derivative can lead to significant epimerization at the α-carbon.[3] However, for capping a fully assembled, achiral N-terminus, this reactivity becomes a distinct advantage, enabling rapid and quantitative reaction completion.
Reagent Overview and Mechanism of Action
Structure:
-
Reactive Moiety: The benzoyl chloride (-COCl) is a highly electrophilic group. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution.[4]
-
Functional Groups:
-
Ethoxy Group (-OCH2CH3): A small, lipophilic group that can subtly influence solubility and binding interactions.
-
2-Fluorobenzyl Ether (-OCH2-Ph-F): This larger, more lipophilic group can significantly impact the peptide's properties. The fluorine atom can participate in specific hydrogen bonding or fluorine-aromatic interactions, potentially enhancing binding affinity to target proteins.
-
Mechanism of N-Terminal Capping:
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The free N-terminal α-amino group of the resin-bound peptide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The reaction requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]
Caption: Workflow for on-resin N-terminal capping.
Protocol 2: Cleavage from Resin and Side-Chain Deprotection
The choice of cleavage cocktail is paramount and depends entirely on the amino acid composition of the peptide. [6]Reactive side chains deprotected during cleavage generate highly reactive carbocations that must be trapped by "scavengers" to prevent irreversible modification of the peptide. [7][8] Materials:
-
Dry, N-capped peptidyl-resin (0.1 mmol)
-
Trifluoroacetic Acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Phenol)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Cocktail Selection:
-
Prepare the appropriate cleavage cocktail fresh in a fume hood. See Table 1 for guidance.
-
Safety: TFA is highly corrosive. Always wear gloves, safety glasses, and a lab coat.
-
-
Cleavage Reaction:
-
Place the dry resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (typically 5-10 mL for a 0.1 mmol scale).
-
Agitate at room temperature for 2-4 hours. The resin may change color (e.g., yellow if trityl groups are present). [6] * Causality: TFA is a strong acid that cleaves the peptide from the acid-labile linker and removes most common side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf). [9]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.
-
Add the TFA solution dropwise into a 10-fold volume of cold diethyl ether or MTBE with gentle vortexing.
-
A white precipitate of the crude peptide should form.
-
Incubate the tube at -20°C for 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice by resuspending in cold ether and repeating the centrifugation. This removes scavengers and cleaved protecting groups.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.
-
Data Interpretation and Quality Control
Table 1: Common Cleavage Cocktails for Fmoc-SPPS
| Cocktail Name | Composition (v/v/w) | Application Notes | Reference |
| Standard (Reagent R) | TFA / TIS / H₂O (95:2.5:2.5) | General-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective carbocation scavenger. | [7] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Arg). Malodorous due to thiols. | [9][10] |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | An "odorless" alternative to Reagent K. Effective for scavenging trityl groups but does not prevent methionine oxidation. | [10] |
Table 2: Characterization Data
The primary methods for confirming successful capping are HPLC and Mass Spectrometry.
| Analysis Method | Expected Outcome | Details |
| RP-HPLC | A single major peak with a significantly later retention time compared to the uncapped peptide. | The benzoyl cap is hydrophobic and will increase the peptide's interaction with the C18 stationary phase. |
| Mass Spectrometry (e.g., ESI-MS) | A mass shift corresponding to the addition of the 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl moiety. | Monoisotopic Mass of Added Moiety: C₁₆H₁₄FO₃ = 273.09 g/mol (Calculated as M - Cl + H). The observed mass of the final peptide should be: [Mass of uncapped peptide] + 273.09 Da. |
Conclusion
This compound is a potent and valuable tool for the N-terminal modification of synthetic peptides. While its high reactivity precludes its use for sequential amino acid coupling, it provides an efficient and quantitative method for introducing a functionalized aromatic cap. This modification can serve as a critical step in drug development, enhancing the stability and modulating the pharmacokinetic profile of peptide-based therapeutics. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently employ this reagent to generate novel, high-purity capped peptides for a wide range of scientific applications.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
- Vale, W., Rivier, C., & Brown, M. (1977). Regulatory peptides of the hypothalamus. Annual review of physiology, 39, 473-527.
-
CEM Corporation. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl N, N-diethylphosphoramidite modification of 1-hydroxy-7-azabenzotriazole (HOAt): a new, highly effective peptide coupling reagent. Tetrahedron, 55(22), 6813-6830.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Protecting Group Strategies Involving 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
Introduction
In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is a cornerstone of achieving high-yielding and chemoselective transformations.[1] The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and selectively removable under mild conditions that do not interfere with other functional groups.[2] This guide provides a comprehensive overview of the synthesis and application of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride , a specialized reagent for the protection of primary and secondary amines.
The unique architecture of this reagent, featuring a reactive benzoyl chloride moiety appended with a 2-fluorobenzyl ether, offers a nuanced approach to amine protection. The resulting N-benzoyl amide is robust, while the 2-fluorobenzyl ether provides a handle for deprotection under specific conditions, distinct from the direct cleavage of the amide bond. The presence of the ortho-fluoro substituent on the benzyl group can modulate the reactivity and stability of the ether linkage, potentially offering advantages in orthogonal deprotection schemes.[3]
This document will detail the multi-step synthesis of the title reagent, provide a robust protocol for its use in amine protection, and explore various strategies for the subsequent deprotection, thereby unveiling the full potential of this versatile protecting group strategy.
Synthesis of this compound
The synthesis of the title reagent is a four-step process commencing from the commercially available 3-ethoxy-4-hydroxybenzoic acid. The overall synthetic pathway is outlined below.
Caption: Synthetic route to this compound.
Part 1: Esterification of 3-Ethoxy-4-hydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid as an ethyl ester to prevent side reactions during the subsequent etherification.
Protocol 1: Synthesis of Ethyl 3-ethoxy-4-hydroxybenzoate
| Parameter | Value |
| Reactants | 3-Ethoxy-4-hydroxybenzoic acid, Ethanol (absolute), Sulfuric acid (conc.) |
| Solvent | Ethanol (excess) |
| Temperature | Reflux (approx. 78 °C) |
| Time | 4-6 hours |
| Work-up | Neutralization, Extraction |
| Purification | Recrystallization or Column Chromatography |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-ethoxy-4-hydroxybenzoic acid (1.0 eq).
-
Add an excess of absolute ethanol to act as both reactant and solvent.
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 3-ethoxy-4-hydroxybenzoate, which can be purified by recrystallization from ethanol/water or by silica gel chromatography.[4]
Part 2: Williamson Ether Synthesis
The phenolic hydroxyl group is alkylated with 2-fluorobenzyl bromide to form the corresponding benzyl ether.
Protocol 2: Synthesis of Ethyl 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoate
| Parameter | Value |
| Reactants | Ethyl 3-ethoxy-4-hydroxybenzoate, 2-Fluorobenzyl bromide, Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) or Acetone |
| Temperature | 60-80 °C |
| Time | 6-12 hours |
| Work-up | Aqueous work-up, Extraction |
| Purification | Column Chromatography |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve ethyl 3-ethoxy-4-hydroxybenzoate (1.0 eq) in DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Add 2-fluorobenzyl bromide (1.1-1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product is purified by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to afford the pure ether.
Part 3: Saponification of the Ethyl Ester
The ethyl ester is hydrolyzed to the corresponding carboxylic acid in preparation for the final chlorination step.
Protocol 3: Synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
| Parameter | Value |
| Reactants | Ethyl 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoate, Sodium hydroxide |
| Solvent | Ethanol/Water mixture (e.g., 3:1) |
| Temperature | Reflux |
| Time | 2-4 hours |
| Work-up | Acidification, Filtration |
| Purification | Recrystallization |
Step-by-Step Procedure:
-
Dissolve ethyl 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with cold 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. The product can be further purified by recrystallization if necessary.
Part 4: Conversion to the Acyl Chloride
The final step is the conversion of the carboxylic acid to the highly reactive benzoyl chloride. This reaction should be performed under anhydrous conditions in a well-ventilated fume hood.
Protocol 4: Synthesis of this compound
| Parameter | Value |
| Reactants | 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride |
| Solvent | Anhydrous Dichloromethane (DCM) or neat |
| Catalyst | Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride) |
| Temperature | 0 °C to reflux |
| Time | 1-3 hours |
| Work-up | Removal of excess reagent |
Step-by-Step Procedure (using Thionyl Chloride):
-
Place 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 eq) in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).
-
Carefully add an excess of thionyl chloride (2.0-5.0 eq) at room temperature.
-
Heat the mixture to reflux and stir for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound is typically used in the next step without further purification.[5]
Application in Amine Protection
The primary application of this reagent is the protection of primary and secondary amines, forming a stable N-benzoyl amide.
Caption: General workflow for amine protection and deprotection.
Protocol 5: N-Benzoylation of a Primary Amine
| Parameter | Value |
| Reactants | Primary or Secondary Amine, this compound, Triethylamine (Et₃N) or Pyridine |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Time | 1-4 hours |
| Work-up | Aqueous wash, Extraction |
| Purification | Column Chromatography or Recrystallization |
Step-by-Step Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by silica gel column chromatography or recrystallization.
Deprotection Strategies
The key to the utility of this protecting group lies in the selective cleavage of the 2-fluorobenzyl ether, which is generally more labile than the robust amide bond.
Strategy 1: Catalytic Hydrogenolysis
This is a mild and widely used method for the cleavage of benzyl ethers.[6]
Protocol 6: Deprotection via Hydrogenolysis
| Parameter | Value |
| Reactants | Protected Amine, Palladium on Carbon (10% Pd/C) |
| Hydrogen Source | H₂ gas (balloon or Parr apparatus) or a transfer hydrogenation reagent (e.g., ammonium formate) |
| Solvent | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | Room temperature |
| Time | 4-24 hours |
| Work-up | Filtration, Solvent evaporation |
Step-by-Step Procedure:
-
Dissolve the protected amine (1.0 eq) in a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C (5-10 mol%) under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction may take 4-24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which now contains a phenolic hydroxyl group.
Strategy 2: Oxidative Cleavage with DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an effective reagent for cleaving electron-rich benzyl ethers. The efficiency of this reaction can often be improved by photoirradiation.[7][8]
Protocol 7: Deprotection via Oxidative Cleavage
| Parameter | Value |
| Reactants | Protected Amine, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Solvent | Dichloromethane (DCM) with a small amount of water |
| Temperature | Room temperature |
| Time | 1-8 hours |
| Work-up | Filtration, Aqueous wash |
Step-by-Step Procedure:
-
Dissolve the protected amine (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Add DDQ (1.2-1.5 eq) portion-wise at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature and monitor by TLC. For less reactive substrates, irradiation with a long-wavelength UV lamp may accelerate the reaction.[8]
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove the hydroquinone byproduct.
-
Separate the layers of the filtrate and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo. The crude product can be purified by column chromatography.
Conclusion
This compound is a valuable reagent for the protection of amines. Its synthesis from readily available starting materials is straightforward. The resulting N-benzoyl protecting group is stable under a range of conditions, while the incorporated 2-fluorobenzyl ether allows for selective deprotection via hydrogenolysis or oxidative cleavage. This orthogonality provides synthetic chemists with a powerful tool for the strategic manipulation of complex molecules in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
University of Toronto. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Raber, D. J., et al. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. Retrieved from [Link]
-
Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486–2493. Retrieved from [Link]
- Kocienski, P. J. (1998). New developments in protecting group methodology. Journal of the Chemical Society, Perkin Transactions 1, (19), 3333-3356.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-ethoxy-4-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the deprotection of protected amines.
-
Pieber, B., & Seeberger, P. H. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 60(38), 20892-20913. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. Retrieved from [Link]
-
ResearchGate. (2017, July 4). Convertion of Acid to acid chloride. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoic Acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate.
- Google Patents. (n.d.). Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, 88(19), 12464–12473. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL PARABEN. Retrieved from [Link]
-
AA Blocks. (n.d.). 938013-09-3 | [3-Ethoxy-2-(4-fluoro-benzyloxy)-benzyl]-(2-morpholin-4-yl-ethyl)-amine. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Leis, H. J., & Windischhofer, W. (2010). o-(Pentafluorobenzyloxycarbonyl)benzoyl Chloride: A Novel Electrophoric Derivatisation Reagent for Amino Compounds Designed for Negative Ion Chemical Ionisation Mass Spectrometry. Rapid Communications in Mass Spectrometry, 24(22), 3320–3324. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3-ethoxy ethyl propionate.
-
PubChem. (n.d.). Ethyl 3-ethoxy-2-propenoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-ethoxybenzoate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
Welcome to the technical support center for the synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your reactions.
Introduction to the Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves three key transformations:
-
Protection of the Carboxylic Acid: The carboxylic acid of the starting material, 3-ethoxy-4-hydroxybenzoic acid, is typically protected as an ester to prevent unwanted side reactions in the subsequent etherification step.
-
Williamson Ether Synthesis: The protected intermediate is then subjected to a Williamson ether synthesis to introduce the 2-fluorobenzyl group at the 4-position.
-
Formation of the Acyl Chloride: Finally, the ester is hydrolyzed, and the resulting carboxylic acid is converted to the desired benzoyl chloride using a chlorinating agent.
This guide will address potential issues at each of these stages and provide practical solutions based on established chemical principles.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis.
Problem 1: Low Yield in the Williamson Ether Synthesis Step
Q: I am experiencing a low yield during the Williamson ether synthesis to form the 2-fluorobenzyl ether. What are the likely causes and how can I improve it?
A: Low yields in Williamson ether synthesis are a common issue and can often be attributed to several factors. This reaction proceeds via an S(_N)2 mechanism, so conditions must be optimized to favor this pathway.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation of the Phenol | The phenoxide is the active nucleophile in this reaction. If the phenol is not fully deprotonated, the reaction rate will be significantly slower. | Use a sufficiently strong base to ensure complete deprotonation of the phenolic hydroxyl group. For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective.[2] Ensure the base is fresh and anhydrous. |
| Competing E2 Elimination | The alkoxide base can also act as a base to promote the E2 elimination of the alkyl halide, leading to the formation of an alkene byproduct.[3] This is more likely with sterically hindered alkyl halides. | Use a primary alkyl halide, such as 2-fluorobenzyl chloride, which is less prone to elimination.[4] Lowering the reaction temperature can also favor the S(_N)2 reaction over E2 elimination.[2] |
| Steric Hindrance | The S(_N)2 reaction is sensitive to steric hindrance around the reaction center.[2] | In this synthesis, the choice of a primary benzyl halide minimizes steric hindrance. Ensure your starting materials are pure to avoid bulky impurities that could interfere with the reaction. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. | Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation, leaving a more reactive "naked" alkoxide anion.[3] |
| Suboptimal Reaction Temperature and Time | The reaction may not have reached completion, or excessively high temperatures may have promoted side reactions. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 8 hours at 50-100 °C.[2] Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation. |
Problem 2: Difficulty in Converting the Carboxylic Acid to the Acyl Chloride
Q: My final step of converting the carboxylic acid to the benzoyl chloride is giving a low yield or a crude product that is difficult to purify. What should I consider?
A: The conversion of a carboxylic acid to an acyl chloride is a robust reaction, but the reactivity of the product necessitates careful handling and optimized conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the Acyl Chloride | Acyl chlorides are highly reactive and readily hydrolyze in the presence of moisture to revert to the carboxylic acid.[6][7] This can occur during the reaction or workup. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.[8] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, use anhydrous conditions as much as possible until the product is isolated. |
| Incomplete Reaction | The conversion may not have gone to completion. | Refluxing the carboxylic acid in neat thionyl chloride is a common procedure.[9] The reaction can also be carried out in an inert solvent. Ensure sufficient reaction time, monitoring by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
| Side Reactions with Thionyl Chloride | Thionyl chloride can react with other functional groups if not used under appropriate conditions. | The use of a catalytic amount of DMF can facilitate the reaction under milder conditions by forming the Vilsmeier-Haack reagent.[10] This can be beneficial if your molecule has sensitive functional groups. |
| Purification Challenges | The product, being a reactive acyl chloride, can be challenging to purify. | Fractional distillation under reduced pressure is the most common method for purifying acyl chlorides.[11] Avoid using hydrocarbon or silicone-based greases on ground glass joints as these can contaminate the product.[12] |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid group before the Williamson ether synthesis?
A1: Yes, it is highly recommended. The Williamson ether synthesis is performed under basic conditions. If the carboxylic acid is not protected, the base will deprotonate it to form a carboxylate salt. This would make the starting material insoluble in many organic solvents and prevent the desired O-alkylation of the phenolic hydroxyl group. Esterification is a common and effective protection strategy.[13]
Q2: What are the best chlorinating agents for converting the carboxylic acid to the benzoyl chloride?
A2: Several reagents can be used, each with its advantages and disadvantages.
-
Thionyl chloride (SOCl₂): This is a very common choice. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[11]
-
Oxalyl chloride ((COCl)₂): This reagent is also very effective and often used for smaller-scale reactions or with sensitive substrates as the reaction can be run at lower temperatures, especially with a catalytic amount of DMF.[14]
-
Phosphorus pentachloride (PCl₅): This is a strong chlorinating agent, but the solid byproduct, phosphorus oxychloride (POCl₃), can sometimes complicate purification.[11]
For the synthesis of this compound, thionyl chloride is a reliable and cost-effective option.
Q3: How can I monitor the progress of my reactions?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the esterification and Williamson ether synthesis steps. You can observe the disappearance of the starting material spot and the appearance of the product spot. For the conversion of the carboxylic acid to the acyl chloride, Infrared (IR) spectroscopy is very useful. You should see the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (around 1785-1815 cm⁻¹).
Q4: What are the key safety precautions I should take when working with thionyl chloride and the final benzoyl chloride product?
A4: Both thionyl chloride and benzoyl chlorides are corrosive and lachrymatory (tear-inducing). They react with moisture to produce HCl gas.[7] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Workflow and Diagrams
Overall Synthesis Pathway
Caption: Overall synthetic route for this compound.
Troubleshooting Logic for Low Yield in Williamson Ether Synthesis
Caption: Decision tree for troubleshooting low yields in the Williamson ether synthesis step.
References
-
Save My Exams. (2024). Relative Ease of Hydrolysis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Benzoyl chloride. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
-
Sciencemadness Wiki. (2021). Benzyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
- Unknown Source. (n.d.). Williamson Ether Synthesis.
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthetic uses of thionyl chloride. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]
-
4College.co.uk. (n.d.). Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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Technical Support Center: Reactions of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride with Nucleophiles
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the potential side reactions when using this versatile reagent with various nucleophiles. Our focus is on providing practical, field-tested insights to ensure the success and integrity of your experiments.
Introduction: Understanding the Reactivity Profile
This compound is a highly reactive acylating agent, prized for its role in the synthesis of complex molecules, including the anti-inflammatory drug Roflumilast.[1][2] Its reactivity is governed by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. However, the substituents on the benzoyl ring—the ethoxy and the 2-fluorobenzyl ether groups—introduce specific challenges that can lead to undesired side reactions. This guide is designed to help you anticipate and mitigate these issues.
The electron-donating nature of the ethoxy and benzyloxy groups increases the electron density of the aromatic ring, which can influence the reactivity of the acyl chloride. While generally stable, the benzyl ether linkage, in particular, can be susceptible to cleavage under certain conditions, a critical consideration in multi-step syntheses.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used with this compound?
A1: This acyl chloride is typically reacted with primary and secondary amines to form amides, a reaction often carried out under Schotten-Baumann conditions.[5][6] It is also used with alcohols to form esters. Due to its high reactivity, it will also react with water, leading to hydrolysis.
Q2: What are the primary side reactions I should be aware of?
A2: The most common side reactions include:
-
Hydrolysis: Reaction with trace amounts of water to form the corresponding carboxylic acid, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid.[5]
-
Ether Cleavage: Cleavage of the 2-fluorobenzyl ether linkage, leading to the formation of a phenolic byproduct. This has been observed as a notable impurity in related syntheses.
-
Over-acylation: In reactions with primary amines, a second acylation can occur on the newly formed amide nitrogen, though this is generally less common under standard conditions.
Q3: How does the 2-fluoro substituent on the benzyl group affect the stability of the ether linkage?
A3: While benzyl ethers are generally stable under neutral and mildly basic conditions, the presence of substituents on the aromatic ring can influence their lability. The electron-withdrawing nature of the fluorine atom can have a modest impact on the stability of the benzyl cation intermediate that would be formed upon cleavage. However, under typical acylation conditions, which are not strongly acidic or reductive, the 2-fluorobenzyl ether is expected to be largely stable. Cleavage is more likely to be a concern if harsh acidic or reductive conditions are employed in subsequent synthetic steps.[7][8]
Q4: Can the ethoxy group participate in any side reactions?
A4: Under standard acylation conditions, the ethoxy group is generally stable. However, intramolecular acyl group migration has been observed in other systems, though it is less common with simple alkoxy groups on a benzoyl ring.[9][10] It is a theoretical possibility that should be considered if unexpected isomers are observed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of the Desired Acylated Product
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of the Acyl Chloride | This compound is highly sensitive to moisture. Reaction with water forms the unreactive carboxylic acid, reducing the amount of acylating agent available.[3] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inadequate Neutralization of HCl | Acylation reactions produce hydrochloric acid (HCl). If not neutralized, HCl can protonate amine nucleophiles, rendering them non-nucleophilic and halting the reaction.[5] | Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH in Schotten-Baumann conditions) to scavenge the HCl byproduct. |
| Poor Nucleophile Reactivity | Sterically hindered or electronically poor nucleophiles may react slowly, allowing side reactions like hydrolysis to dominate. | Consider using a more reactive nucleophile if possible, or optimize reaction conditions by increasing the temperature (with caution) or using a catalyst such as 4-dimethylaminopyridine (DMAP). |
Issue 2: Presence of a Major Impurity Corresponding to a Phenolic Compound
This is a strong indicator of the cleavage of the 2-fluorobenzyl ether.
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | Although generally stable, the benzyl ether linkage can be cleaved under acidic conditions. If the HCl byproduct is not effectively neutralized, localized acidity may promote cleavage. | Ensure efficient stirring and a sufficient amount of base to maintain a basic or neutral reaction medium. Avoid prolonged reaction times at elevated temperatures. |
| Lewis Acid Catalysis | If a Lewis acid is used to activate the acyl chloride, it can also promote the cleavage of the benzyl ether. | Avoid the use of strong Lewis acids if possible. If a catalyst is necessary, consider milder alternatives. |
Issue 3: Formation of Multiple Unidentified Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Degradation of Starting Material | The acyl chloride may have degraded during storage. | Use freshly prepared or recently purchased this compound. Store in a cool, dry place under an inert atmosphere. |
| Complex Side Reactions | The combination of a highly reactive acyl chloride and a complex nucleophile can lead to a variety of side reactions. | Simplify the reaction system where possible. Analyze the byproduct profile by LC-MS or GC-MS to identify the structures and deduce the reaction pathways. This information is crucial for targeted troubleshooting. |
Experimental Protocols
Protocol 1: General Procedure for Amide Formation (Schotten-Baumann Conditions)
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile
-
Dichloromethane (anhydrous)
-
1 M Sodium hydroxide solution
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve the amine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1 M sodium hydroxide solution (2.0 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Dissolve this compound (1.05 equivalents) in a minimal amount of dichloromethane.
-
Add the acyl chloride solution dropwise to the rapidly stirring reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Ester Formation
Materials:
-
This compound
-
Alcohol nucleophile
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred alcohol/pyridine mixture.
-
Allow the reaction to proceed at 0 °C to room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify as needed.
Visualizing Reaction Pathways
Diagram 1: Desired Amidation Reaction vs. Side Reactions
Caption: Main reaction pathway and key side reactions.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jocpr.com [jocpr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. doria.fi [doria.fi]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Purification of Products from 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of products derived from reactions with this versatile acylating agent. Our focus is on providing practical, chemically-sound solutions to common purification hurdles.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry and materials science, often used to synthesize complex amides and esters. The purification of the resulting products can be challenging due to the presence of various impurities, including unreacted starting materials, the hydrolyzed benzoyl chloride (benzoic acid), and other side-products. The physicochemical properties of the desired product—be it a solid or an oil—will dictate the most effective purification strategy. This guide will walk you through logical, step-by-step approaches to isolate your target compound in high purity.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture contains unreacted amine/alcohol starting material. How can I remove it?
This is a common issue, especially if the nucleophile (amine or alcohol) was used in excess or if the reaction did not go to completion.
-
For Amine Nucleophiles: An acidic wash is the most effective method. Dissolve your crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this solution in a separatory funnel with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[1] The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. Repeat the wash to ensure complete removal.
-
For Alcohol Nucleophiles: If the alcohol is of low to moderate polarity, it can often be removed via flash column chromatography. If the alcohol is highly polar, an aqueous wash may remove some of it, but chromatography will likely be necessary for complete purification.
Q2: I see a significant amount of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid in my crude product according to TLC/NMR. What is the best way to eliminate it?
The presence of the corresponding benzoic acid is almost always due to the hydrolysis of the starting benzoyl chloride by trace amounts of water in the reaction or during workup.[2]
-
Basic Wash: The most straightforward approach is to wash the organic solution of your product with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[1] The benzoic acid will be deprotonated to its water-soluble sodium salt and will be extracted into the aqueous phase. Be sure to vent the separatory funnel frequently, as carbon dioxide gas will be evolved.
-
Column Chromatography: If your product is sensitive to base or if the basic wash is not completely effective, column chromatography is a reliable alternative. The benzoic acid is significantly more polar than the corresponding ester or amide products and will have a lower Rf value on a silica gel TLC plate.
Q3: My product is an oil and cannot be purified by recrystallization. What are my options?
For non-crystalline, oily products, flash column chromatography is the primary purification method.
-
Solvent System Selection: The key to successful chromatography is choosing an appropriate solvent system. Start by screening for a solvent mixture that gives your product an Rf value of approximately 0.3 on a TLC plate. A common starting point for compounds of this type is a mixture of hexanes and ethyl acetate.
-
Gradient vs. Isocratic Elution: If you have multiple impurities with varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide the best separation.[3] For simpler mixtures, an isocratic elution (constant solvent composition) may be sufficient.
Q4: I am having trouble finding a suitable solvent for recrystallization. What is a good starting point?
The principle of recrystallization is to find a solvent (or solvent pair) in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4]
-
Single Solvent Systems: For aromatic amides and esters, common and effective recrystallization solvents include ethanol, isopropanol, and ethyl acetate.[5][6]
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble, like DCM or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, like hexanes or water) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]
Troubleshooting Guide
Issue 1: Low Recovery of Product After Aqueous Workup
| Potential Cause | Troubleshooting Steps |
| Product is partially water-soluble. | Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Formation of an emulsion during extraction. | Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break the emulsion.[7] |
| Precipitation of product in the separatory funnel. | Add more organic solvent to redissolve the product before proceeding with the separation. |
Issue 2: Product Co-elutes with an Impurity During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent system. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., DCM/methanol, toluene/ethyl acetate) to alter the selectivity of the separation. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any air bubbles or channels. |
Issue 3: Product "Oils Out" During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Solution is too concentrated. | Add more of the recrystallization solvent to the hot solution before allowing it to cool. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Presence of impurities that inhibit crystallization. | Try purifying the material by column chromatography first to remove the problematic impurities, then attempt recrystallization. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Amide or Ester Synthesis
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If the reaction was run in a solvent other than a water-immiscible organic solvent, dilute the mixture with ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 1M HCl (if an amine was used as a starting material).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution.[1]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Choose a suitable solvent system based on TLC analysis (aim for a product Rf of ~0.3).
-
Prepare the column by either dry-packing or wet-packing with silica gel in the chosen mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). If a stronger solvent is used, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[3]
Visual Diagrams
Caption: General purification workflow for products from this compound reactions.
Caption: Troubleshooting logic for the purification of acylation products.
References
Sources
Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
Welcome to the technical support center for the synthesis and handling of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the reaction conditions for this versatile building block. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for preparing this compound?
A1: The most prevalent and dependable method for synthesizing this acyl chloride is the reaction of its parent carboxylic acid, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and cost-effective choice, though oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), can be used for milder conditions.[1][2] The choice between these reagents often depends on the scale of the reaction and the sensitivity of the starting material to heat and acidic byproducts.[3]
Q2: How do the substituents on the aromatic ring of this compound affect its reactivity?
A2: The substituents have a notable electronic influence on the reactivity of the benzoyl chloride. The ethoxy group at the 3-position and the fluorobenzyl ether at the 4-position are both electron-donating groups.[4] This increased electron density on the aromatic ring can slightly reduce the electrophilicity of the carbonyl carbon, making it marginally less reactive than an unsubstituted benzoyl chloride.[4] However, it remains a highly reactive species suitable for most acylation reactions. The fluorine atom on the benzyl group has a negligible electronic effect on the reactivity of the benzoyl chloride itself.
Q3: What are the primary side reactions to be aware of during the synthesis and handling of this compound?
A3: The most significant side reaction is the hydrolysis of the benzoyl chloride back to its corresponding carboxylic acid upon exposure to moisture.[5] This is a rapid reaction and underscores the importance of maintaining anhydrous conditions throughout the synthesis and storage. Another potential issue is the cleavage of the benzyl ether under harsh acidic conditions, although this is less common with standard chlorinating agents.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its moisture sensitivity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is advisable to store it in a cool, dry place. Proper storage is crucial to maintain its purity and reactivity for subsequent reactions.
Q5: Which analytical techniques are best for monitoring the reaction and characterizing the final product?
A5: For reaction monitoring, Thin Layer Chromatography (TLC) can be a quick and effective method to observe the consumption of the starting carboxylic acid. To confirm the formation of the acyl chloride by TLC, a small aliquot of the reaction mixture can be quenched with methanol, which will convert the acyl chloride to the corresponding methyl ester, a new, less polar spot on the TLC plate. For final product characterization, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy will provide a detailed structural confirmation. Infrared (IR) spectroscopy is also highly indicative, showing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C=O stretch for the acyl chloride at a higher wavenumber (typically >1750 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Benzoyl chlorides are highly susceptible to hydrolysis.[5] Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents and reagents. Perform the reaction under a nitrogen or argon atmosphere. |
| Incomplete Reaction | The reaction may require more forcing conditions. Increase the reaction time or elevate the temperature. If using thionyl chloride, refluxing is a common practice. For oxalyl chloride, ensure the catalytic DMF has been added.[3] Monitor the reaction by TLC until the starting carboxylic acid is no longer visible. |
| Poor Quality Reagents | The starting carboxylic acid may be impure, or the chlorinating agent may have degraded. Use freshly opened or properly stored chlorinating agents. Verify the purity of the 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid before starting. |
| Inefficient Work-up | The product can be lost during the removal of excess chlorinating agent. Thionyl chloride (b.p. 79 °C) and oxalyl chloride (b.p. 63-64 °C) are volatile and should be removed under reduced pressure.[3] Ensure the rotary evaporator is equipped with a base trap to neutralize acidic vapors. |
Issue 2: Product is Contaminated with Starting Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | As mentioned above, ensure the reaction has gone to completion by extending the reaction time or increasing the temperature. |
| Hydrolysis During Work-up | If the work-up involves any aqueous steps (which should be avoided if possible), hydrolysis can occur. If an aqueous wash is necessary to remove salts, use cold, dilute, and rapid washes, followed by immediate drying of the organic layer. |
| Inefficient Purification | The boiling point of the benzoyl chloride will be significantly different from the starting carboxylic acid, making vacuum distillation an effective purification method.[6] Alternatively, washing a solution of the crude product in an inert solvent (e.g., dichloromethane) with a very dilute, cold solution of sodium bicarbonate can remove the acidic starting material. However, this risks some hydrolysis of the desired product. |
Issue 3: Darkening or Decomposition of the Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Prolonged heating at high temperatures can lead to decomposition. If using thionyl chloride, avoid excessive heating once the reaction is complete. For sensitive substrates, oxalyl chloride at room temperature is a milder alternative.[3] |
| Impurities in Starting Material | Trace impurities in the 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid can lead to side reactions and coloration. Recrystallize the starting material if its purity is questionable. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol provides a general starting point for the synthesis. Optimization of time and temperature may be required.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add an excess of thionyl chloride (SOCl₂) (3-5 eq). A few drops of DMF can be added as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The evolution of HCl and SO₂ gas will be observed.
-
Monitoring: Monitor the reaction progress by TLC. To do this, take a small aliquot of the reaction mixture, evaporate the excess thionyl chloride, dissolve the residue in a small amount of dichloromethane, and add a drop of methanol. Spot this on a TLC plate against the starting material. The formation of a new, less polar spot (the methyl ester) indicates the presence of the acyl chloride.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. A co-evaporation with an anhydrous solvent like toluene can help remove the last traces.
-
Purification: The crude product can be purified by vacuum distillation to yield the final this compound.
Visualization of Key Processes
Reaction Workflow
Caption: General workflow for the synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
- US Patent US6844468B2, Process for preparing substituted benzoyl chlorides, Google Patents.
-
Reddit, r/AdvancedOrganic. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. Available at: [Link]
-
Bentley, T. W., & Jones, R. O. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6674-6690. Available at: [Link]
-
ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. Available at: [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]
- CN102557923A, Method for purifying benzoyl chloride reaction terminating solution, Google Patents.
-
Yu, et al. (n.d.). Acylative Cleavage of Ethers with ZnCl2. Asian Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Available at: [Link]
-
Olah, G. A., & Kuhn, S. J. (n.d.). benzoyl fluoride. Organic Syntheses Procedure. Available at: [Link]
- CN107827722B, Synthetic method of 3-ethoxy-4-methoxybenzaldehyde, Google Patents.
-
Dey, D., et al. (2025). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. IUCrData, 10(1). Available at: [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]
-
ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Available at: [Link]
-
Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940-948. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Available at: [Link]
-
ResearchGate. (2014). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Available at: [Link]
-
Parr, J. (2018). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1). Available at: [Link]
- CN104447213A, Method for synthesizing 3-hydroxy-4-fluorobenzoic acid, Google Patents.
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]
-
SpectraBase. (n.d.). 3-Ethoxy-4-methoxybenzyl alcohol. Available at: [Link]
-
Amerigo Scientific. (n.d.). 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride. Available at: [Link]
-
ResearchGate. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Available at: [Link]
- CN105541607A, Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib, Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 5. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Stable Storage of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
Welcome to the technical support center for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. We understand that maintaining the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth troubleshooting advice and frequently asked questions to help you prevent the decomposition of this compound during storage.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
This section addresses specific issues you might encounter, their underlying chemical causes, and actionable solutions to preserve the quality of your reagent.
Issue 1: Loss of Reactivity and Decreased Yields in Subsequent Reactions
-
Observation: You notice a significant drop in the yield of your desired product when using a previously opened bottle of this compound. Titration or NMR analysis of the starting material shows a lower-than-expected purity.
-
Probable Cause: The most likely culprit is the hydrolysis of the acyl chloride functional group.[1][2] Acyl chlorides are highly susceptible to reaction with water, even atmospheric moisture, which converts the reactive acyl chloride into the corresponding, and less reactive, carboxylic acid (3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid) and corrosive hydrochloric acid (HCl) gas.[1][3] This process is often accelerated by repeated opening of the container in a humid environment.
-
Solution Protocol:
-
Inert Atmosphere Handling: Always handle the reagent under a dry, inert atmosphere, such as nitrogen or argon.[4][5] A glove box or a Schlenk line setup is ideal.
-
Syringe/Cannula Transfer: For liquid reagents or solutions, use syringe or cannula techniques to transfer the required amount without exposing the bulk material to the atmosphere.[4][5] For solids, quickly weigh the desired amount in a dry environment and promptly reseal the container.
-
Aliquotting: If you anticipate using small quantities over a prolonged period, consider aliquoting the material into smaller, single-use vials under an inert atmosphere upon first opening the main container. This minimizes the number of times the primary stock is exposed to potential contaminants.
-
Proper Sealing: Ensure the container is sealed tightly after each use. For bottles with septa, be mindful that each puncture can be a potential entry point for moisture.[4] Using a fresh needle for each access and minimizing punctures in the same spot can help maintain the integrity of the seal. Consider using septum-inlet transfer adapters for enhanced protection.[5]
-
Issue 2: Visible Fuming and a Pungent, Acidic Odor Upon Opening the Container
-
Observation: Upon opening the container of this compound, you observe white, steamy fumes and a sharp, acrid smell.
-
Probable Cause: This is a direct indication of ongoing hydrolysis. The acyl chloride is reacting with moisture in the air, generating gaseous hydrogen chloride (HCl).[3] The "fuming" is the HCl gas reacting with atmospheric water vapor to form a fine aerosol of hydrochloric acid.
-
Solution Protocol:
-
Immediate Purging: If you must use the reagent, immediately purge the headspace of the container with a gentle stream of dry nitrogen or argon before resealing it tightly. This will displace the moist air and HCl gas.
-
Verification of Purity: Before use in a critical reaction, it is highly recommended to determine the purity of the remaining reagent. This can be achieved through techniques like NMR spectroscopy (to quantify the amount of carboxylic acid impurity) or titration.
-
Future Prevention: This observation underscores a breach in the storage protocol. Review your handling and storage procedures to identify where moisture ingress is occurring. Ensure all storage containers are appropriate for moisture-sensitive materials and are sealed correctly.[6][7]
-
Issue 3: Discoloration or Change in Physical Appearance of the Reagent
-
Observation: The initially white to off-white solid has developed a yellowish tint or has become clumpy and difficult to handle.
-
Probable Cause: While slight color changes can occur due to trace impurities, significant discoloration can be a sign of decomposition. The formation of the carboxylic acid and HCl can potentially catalyze other minor degradation pathways over time, especially if exposed to light or elevated temperatures. Clumping is often a direct result of the material absorbing moisture.
-
Solution Protocol:
-
Light Protection: Store the reagent in an amber or opaque container to protect it from light, which can provide the energy to initiate degradation reactions.[7]
-
Temperature Control: Store the container in a cool, dry place.[7][8][9][10][11] Refrigeration is often recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces and into the reagent.
-
Use of Desiccants: Store the sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite, silica gel) to provide an additional layer of protection against ambient moisture.[6][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary and most rapid decomposition pathway is hydrolysis.[1][2] The electrophilic carbonyl carbon of the acyl chloride is highly reactive towards nucleophiles, with water being a common nucleophile present as atmospheric moisture. The reaction produces the corresponding carboxylic acid and hydrogen chloride.[13]
Decomposition Pathway of this compound
Caption: Hydrolysis of the acyl chloride via a nucleophilic addition-elimination mechanism.
Q2: What are the ideal storage conditions for this reagent?
A2: To ensure long-term stability, this compound should be stored under conditions that rigorously exclude moisture and minimize thermal and light exposure.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents reaction with atmospheric oxygen and, most importantly, moisture.[5] |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of any potential decomposition reactions.[7][12] |
| Light | Protect from Light (Amber Vial) | Prevents light-induced degradation.[7] |
| Container | Tightly Sealed, Corrosion-Resistant | Prevents moisture ingress and contains any corrosive HCl fumes.[7][9] |
| Location | Dry, Well-Ventilated Area | A dedicated cabinet for corrosive and water-reactive chemicals is ideal.[8][10] |
Q3: Can I store this reagent in a standard laboratory freezer?
A3: While lower temperatures generally slow chemical reactions, freezing is not always better and can introduce risks. Ensure the reagent's freezing point is below the freezer temperature to prevent the container from breaking. More importantly, when removing a frozen container, a longer equilibration time to room temperature is required before opening to prevent significant condensation, which would defeat the purpose of cold storage. Refrigeration is typically a safer and sufficient option.[12]
Q4: The Safety Data Sheet (SDS) mentions that this compound is corrosive. Why is that?
A4: The corrosivity stems from two factors. First, the acyl chloride itself can react with moisture on skin or mucous membranes, causing chemical burns.[10][14][15] Second, as it decomposes, it releases hydrogen chloride (HCl) gas.[3] In the presence of moisture, HCl forms hydrochloric acid, which is highly corrosive to skin, eyes, respiratory tracts, and metals.[10][11][16]
Q5: How can I safely handle and dispose of decomposed this compound?
A5: All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][9][10] If the material is significantly decomposed, it should be treated as a hazardous waste mixture of the acyl chloride, the corresponding carboxylic acid, and hydrochloric acid. The material should be carefully quenched by slowly adding it to a stirred, cooled solution of a weak base like sodium bicarbonate. This should only be done by personnel experienced with handling reactive chemicals. The neutralized waste should then be disposed of according to your institution's hazardous waste guidelines.[6][14] Never dispose of it down the drain or in regular trash.[6]
References
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from SciSpace. [Link]
-
Wikipedia. (2023, October 27). Acyl chloride. Retrieved from Wikipedia. [Link]
-
Save My Exams. (2024). Acyl Chlorides. Retrieved from Save My Exams. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh Department of Chemistry. [Link]
-
University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from University of Rochester Department of Chemistry. [Link]
-
Tanabe, K., & Ido, T. (1965). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University. Retrieved from Semantic Scholar. [Link]
-
BYJU'S. (n.d.). Structure of Benzoyl Chloride. Retrieved from BYJU'S. [Link]
-
Reddit. (2022, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved from r/AdvancedOrganic on Reddit. [Link]
-
PubMed. (1951). Mechanism of hydrolysis of benzoyl chloride. Nature, 167(4255), 819. [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from UC Berkeley EH&S. [Link]
-
Uniprep. (2025, April 7). Storage instructions for chemical reagents. Retrieved from Uniprep. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from Cole-Parmer. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from Chemistry LibreTexts. [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from ChemistryStudent. [Link]
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Wang, Z., et al. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]
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Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from Chemguide. [Link]
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Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from Sciencemadness. [Link]
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ResearchGate. (2007). Acyl chloride‐facilitated condensation polymerization for the synthesis of heat‐sensitive poly(anhydride‐ester)s. Request PDF. [Link]
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troubleshooting failed reactions with 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
Welcome to the technical support center for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this specialized acylating agent. As a highly reactive intermediate, successful outcomes depend on careful control of reaction parameters. This document synthesizes established principles of acyl chloride chemistry with insights into the specific structural attributes of this molecule to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the likely causes?
A1: Incomplete conversion is a common issue. The primary suspects are:
-
Insufficiently reactive nucleophile: Amines and alcohols with significant steric hindrance or electron-withdrawing groups will react more slowly.
-
Inadequate acid scavenging: The acylation reaction generates one equivalent of hydrochloric acid (HCl), which can protonate your nucleophile (especially amines), rendering it non-nucleophilic.[1] Ensure at least a stoichiometric amount of a suitable base is present.
-
Low reaction temperature: While low temperatures are often used to control side reactions, they can also slow down the desired reaction. Consider a gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid chromatography–mass spectrometry (LCMS).
-
Poor reagent quality: The benzoyl chloride may have hydrolyzed over time. Use a fresh or properly stored batch for best results.
Q2: My TLC/LCMS shows multiple spots, including a major byproduct at the baseline. What is it?
A2: A polar byproduct that sticks to the baseline on a normal-phase TLC plate is very likely the corresponding carboxylic acid: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid. This is formed by the hydrolysis of the benzoyl chloride.[1][2][3]
Q3: How can I minimize the hydrolysis of this compound?
A3: Hydrolysis is the most common side reaction.[1][3] To minimize it:
-
Use anhydrous conditions: Ensure all glassware is oven or flame-dried. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Control temperature: Perform the reaction at low temperatures (0-5 °C), especially during the addition of the benzoyl chloride.[1] This slows the rate of hydrolysis, which often has a higher activation energy than the desired acylation.
-
Slow addition: Add the benzoyl chloride solution dropwise to the mixture containing the nucleophile and the base.[1] This keeps the instantaneous concentration of the acyl chloride low, favoring the reaction with the nucleophile over hydrolysis.[1]
-
Choice of base and solvent: In a biphasic system (e.g., dichloromethane/water), vigorous stirring is essential to ensure the acyl chloride reacts with the amine in the organic phase before it hydrolyzes at the interface.[1] Using an organic-soluble base like triethylamine or pyridine in a single-phase anhydrous organic solvent can also prevent hydrolysis.
Q4: Can I use this reagent in a Friedel-Crafts acylation?
A4: Yes, benzoyl chlorides are classic reagents for Friedel-Crafts acylations in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3][5] However, be aware that the ether linkages (ethoxy and benzyloxy groups) on the aromatic ring could potentially be cleaved under harsh Lewis acid conditions. Careful selection of a milder Lewis acid (e.g., ZnCl₂, FeCl₃) and temperature control are crucial. The acyl group is deactivating, which typically prevents polyacylation.[5]
Troubleshooting Guide: Failed Amide or Ester Formation
This section provides a structured approach to diagnosing and solving failed acylation reactions with nucleophiles such as amines (forming amides) or alcohols (forming esters).
Problem 1: Low or No Product Yield
A low yield of the desired amide or ester is the most frequent issue. The underlying cause can be systematically identified by considering the reagents, conditions, and workup.
Sources
Technical Support Center: Analytical Methods for Monitoring 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride Reactions
Welcome to the technical support guide for monitoring the synthesis involving 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride. As a reactive acyl chloride, this intermediate is crucial in various synthetic pathways. Accurate real-time or quasi-real-time monitoring is essential for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is best for monitoring my reaction involving this specific benzoyl chloride?
The optimal method depends on your specific needs—whether you require qualitative (reaction completion) or quantitative (kinetics, yield) data.
-
For rapid, qualitative checks: Thin-Layer Chromatography (TLC) is fast, inexpensive, and effective for visualizing the consumption of starting material and the appearance of the product.[1][2]
-
For precise, quantitative analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard.[3][4] It offers high resolution and sensitivity, making it ideal for determining reaction kinetics, yield, and purity with high accuracy.[5]
-
For structural confirmation and in-situ monitoring: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools.[6][7] In-situ monitoring with these techniques can provide real-time data without the need for sampling and quenching.[7][8]
Q2: My starting material, the benzoyl chloride, is highly reactive. How should I prepare samples for analysis to prevent degradation?
Due to their high reactivity and susceptibility to hydrolysis, direct analysis of acyl chlorides can be challenging.[5][9] The key is to immediately quench the reaction in the aliquot you withdraw.
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at your desired time point.
-
Immediately quench the aliquot in a vial containing a suitable solvent that will stop the reaction. A common and effective method is to quench with a large excess of an alcohol like methanol (e.g., 900 µL).[5] This rapidly converts the highly reactive benzoyl chloride into a stable methyl ester derivative, which is easily analyzable by HPLC or GC. Alternatively, quenching with an amine can form a stable amide.
-
This quenching strategy provides a stable "snapshot" of the reaction at that specific moment.
Q3: Should I monitor the disappearance of the benzoyl chloride or the formation of the product?
It is best practice to monitor both.
-
Monitoring the starting material confirms that it is being consumed.
-
Monitoring the product confirms the desired transformation is occurring.
-
Monitoring both simultaneously allows you to perform a mass balance calculation, helping to identify the formation of any side products or impurities. For instance, if the benzoyl chloride is consumed but the expected product does not appear in a stoichiometric amount, you may be forming byproducts, such as the hydrolyzed carboxylic acid.
Method Selection: A Comparative Overview
This table summarizes the primary analytical techniques for monitoring your reaction.
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC | Quantitative Analysis | High resolution and sensitivity; excellent for kinetics and purity assessment.[3][5] | Requires method development; higher cost of instrumentation and solvents. |
| TLC | Qualitative Monitoring | Fast, simple, low cost; multiple samples can be run in parallel.[1][2] | Not inherently quantitative; lower resolution; risk of reaction on the silica plate.[10] |
| NMR | Structural & Quantitative | Provides detailed structural information; can be quantitative (qNMR) with an internal standard.[11][12][13] | Lower sensitivity; requires expensive deuterated solvents for traditional analysis; can be complex for crude mixtures.[14] |
| FTIR | In-situ Monitoring | Non-destructive; provides real-time data on functional group changes (e.g., C=O stretch).[6][15] | Difficult to quantify accurately; spectral overlap can be an issue in complex mixtures. |
| GC | Quantitative (with derivatization) | High resolution for volatile compounds. | Benzoyl chloride is reactive and may require derivatization for robust analysis.[16] |
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: My benzoyl chloride peak (or its derivative) is broad or shows significant tailing. Why? A: This is a common issue.
-
Cause 1: Secondary Interactions. Your analyte may be interacting with residual silanol groups on the silica-based column packing. Basic compounds are particularly prone to this.
-
Solution: Add a competing agent to your mobile phase. A small amount of an acid, like 0.1% formic acid or trifluoroacetic acid, can protonate the silanols and sharpen the peak shape.[3]
-
Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting or tailing.[17]
-
Solution: Dilute your sample and re-inject. Ensure your sample concentration is within the linear range of your calibration curve.
-
Cause 3: Sample Solvent Mismatch. If your sample is dissolved in a much stronger solvent than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your final quenched sample in the initial mobile phase composition.[17]
Q: I see a new peak appearing over time that is not my desired product. What is it? A: The most likely culprit is the hydrolysis of your benzoyl chloride to its corresponding carboxylic acid, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid.
-
Cause: Exposure of the reaction mixture or the analytical sample to water (from solvents, atmosphere, or the mobile phase). Acyl chlorides are highly susceptible to hydrolysis.[5]
-
Verification: To confirm, you can either synthesize a standard of the carboxylic acid and compare retention times or collect the fraction and analyze it by mass spectrometry (MS).
-
Solution: Ensure you are using anhydrous solvents for your reaction. When preparing samples for HPLC, perform the quenching step quickly and use dry solvents for dilution.
Q: My retention times are drifting between injections. What is happening? A: Retention time instability usually points to a lack of system equilibration or changes in the mobile phase.
-
Cause 1: Insufficient Column Equilibration. This is common when running a gradient method. The column needs adequate time to return to the initial conditions before the next injection.
-
Solution: Increase the post-run equilibration time in your HPLC method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through.[17]
-
Cause 2: Mobile Phase Composition Change. Solvents can evaporate over time, especially volatile ones like acetonitrile, altering the mobile phase composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[17][18]
Caption: A logical workflow for troubleshooting common HPLC issues.
Thin-Layer Chromatography (TLC)
Q: My benzoyl chloride starting material streaks badly on the TLC plate. How can I get a clean spot? A: Streaking is often caused by the high reactivity of the acyl chloride with the stationary phase (silica gel) or overloading the plate.
-
Cause 1: On-plate Reaction. Silica gel is slightly acidic and contains adsorbed water, which can hydrolyze the benzoyl chloride as it travels up the plate, causing a streak.[10][19]
-
Solution:
-
Quench First: Before spotting, take a tiny drop of your reaction mixture and quench it in a small vial with a few drops of methanol. Spot the resulting stable methyl ester derivative instead of the reactive acyl chloride.
-
Dry the Plate: Gently heat the TLC plate with a heat gun before spotting to remove adsorbed water.
-
-
Cause 2: Sample Overloading. Applying too much sample is a common cause of streaking.[19][20][21]
-
Solution: Dilute your sample significantly before spotting. It's better to have a faint spot than a streak.
Q: I can't get good separation between my product and starting material. What should I do? A: This requires optimizing your mobile phase (eluent).
-
Cause: The polarity of your solvent system is not optimal for the differential partitioning of your analytes.
-
Solution:
-
Systematic Polarity Change: The most common TLC solvents are mixtures of a non-polar solvent (like hexanes) and a more polar one (like ethyl acetate).[19] If your spots are too close together and near the bottom (low Rf), your eluent is not polar enough; increase the proportion of ethyl acetate. If they are too close together near the top (high Rf), your eluent is too polar; decrease the proportion of ethyl acetate.
-
Try Different Solvents: If a hexane/ethyl acetate system doesn't work, try other combinations. Dichloromethane/methanol is another common system for more polar compounds.
-
Detailed Protocol: HPLC Monitoring of Reaction Progress
This protocol provides a robust method for quantitative analysis of the reaction of this compound. It relies on quenching the reactive acyl chloride to form a stable methyl ester.
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Methanol (Anhydrous, for quenching)
-
Formic Acid (≥98% purity)
-
Reference standards for the starting material and the expected product.
2. Instrumentation & Chromatographic Conditions
-
HPLC System: A standard system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 95 12.0 95 12.1 40 | 15.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD at a wavelength appropriate for your compounds (e.g., 254 nm or 280 nm). A DAD allows for monitoring multiple wavelengths and checking peak purity.[5]
-
Injection Volume: 5 µL
3. Sample Preparation Workflow
-
Reaction Sampling: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a 100 µL aliquot of the reaction mixture.[5]
-
Quenching: Immediately add the 100 µL aliquot to a pre-prepared autosampler vial containing 900 µL of anhydrous methanol. Cap and vortex thoroughly. This 1:10 dilution and quenching step is critical for sample stability.[5]
-
Further Dilution: Perform a second dilution (e.g., 1:10) in the initial mobile phase (40% Acetonitrile / 60% Water with 0.1% Formic Acid) to ensure the sample concentration is within the calibration range.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulates.[3]
Caption: Standard workflow from reaction sampling to HPLC injection.
4. Data Analysis
-
Calibration: Prepare a series of calibration standards for your starting material (as its methyl ester derivative) and your product.[5]
-
Quantification: Use the calibration curves to determine the concentration of each component in your quenched samples at each time point.
-
Plotting: Plot concentration vs. time to visualize the reaction kinetics, determine the reaction endpoint, and calculate the final yield.
References
- A Comparative Guide to HPLC Analysis of 4-(Chloromethyl)benzoyl Chloride Reaction Products. (2025). Benchchem.
- FT-IR Spectroscopy: A Powerful Tool for Confirming Benzoyl Group Introduction. (2025). Benchchem.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- Madani A, Pieber B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer.
- Thin Layer Chromatography (TLC).
- Application Note: HPLC Analysis for Monitoring the Reaction of 2-Amino-5-bromobenzoyl Chloride with Aniline. (2025). Benchchem.
- In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering.
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed.
- Thin Layer Chrom
- Quantitative NMR (qNMR)
- Troubleshooting Thin Layer Chromatography. Department of Chemistry: University of Rochester.
- Determination of Benzoyl Chloride Using Capillary Gas Chrom
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio.
- Reaction Monitoring Tutorial. (2021). YouTube.
- Quantitative NMR (qNMR) — Nanalysis. (2024). AZoM.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Thin-Layer Chrom
- CHEM 344 Thin Layer Chrom
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. ChromTech.
- Using thin-layer chromatography (TLC) to monitor cinnamoyl chloride reaction progress. (2025). Benchchem.
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- 9. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride vs other acylating agents
An In-Depth Comparative Guide to Acylating Agents in Drug Development: A Focus on Benzoyl Chloride Derivatives and Their Alternatives
Introduction: The Critical Role of Acylation in Medicinal Chemistry
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern drug development. This fundamental transformation is integral to the synthesis of a vast array of pharmaceuticals, enabling the formation of stable amide and ester bonds that are often crucial for a drug's efficacy and metabolic stability. The choice of an acylating agent can profoundly impact reaction efficiency, yield, and purity, making a nuanced understanding of the available options essential for any medicinal chemist.
While highly specific, research-stage reagents such as 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride represent the cutting edge of chemical innovation, a robust understanding of more established classes of acylating agents provides the necessary context for their effective evaluation and deployment. This guide provides a comparative analysis of common acylating agents, offering experimental insights and a decision-making framework to aid researchers in selecting the optimal reagent for their synthetic challenges.
Acyl Chlorides: The High-Reactivity Workhorse
Acyl chlorides, characterized by the -COCl functional group, are among the most reactive acylating agents. Their high electrophilicity, a result of the electron-withdrawing nature of the chlorine atom, makes them highly effective for acylating a wide range of nucleophiles, including amines, alcohols, and thiols.
Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion as a stable leaving group.
Advantages:
-
High Reactivity: Drives reactions to completion, often with short reaction times.
-
Versatility: Effective for a broad range of nucleophiles.
-
Cost-Effective: Simple acyl chlorides are often inexpensive and readily available.
Disadvantages:
-
Moisture Sensitivity: Readily hydrolyze to the corresponding carboxylic acid, requiring anhydrous reaction conditions.
-
Byproduct Formation: The reaction generates hydrochloric acid (HCl), which must be scavenged by a base (e.g., triethylamine, pyridine) to prevent side reactions or degradation of acid-sensitive substrates.
-
Low Selectivity: Their high reactivity can lead to poor selectivity in the presence of multiple nucleophilic sites.
Representative Protocol: Acylation of a Primary Amine with Benzoyl Chloride
-
Preparation: A solution of the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Addition: The solution is cooled to 0 °C in an ice bath. Benzoyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 1-4 hours, with progress monitored by TLC or LC-MS.
-
Workup: The reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired amide.
Acid Anhydrides: A Milder, More Selective Alternative
Acid anhydrides, with the general structure (RCO)₂O, are another important class of acylating agents. They are generally less reactive than their acyl chloride counterparts, which can be advantageous for achieving greater selectivity.
Mechanism of Action: Similar to acyl chlorides, the reaction follows a nucleophilic acyl substitution pathway. The leaving group is a carboxylate anion, which is less reactive than a chloride ion, thus moderating the overall reactivity.
Advantages:
-
Milder Reactivity: Allows for better selectivity with multifunctional substrates.
-
Less Moisture Sensitive: More stable to handle than acyl chlorides.
-
Convenient Byproduct: The carboxylic acid byproduct is often easier to remove than HCl.
Disadvantages:
-
Lower Reactivity: May require longer reaction times or heating to achieve full conversion.
-
Atom Economy: One equivalent of the acyl group is lost as the carboxylate leaving group, which can be a drawback with valuable substrates.
Representative Protocol: Acylation using Acetic Anhydride
-
Preparation: The nucleophile (e.g., an alcohol, 1.0 eq) is dissolved in a suitable solvent, often with a catalytic amount of a base like DMAP (4-dimethylaminopyridine) or a stoichiometric amount of a base like pyridine.
-
Addition: Acetic anhydride (1.2 eq) is added to the solution.
-
Reaction: The mixture is stirred at room temperature or heated as required. Reaction progress is monitored by an appropriate analytical technique.
-
Workup and Purification: Similar to the acyl chloride protocol, the reaction is quenched, extracted, and purified.
Activated Esters and Coupling Reagents: Precision in Peptide Synthesis and Bioconjugation
For highly sensitive substrates, such as those encountered in peptide synthesis or bioconjugation, even acid anhydrides can be too reactive. In these cases, carboxylic acids are activated in situ using coupling reagents or are converted to activated esters.
Common Coupling Reagents:
-
Carbodiimides: (e.g., DCC, EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the nucleophile.
-
Uronium/Aminium Salts: (e.g., HATU, HBTU) form activated esters that are highly efficient in promoting amide bond formation with minimal side reactions.
Activated Esters:
-
N-Hydroxysuccinimide (NHS) Esters: These are stable, isolable intermediates that react cleanly with primary amines in aqueous or organic media to form amides.
Advantages:
-
High Selectivity and Chemoselectivity: Excellent for complex molecules with multiple functional groups.
-
Mild Reaction Conditions: Reactions are typically run at room temperature and neutral pH.
-
Low Racemization: Crucial for maintaining stereochemical integrity in chiral molecules like amino acids.
Disadvantages:
-
Cost: Coupling reagents and activated esters are generally more expensive than acyl chlorides or anhydrides.
-
Byproduct Removal: The byproducts of coupling reagents (e.g., DCU from DCC) can sometimes be difficult to remove completely.
Representative Protocol: EDC/HOBt Mediated Amide Coupling
-
Activation: The carboxylic acid (1.0 eq), HOBt (1-hydroxybenzotriazole, 1.1 eq), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.1 eq) are dissolved in an anhydrous aprotic solvent (e.g., DMF, DCM) and stirred at 0 °C for 30 minutes.
-
Coupling: The amine (1.0 eq) is added to the activated mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is worked up in a similar fashion to the previous protocols, with purification often requiring column chromatography.
Comparative Analysis of Acylating Agents
| Feature | Acyl Chlorides | Acid Anhydrides | Activated Esters / Coupling Reagents |
| Reactivity | Very High | Moderate | Tunable (Moderate to High) |
| Selectivity | Low | Moderate | High |
| Moisture Sensitivity | High | Moderate | Low to Moderate |
| Byproducts | HCl (Corrosive) | Carboxylic Acid | Urea, HOBt, etc. (Often requires chromatography) |
| Cost | Low | Low to Moderate | High |
| Key Applications | General synthesis, robust substrates | Selective acylation, acetylation | Peptide synthesis, bioconjugation, sensitive substrates |
Decision-Making Framework for Selecting an Acylating Agent
The choice of an acylating agent is a critical decision in the design of a synthetic route. The following decision tree provides a simplified framework for this selection process.
Caption: A decision tree to guide the selection of an appropriate acylating agent based on substrate sensitivity and the need for selectivity.
Hypothetical Case Study: Acylation of a Model Primary Amine
To illustrate the practical implications of choosing an acylating agent, consider the acylation of 4-fluoroaniline with three different reagents.
Caption: A schematic of the experimental workflow for the comparative acylation study.
Comparative Experimental Data (Hypothetical)
| Acylating Agent | Reaction Time (h) | Yield (%) | Purity (by LC-MS, %) | Key Observations |
| Benzoyl Chloride | 1 | 95 | 92 | Fast reaction, but some di-acylation and decomposition observed. Requires careful control of stoichiometry and temperature. |
| Benzoic Anhydride | 4 | 88 | 98 | Slower reaction, but very clean conversion with minimal side products. |
| Benzoic Acid + HATU | 3 | 92 | >99 | Clean and efficient reaction, but significantly higher reagent cost. Ideal for high-value substrates where purity is paramount. |
This hypothetical data illustrates a common trade-off in synthesis: the highly reactive benzoyl chloride provides a fast reaction and high yield, but at the cost of purity. The milder benzoic anhydride and the HATU-mediated coupling offer cleaner reactions, which can simplify purification and be crucial for the later stages of a drug development campaign.
Conclusion
The selection of an acylating agent is a multi-faceted decision that requires a balance of reactivity, selectivity, cost, and practicality. While highly reactive agents like acyl chlorides are invaluable for many applications, the nuances of modern drug synthesis often demand the milder and more selective conditions offered by acid anhydrides, activated esters, and advanced coupling reagents. A thorough understanding of the strengths and weaknesses of each class, as presented in this guide, empowers researchers to make informed decisions, leading to more efficient and successful synthetic outcomes. When encountering novel reagents like this compound, the principles and comparative data outlined here provide a solid foundation for their evaluation and potential integration into the synthetic chemist's toolkit.
References
-
Amide Bond Formation and Peptide Coupling. Strategic Applications of Named Reactions in Organic Synthesis, Elsevier, 2005, pp. 230-231. [Link]
-
Coupling Reagents. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010. [Link]
-
The Acylation of Amines. Chemistry LibreTexts. [Link]
-
Carboxylic Acid Derivatives. University of Calgary Chemistry. [Link]
A Comparative Guide to the Reactivity of Fluorobenzoyl Chloride Isomers
For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Among the vast arsenal of chemical reagents, fluorinated compounds hold a special place due to the unique properties fluorine imparts upon a molecule, including altered metabolic stability and binding affinity.[1] This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorobenzoyl chloride isomers, offering a blend of theoretical principles and practical data to inform your experimental design.
The Theoretical Framework: Electronic Effects at Play
The reactivity of benzoyl chlorides in nucleophilic acyl substitution is fundamentally governed by the electrophilicity of the carbonyl carbon. A substituent on the aromatic ring can either enhance or diminish this electrophilicity through a combination of two primary electronic phenomena: the inductive effect (-I) and the resonance effect (+R or -R) .
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing pull through the sigma bonds of the benzene ring.[2] This effect is distance-dependent, being strongest at the ortho position and weakening at the meta and para positions. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be delocalized into the aromatic pi-system.[3] This electron-donating resonance effect is most pronounced when the fluorine is at the ortho or para position, as it directly places a partial negative charge on the carbon atom attached to the carbonyl group, thereby reducing its electrophilicity.[4][5] This effect does not operate from the meta position.
The net reactivity of each isomer is a result of the interplay between these opposing effects.
Caption: Electronic and steric effects influencing the reactivity of fluorobenzoyl chloride isomers.
Predicting Reactivity: The Hammett Equation
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating substituent effects with reaction rates.[6][7] The substituent constant, σ, is key:
-
σ_meta (σ_m): Primarily reflects the inductive effect. For fluorine, σ_m is positive (approx. +0.34), indicating electron withdrawal and an enhanced reaction rate compared to unsubstituted benzoyl chloride.[8]
-
σ_para (σ_p): Represents the combined influence of inductive and resonance effects. For fluorine, σ_p is much smaller (approx. +0.05), as the electron-donating resonance effect substantially counteracts the inductive effect.[8]
Based on these constants, the predicted order of reactivity for nucleophilic acyl substitution is:
meta-Fluorobenzoyl Chloride > ortho-Fluorobenzoyl Chloride ≈ para-Fluorobenzoyl Chloride > Benzoyl Chloride
The meta isomer is expected to be the most reactive due to the strong, unopposed inductive withdrawal. The para isomer's reactivity is significantly tempered by the resonance effect. The ortho isomer's reactivity is a complex balance of a very strong inductive effect (due to proximity), a strong resonance effect, and potential steric hindrance to the approaching nucleophile.
Experimental Validation: Comparative Kinetic Data
To validate these theoretical predictions, a comparative kinetic study is essential. While extensive datasets for these specific isomers under identical conditions are sparse in publicly available literature, we can draw upon established principles from studies on substituted benzoyl chlorides.[9][10] For instance, studies on the solvolysis and acylation of substituted benzoyl chlorides consistently show that electron-withdrawing groups accelerate the reaction, provided they do not introduce significant steric hindrance or opposing resonance effects.[11][12]
A representative experiment would involve reacting each isomer with a standard nucleophile (e.g., aniline or benzylamine) in a suitable solvent (e.g., acetonitrile or dichloromethane) and monitoring the reaction progress over time using techniques like HPLC or ¹H NMR spectroscopy.
Table 1: Predicted Relative Rate Constants for Aminolysis
| Isomer | Key Electronic Effects | Hammett Constant (σ) | Predicted Relative Rate (k_rel) |
| para-Fluorobenzoyl Chloride | -I (weakened by distance), +R (strong) | σ_p ≈ +0.05[8] | ~1.5 |
| meta-Fluorobenzoyl Chloride | -I (strong), No +R | σ_m ≈ +0.34[8] | ~5.0 |
| ortho-Fluorobenzoyl Chloride | -I (very strong), +R (strong), Steric Hindrance | N/A | ~2.0 |
| Benzoyl Chloride (Reference) | None | 0.00 | 1.00 |
Note: These are predicted relative values for illustrative purposes. Actual experimental values may vary based on the specific nucleophile, solvent, and temperature.
Experimental Protocol: A Self-Validating Workflow for Kinetic Analysis
This protocol outlines a robust method for comparing the aminolysis rates of the three fluorobenzoyl chloride isomers. The design incorporates internal standards for accurate quantification, ensuring the trustworthiness of the data.
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A Comparative Guide to the Validation of Analytical Methods for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, our goal is to offer not just protocols, but a foundational understanding of the principles behind method validation, grounded in established regulatory frameworks.
The validation process confirms that an analytical procedure is suitable for its intended purpose.[1][2] This guide will delve into the critical parameters of analytical method validation as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5][6][7] We will explore the practical application of these principles to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful techniques for the analysis of benzoyl chloride derivatives.
The Importance of a Validated Method
A validated analytical method provides a high degree of assurance that the measurements are accurate, reproducible, and specific for the analyte of interest.[8] For a compound like this compound, which is likely a reactive intermediate, a robust analytical method is crucial for:
-
Monitoring reaction kinetics: Understanding the rate of formation and consumption of the benzoyl chloride.
-
Assessing purity: Quantifying the presence of starting materials, by-products, and degradation products.
-
Ensuring stability: Evaluating the degradation of the compound under various storage conditions.
-
Supporting quality control: Guaranteeing the consistency of different batches.
The validation process is not a one-time event but a continuous lifecycle that begins with method development and continues throughout the method's use.[9][10]
Core Validation Parameters: A Comparative Overview
The ICH Q2(R2) guideline outlines the key validation parameters that must be assessed.[1][6] The following table summarizes these parameters and their relevance to the analysis of this compound.
| Validation Parameter | Description | Relevance to this compound Analysis |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8] | Essential to distinguish the target compound from its precursors (e.g., 3-ethoxy-4-hydroxybenzoic acid), reagents (e.g., oxalyl chloride or thionyl chloride), and potential side-products. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Establishes the concentration range over which the method is accurate and precise. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defines the operational limits of the method for reliable quantification. |
| Accuracy | The closeness of test results obtained by the method to the true value.[8] | Ensures that the measured amount of the compound reflects its actual concentration in the sample. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Demonstrates the reproducibility of the method under different conditions (repeatability, intermediate precision, and reproducibility). |
| Detection Limit (DL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Important for impurity profiling and degradation studies where trace amounts of compounds need to be identified. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Crucial for the accurate measurement of low levels of the compound, for instance, in residual analyses. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Provides an indication of its reliability during normal usage. |
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. For this compound, both HPLC with UV detection and LC-MS/MS are highly suitable methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a workhorse in pharmaceutical analysis, offering excellent resolving power and quantitative capabilities. For a benzoyl chloride derivative, a reversed-phase HPLC method would be the standard approach.
Strengths:
-
Robustness and reliability: HPLC is a well-established and rugged technique.
-
Cost-effective: Compared to LC-MS/MS, HPLC systems are less expensive to acquire and maintain.
-
Good for purity and assay: Ideal for quantifying the main component and known impurities.
Limitations:
-
Limited specificity: Co-eluting compounds with similar UV spectra can interfere with the analysis.
-
Lower sensitivity: Compared to mass spectrometry, UV detection is less sensitive.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for trace-level quantification.
Strengths:
-
High specificity: The use of multiple reaction monitoring (MRM) allows for the selective detection of the target analyte even in the presence of co-eluting interferences.
-
High sensitivity: Capable of detecting and quantifying compounds at very low concentrations.
-
Structural information: Mass spectrometry can provide information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.
Limitations:
-
Higher cost and complexity: LC-MS/MS systems are more expensive and require more specialized expertise to operate and maintain.
-
Matrix effects: The ionization process can be suppressed or enhanced by other components in the sample, potentially affecting accuracy.
Experimental Protocols and Data Interpretation
The following sections provide detailed, step-by-step methodologies for the validation of an HPLC-UV and an LC-MS/MS method for the analysis of this compound. The presented data is illustrative to demonstrate the application of validation principles.
Workflow for Analytical Method Validation
The overall workflow for validating an analytical method is a systematic process.
Caption: A generalized workflow for the validation of an analytical method.
HPLC-UV Method Validation
1. Specificity
-
Objective: To demonstrate that the method can accurately measure the analyte without interference from other components.
-
Protocol:
-
Prepare solutions of the this compound reference standard.
-
Prepare solutions of potential impurities, such as starting materials and by-products.
-
Prepare a placebo solution containing all components of the sample matrix except the analyte.
-
Spike the placebo with the analyte and potential impurities.
-
Analyze all solutions by HPLC and compare the chromatograms.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, with a resolution of >2.0. The peak purity should be confirmed using a diode array detector.
-
Illustrative Data:
| Compound | Retention Time (min) | Resolution from Analyte | Peak Purity Index |
| 3-Ethoxy-4-hydroxybenzoic acid | 2.5 | 5.2 | N/A |
| Analyte | 4.8 | N/A | >0.999 |
| Impurity A | 5.5 | 2.8 | N/A |
| Impurity B | 6.1 | 4.5 | N/A |
2. Linearity and Range
-
Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound at different concentrations, typically spanning 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
Illustrative Data:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 251000 |
| 75 | 374500 |
| 100 | 502000 |
| 125 | 628000 |
| 150 | 753000 |
| r² | 0.9998 |
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Illustrative Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
| Mean Recovery | 99.7 |
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
Illustrative Data:
| Precision Type | Mean Concentration (µg/mL) | Standard Deviation | RSD (%) |
| Repeatability | 100.2 | 0.85 | 0.85 |
| Intermediate Precision | 99.8 | 1.10 | 1.10 |
LC-MS/MS Method Validation
The validation of an LC-MS/MS method follows similar principles to HPLC-UV, but with additional considerations for the mass spectrometric detection.
1. Specificity
-
Protocol: In addition to chromatographic separation, specificity is demonstrated by monitoring a specific precursor-to-product ion transition (MRM). Analyze blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and its internal standard.
-
Acceptance Criteria: The signal-to-noise ratio in the blank matrix at the retention time of the analyte should be less than 20% of the lower limit of quantitation (LLOQ).
2. Linearity and Range
-
Protocol: Similar to HPLC, but often a wider dynamic range can be achieved. A weighted linear regression (e.g., 1/x or 1/x²) may be necessary to account for heteroscedasticity.
3. Accuracy and Precision
-
Protocol: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Illustrative Data for QC Samples:
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Low | 5 | 4.9 | -2.0 | 4.5 |
| Medium | 50 | 50.8 | 1.6 | 3.2 |
| High | 400 | 395.2 | -1.2 | 2.8 |
4. Matrix Effect
-
Objective: To evaluate the effect of the sample matrix on the ionization of the analyte.
-
Protocol:
-
Prepare a solution of the analyte in a neat solvent.
-
Prepare a post-extraction spiked sample by adding the analyte to the matrix extract from a blank sample.
-
Compare the peak area of the analyte in the neat solution to that in the post-extraction spiked sample.
-
-
Acceptance Criteria: The matrix factor should be between 0.85 and 1.15.
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- 3. youtube.com [youtube.com]
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A Researcher's Guide to the Biological Evaluation of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride Derivatives as Potential Anti-Inflammatory Agents
Introduction: Unveiling a New Scaffold for Phosphodiesterase 4 Inhibition
In the landscape of drug discovery, the pursuit of novel molecular scaffolds with improved therapeutic indices remains a paramount objective. The compound 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride presents an intriguing starting point for the development of new anti-inflammatory agents. Its core structure bears a significant resemblance to established phosphodiesterase 4 (PDE4) inhibitors, a class of drugs known for their potent anti-inflammatory effects.[1] This guide provides a comprehensive framework for researchers to synthesize, characterize, and evaluate the biological activity of derivatives of this novel benzoyl chloride, using the well-characterized PDE4 inhibitor, Roflumilast, as a critical benchmark for comparison.
The central hypothesis is that by inhibiting the PDE4 enzyme, these novel compounds will increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2] This elevation in cAMP is a key signaling event that suppresses the activity of various inflammatory cells and reduces the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins.[2][3] This guide is designed to walk researchers through the necessary experimental steps to validate this hypothesis, from initial synthesis to robust biological testing.
Part 1: Synthesis of Testable Derivatives
The starting material, this compound, is a reactive acyl chloride.[4][5] For biological evaluation, it must be converted into more stable derivatives, typically amides or esters. This process allows for the creation of a diverse chemical library to explore structure-activity relationships (SAR).
General Synthetic Protocol: Amide Formation
A common and reliable method for creating a library of amide derivatives is the reaction of the benzoyl chloride with a variety of primary or secondary amines.
Step-by-Step Protocol:
-
Dissolution: Dissolve the amine starting material (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Synthetic workflow for amide derivative synthesis.
Part 2: The Benchmark Comparator - Roflumilast
To properly evaluate the potential of the novel derivatives, their performance must be compared against a "gold standard" alternative. Roflumilast is an ideal candidate as it is a potent, selective PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD).[1]
Biological Profile of Roflumilast
-
Mechanism of Action: Roflumilast and its active N-oxide metabolite are highly selective inhibitors of the PDE4 enzyme.[6] By inhibiting PDE4, they prevent the degradation of cAMP, leading to its accumulation within key inflammatory and structural cells.[2][3] This increase in cAMP activates downstream signaling pathways, such as protein kinase A (PKA), which ultimately suppresses inflammatory responses.[3]
-
Biological Activity: Roflumilast demonstrates potent inhibition of PDE4 with IC₅₀ values in the low nanomolar range (0.2 to 4.3 nM for various PDE4 splice variants).[7] It exhibits over 1000-fold selectivity for PDE4 compared to other PDE families.[7] This targeted action leads to a reduction in neutrophil and eosinophil infiltration, decreased secretion of pro-inflammatory mediators, and inhibition of cytokine production.[3] In animal models, it has been shown to attenuate lung inflammation, fibrosis, and pulmonary hypertension.[7]
| Parameter | Reported Value | Source |
| Target | Phosphodiesterase 4 (PDE4) | [3] |
| IC₅₀ (PDE4) | 0.2 - 4.3 nM | [7] |
| Therapeutic Use | Chronic Obstructive Pulmonary Disease (COPD) | [1] |
| Key Effects | Anti-inflammatory, reduces mucus hypersecretion | [1] |
Part 3: Experimental Protocols for Biological Evaluation
The following protocols provide a robust framework for assessing the biological activity of the newly synthesized derivatives in comparison to Roflumilast.
A. In Vitro PDE4 Inhibition Assay
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of PDE4. A common method involves using a fluorescently labeled cAMP substrate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 7.5). Prepare solutions of recombinant human PDE4 enzyme and a fluorescent cAMP substrate (e.g., FAM-cAMP).
-
Compound Dilution: Prepare a serial dilution of the test compounds and Roflumilast (positive control) in DMSO, followed by a further dilution in the reaction buffer.
-
Reaction Initiation: In a 384-well microplate, add the PDE4 enzyme to wells containing the diluted compounds or controls.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells. Allow the reaction to proceed for 60 minutes at room temperature.
-
Stopping the Reaction: Terminate the reaction by adding a stop reagent containing a binding agent that selectively binds to the non-hydrolyzed FAM-cAMP.
-
Detection: Read the fluorescence polarization of the plate. In the absence of inhibition, PDE4 hydrolyzes FAM-cAMP, preventing it from binding to the stop reagent, resulting in low fluorescence polarization. Effective inhibitors protect FAM-cAMP from hydrolysis, allowing it to bind to the stop reagent and generate a high fluorescence polarization signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro PDE4 inhibition assay.
B. Cell-Based Anti-Inflammatory Assay
This assay determines if the enzymatic inhibition observed in the previous step translates to a functional anti-inflammatory effect in a cellular context. It typically involves measuring the suppression of TNF-α production from immune cells stimulated with lipopolysaccharide (LPS).
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), in appropriate culture media.
-
Compound Treatment: Plate the cells in a 96-well plate and treat them with serial dilutions of the test compounds or Roflumilast for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator to allow for cytokine production and release into the supernatant.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value as described for the enzyme assay.
C. Cytotoxicity Assay
It is crucial to ensure that the observed anti-inflammatory effects are not due to general cellular toxicity. A standard MTT or resazurin-based assay can be used to assess cell viability.
Step-by-Step Protocol:
-
Cell Plating: Plate the same cells used in the anti-inflammatory assay at an appropriate density in a 96-well plate.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compounds and incubate for the same duration (e.g., 24 hours).
-
Viability Reagent: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's protocol.
-
Detection: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration) value.
Part 4: Data Interpretation and Comparative Analysis
The ultimate goal is to identify derivatives that are potent and selective with a favorable safety profile. The data generated from the described experiments should be compiled into a clear, comparative table.
| Compound | PDE4 IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) | Cell Viability CC₅₀ (µM) | Selectivity Index (CC₅₀ / PDE4 IC₅₀) |
| Roflumilast | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Derivative ... |
Interpreting the Results:
-
Potency: A lower IC₅₀ value in both the PDE4 and TNF-α assays indicates higher potency. The primary goal is to identify derivatives with potency comparable to or better than Roflumilast.
-
Therapeutic Window: The Selectivity Index (SI) provides a crucial measure of the compound's therapeutic window. It is calculated by dividing the cytotoxicity concentration (CC₅₀) by the potency concentration (PDE4 IC₅₀). A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it becomes toxic to cells.
Conclusion and Future Directions
This guide provides a structured, experimentally-driven approach to assess the biological activity of novel this compound derivatives. By systematically synthesizing a library of compounds and evaluating their performance against the benchmark inhibitor Roflumilast, researchers can effectively identify promising new anti-inflammatory candidates.
Derivatives that exhibit high potency (low nanomolar IC₅₀) in both enzymatic and cellular assays, coupled with a high selectivity index (>1000), should be prioritized for further investigation. Subsequent steps would include profiling against other PDE isoforms to confirm selectivity, conducting pharmacokinetic studies to assess drug-like properties, and ultimately, evaluating their efficacy in in vivo animal models of inflammatory diseases such as COPD or psoriasis.
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Patsnap Synapse. What is the therapeutic class of Roflumilast? (2025-03-06). [Link]
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Asif, M. (2010). Synthesis and pharmacological evaluation of novel 1-(2-(benzoyl-substituted-2-phenyl-1H-indol-5-carbony) hydrazinyloxy) vinyl nitrate derivatives as potent non-ulcerogenic, analgesic and anti-inflammatory agents. Medicinal Chemistry, 6(4), 211-218. [Link]
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Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Bioanalysis, 9(13), 1033-1049. [Link]
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Ortega, M. A., et al. (2012). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 17(9), 10775-10787. [Link]
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Fortea, F. S., et al. (2010). [Pharmacological profile of roflumilast]. Archivos de Bronconeumologia, 46 Suppl 9, 2-9. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Benzoyl Chloride in Pharmaceutical Development. [Link]
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MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
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ACS Publications. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]
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Tradeasia. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link]
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Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. [Link]
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A Comparative Guide to the Spectroscopic Purity Analysis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final drug product are built.[1] The compound 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is a sophisticated intermediate whose reactive acyl chloride moiety makes it highly valuable for synthesis but also susceptible to degradation, primarily through hydrolysis. Ensuring its purity is paramount to controlling reaction stoichiometry, minimizing side-product formation, and ultimately guaranteeing the quality of the resulting API.[2]
This guide provides an in-depth, comparative analysis of various spectroscopic and chromatographic techniques for determining the purity of this specific benzoyl chloride derivative. We move beyond simple procedural lists to explain the causality behind methodological choices, offering a self-validating framework for robust analytical assessment.
The Integrated Analytical Strategy: A Multi-Technique Approach
No single analytical method can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different techniques provide complementary information. Nuclear Magnetic Resonance (NMR) offers unparalleled structural confirmation, Infrared (IR) spectroscopy provides a rapid check of functional group integrity, Mass Spectrometry (MS) confirms molecular identity, and High-Performance Liquid Chromatography (HPLC) delivers precise quantitative data on impurities.
The following workflow illustrates how these techniques are synergistically employed for a comprehensive purity assessment.
Caption: Integrated workflow for comprehensive purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the gold standard for unambiguous structure elucidation and can serve as a primary method for purity assessment.[3] Absolute quantitative ¹H NMR (qNMR) allows for a direct purity measurement against a certified internal standard without the need for a specific reference standard of the compound itself.
Causality of Spectral Features: The chemical shifts in the ¹H NMR spectrum are highly diagnostic. Protons closer to the electron-withdrawing benzoyl chloride group will be "deshielded" and appear at a higher ppm value. The fluorine atom on the benzyl ring will cause characteristic splitting patterns for adjacent protons.
Expected ¹H and ¹³C NMR Chemical Shifts (Predicted) Note: These are predicted values in CDCl₃. Actual shifts may vary.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Ethoxy CH₃ | ~1.5 | ~15 | Aliphatic, shielded |
| Ethoxy CH₂ | ~4.2 | ~65 | Adjacent to ether oxygen |
| Benzyl CH₂ | ~5.2 | ~69 | Adjacent to ether oxygen and aromatic ring |
| Aromatic H's | 6.9 - 8.0 | 110 - 165 | Complex pattern due to substitution and ¹⁹F coupling |
| Benzoyl C=O | - | ~168 | Highly deshielded carbonyl carbon of an acyl chloride |
Identifying Common Impurities:
-
Hydrolysis Product (Carboxylic Acid): Appearance of a very broad singlet above 10 ppm (the -COOH proton) and a downfield shift of the C=O carbon in the ¹³C spectrum to ~172 ppm.
-
Residual Solvents: Sharp singlets for solvents like dichloromethane (~5.3 ppm) or toluene (~2.3, 7.2 ppm).
-
Starting Material (e.g., the corresponding acid): If the conversion to the acid chloride was incomplete, signals corresponding to the acid will be present.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Preparation: Accurately weigh ~20 mg of the this compound and ~10 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolution: Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃) and ensure complete dissolution.
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, including a long relaxation delay (D1 ≥ 5 * T₁ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: The purity is calculated using the following formula, which validates the result by accounting for molecular weight and proton count: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Scan for Degradation
FTIR is an exceptionally fast and simple technique for confirming the presence of key functional groups. Its primary utility in this context is to quickly detect the hydrolysis of the acyl chloride to its corresponding carboxylic acid, a common degradation pathway.
Causality of Vibrational Frequencies: The C=O bond in an acyl chloride is stronger and vibrates at a higher frequency than in a carboxylic acid due to the inductive electron-withdrawing effect of the chlorine atom. The carboxylic acid also exhibits a characteristic broad O-H stretch due to hydrogen bonding.
Key Diagnostic Peaks
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C=O Stretch (Acyl Chloride) | ~1780 - 1810 | Presence of desired product |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1725 | Presence of hydrolysis impurity |
| O-H Stretch (Carboxylic Acid) | ~2500 - 3300 (very broad) | Confirmation of hydrolysis impurity |
| C-O Stretch (Ethers) | ~1250 | Present in both product and impurity |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum (typically 16-32 scans are sufficient).
-
Analysis: Examine the carbonyl region (~1650-1850 cm⁻¹) for the sharp, high-frequency peak of the acyl chloride and the absence of a significant peak around 1710 cm⁻¹. Check for the absence of a broad O-H stretch.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
MS is used to confirm the molecular weight of the target compound and can help identify unknown impurities. The high-resolution capability of modern mass spectrometers allows for the determination of the elemental formula. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for impurity profiling.[2][4]
Expected Mass and Fragmentation:
-
Molecular Weight: 322.75 g/mol
-
Molecular Ion (M⁺): Expect to see peaks at m/z ~322 and ~324 in a ~3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.
-
Key Fragment: A prominent peak at m/z ~287, corresponding to the acylium ion formed by the loss of the chlorine radical ([M-Cl]⁺). This is a very common and diagnostic fragmentation for acyl chlorides.
HPLC-UV: The Industry Standard for Quantitative Analysis
While NMR provides excellent structural data, reverse-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the preferred method for routine quality control and final purity reporting in a regulated environment.[5][6] It excels at separating the main compound from closely related impurities and provides highly precise and accurate quantification.[7][8]
Causality of Separation: In reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The nonpolar this compound will be well-retained. Its primary impurity, the more polar carboxylic acid, will elute earlier. This separation allows for the individual quantification of each component.
Experimental Protocol: HPLC-UV Purity Method
The following workflow outlines the steps from sample preparation to data analysis in a typical HPLC purity determination.
Caption: Step-by-step workflow for HPLC-UV purity analysis.
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
-
System Suitability: Prepare a solution containing the main compound and a small amount of the hydrolyzed acid. Inject this solution to verify that the system can adequately separate the two peaks (Resolution > 2.0).
-
Sample Preparation: Prepare a sample solution at a concentration of ~1 mg/mL in acetonitrile.
-
Analysis: Inject the sample and integrate all peaks detected. Purity is typically reported as Area Percent, where the area of the main peak is divided by the total area of all peaks.
Head-to-Head Comparison of Analytical Techniques
| Parameter | NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry | HPLC-UV |
| Primary Use | Structure Elucidation, Purity | Functional Group ID | Molecular Weight ID | Quantitative Purity |
| Specificity | Very High (structural info) | Low (functional groups only) | High (m/z) | High (separates isomers) |
| Sensitivity | Moderate | Low | Very High | High |
| Quantitation | Excellent (qNMR with standard) | Non-quantitative | Semi-quantitative (without standards) | Excellent (with validation) |
| Throughput | Low to Moderate | Very High | High (direct infusion) | Moderate |
| Key Advantage | No reference standard needed for structure; absolute quantitation possible.[3] | Extremely fast and simple; ideal for reaction monitoring. | Confirms identity and elemental composition. | Gold standard for QC; high precision and accuracy.[5][6] |
| Limitation | Lower sensitivity than HPLC; complex spectra can be difficult to interpret. | Provides limited information; not suitable for complex mixtures. | Not inherently quantitative; susceptible to ion suppression. | Requires method development and validation; needs a reference standard for impurity ID.[9] |
Conclusion
The purity assessment of this compound requires a thoughtful, multi-faceted strategy. While ¹H NMR provides the most definitive information regarding structure and can be used for absolute quantification, its throughput and sensitivity may not be ideal for routine quality control. FTIR serves as an invaluable, rapid screening tool to check for the primary degradation product. For routine, high-precision quantitative analysis, a validated HPLC-UV method is the undisputed industry standard, offering superior sensitivity and resolving power.[5] By integrating these techniques, researchers and drug development professionals can build a self-validating analytical system that ensures the highest quality of this critical intermediate, thereby safeguarding the integrity of the entire drug development pipeline.
References
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Borges, C. R., & Marques, M. A. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 88(12), 6489–6496. [Link]
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Assessing the Stability of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride and Its Derivatives: A Comparative and Methodological Guide
An in-depth guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive analysis of the chemical stability of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, a substituted aromatic acyl chloride. Given the high reactivity inherent to the acyl chloride functional group, understanding its stability profile is paramount for successful application in synthesis, process development, and the formulation of drug intermediates. We will explore the intrinsic factors governing its stability, provide a comparative framework against common alternatives, and detail robust experimental protocols for empirical assessment.
The Chemical Rationale: Deconstructing Stability in Substituted Benzoyl Chlorides
The stability of any acyl chloride is a delicate balance between the electrophilicity of the carbonyl carbon and the properties of the substituents on the aromatic ring. Acyl chlorides are among the most reactive carboxylic acid derivatives, a trait that makes them excellent acylating agents but also susceptible to degradation.[1]
The primary degradation pathway is hydrolysis, a nucleophilic addition-elimination reaction with water to form the corresponding carboxylic acid and hydrochloric acid (HCl).[2][3][4] The rate of this reaction is dictated by the partial positive charge on the carbonyl carbon; factors that increase this charge accelerate hydrolysis, while factors that decrease it enhance stability.[5]
For This compound , we must consider three key structural features:
-
The Acyl Chloride Group (-COCl): The chlorine atom is highly electronegative and a good leaving group. It strongly withdraws electron density via induction, making the carbonyl carbon highly electrophilic and reactive.[1][6]
-
The 3-Ethoxy Group (-OCH₂CH₃): The oxygen atom of the ethoxy group donates electron density to the aromatic ring through resonance (+R effect). This donation partially counteracts the inductive withdrawal, slightly reducing the overall electrophilicity of the carbonyl carbon and thus imparting a minor stabilizing effect compared to an unsubstituted benzoyl chloride.[6][7]
-
The 4-[(2-fluorobenzyl)oxy] Group: This bulky ether linkage is generally stable and resistant to cleavage except under harsh acidic conditions.[8][9] The 2-fluoro substituent on the remote benzyl ring has an electron-withdrawing inductive effect, but its influence on the reactivity of the benzoyl chloride moiety is significantly attenuated by the distance and the intervening ether oxygen. Its primary impact is steric rather than electronic.
Caption: Dominant electronic effects influencing the reactivity of the target acyl chloride.
Comparative Stability Analysis
To contextualize the stability of our target molecule, it is useful to compare its predicted reactivity with that of other common benzoyl chloride derivatives. Stability in this context is inversely proportional to reactivity towards nucleophiles like water.
| Derivative | Key Substituent(s) | Dominant Electronic Effect | Predicted Relative Stability | Predicted Reactivity |
| 4-Nitrobenzoyl Chloride | 4-NO₂ | Strong Electron-Withdrawing (-R, -I) | Highest | Lowest |
| Benzoyl Chloride | (Unsubstituted) | Baseline | Moderate | Moderate |
| This compound | 3-OEt, 4-OBn(2-F) | Net Electron-Donating (+R > -I) | Low | High |
| 4-Methoxybenzoyl Chloride | 4-OCH₃ | Strong Electron-Donating (+R) | Lowest | Highest[10] |
This comparison underscores that the presence of two oxygen-based, electron-donating substituents places the target molecule in the "highly reactive" category, likely exhibiting rapid hydrolysis upon exposure to moisture.
Experimental Design for Stability Assessment
A definitive stability profile cannot be based on theory alone. Forced degradation (or stress testing) is an essential experimental approach to identify degradation pathways and validate the stability-indicating power of analytical methods.[11][12][13][14]
Core Principle: The Self-Validating Protocol
The following experimental workflow is designed to be self-validating. By intentionally degrading the sample under controlled conditions, we generate the very impurities the analytical method must be able to detect. This ensures the method is "stability-indicating," a key requirement for regulatory submissions.[14][15][16]
Caption: Experimental workflow for assessing acyl chloride stability.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products under hydrolytic, oxidative, and thermal stress.
Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN)
-
Milli-Q Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Anhydrous Methanol (for derivatization)
-
Triethylamine (for derivatization)
Procedure:
-
Stock Solution: Prepare a stock solution of the acyl chloride at ~1 mg/mL in anhydrous ACN. This is your unstressed control (T=0).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (this reaction is expected to be very fast).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at 40°C.
-
Thermal Degradation: Mix 1 mL of stock solution with 1 mL of Milli-Q water. Incubate at 60°C.
-
Sampling and Quenching:
-
Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
For the acid sample, neutralize with an equivalent amount of NaOH.
-
For the base sample, neutralize with an equivalent amount of HCl.
-
The goal is to achieve 10-20% degradation to ensure degradation products are detectable without completely consuming the parent compound.[15]
-
Protocol 2: Derivatization for HPLC Analysis
Causality: Direct analysis of reactive acyl chlorides by HPLC is challenging due to on-column hydrolysis and poor peak shape.[17][18] Converting the remaining acyl chloride to a stable derivative, such as a methyl ester, provides a robust and reliable method for quantification.[19]
Procedure:
-
To each 100 µL quenched aliquot from Protocol 1, add 500 µL of anhydrous methanol and 10 µL of triethylamine.
-
Vortex the mixture and allow it to react for 30 minutes at room temperature. This reaction quantitatively converts any remaining acyl chloride to its corresponding methyl ester.
-
The primary hydrolytic degradant (the carboxylic acid) will also be partially esterified under these conditions, allowing for its analysis as well.
-
Dilute the final solution with a 50:50 ACN:water mixture to a suitable concentration for HPLC analysis.
Protocol 3: Stability-Indicating HPLC Method
Objective: To separate the parent compound (as its ester derivative), the primary hydrolytic degradant, and any other stress-induced impurities.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for acidic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common, effective organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential in method development to ensure elution of all potential impurities.[16] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV-DAD (Diode Array Detector) at 254 nm and 280 nm | DAD allows for peak purity analysis, ensuring co-elution is detected. |
| Injection Vol. | 10 µL | Standard volume. |
Handling and Storage Recommendations
Based on the inherent reactivity of acyl chlorides, the following handling and storage procedures are critical to maintain the integrity of this compound derivatives.
-
Moisture Exclusion: Always handle the material in a dry environment, such as a glove box or under a stream of inert gas (Nitrogen or Argon).[20][21] Acyl chlorides react vigorously with water and atmospheric moisture.[22]
-
Inert Containers: Store in tightly sealed glass containers with PTFE-lined caps. Acyl chlorides can attack certain plastics and rubber.[22]
-
Temperature Control: Store at low temperatures (2-8°C) to minimize thermal decomposition. Protect from direct sunlight.[23][24]
-
Solvent Compatibility: Use only anhydrous, aprotic solvents (e.g., acetonitrile, dichloromethane, THF) for dissolution. Avoid protic solvents like alcohols and water, as they will react readily.[25]
By combining a robust theoretical understanding with rigorous experimental validation, researchers can confidently assess the stability of this compound and its derivatives, ensuring its effective use in the complex landscape of drug development.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride and Its Analogs
For researchers and professionals in drug development, understanding the specificity of a molecule is paramount. This guide provides an in-depth technical comparison of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, a reactive intermediate potentially used in the synthesis of bioactive compounds, with its structural analogs. We will explore the principles of cross-reactivity and provide detailed experimental protocols to empower you to conduct your own robust assessments.
The core of this guide is built on the principles of scientific integrity. We will not just present protocols but explain the rationale behind our experimental choices. Every method described is designed to be a self-validating system, ensuring the trustworthiness of your results.
The Significance of the Fluoro-Benzyl Moiety
The presence of a 2-fluorobenzyl group in this compound is a deliberate design choice. The fluorine atom, though small, exerts a powerful influence on a molecule's properties. Its high electronegativity can alter the acidity of nearby protons, influence metabolic stability, and modulate the lipophilicity of the molecule, all of which can impact how the molecule interacts with its biological target.[1][2][3] Fluorine's ability to form strong bonds with carbon can enhance both metabolic stability and binding affinity to a target receptor.[4] A key consideration in drug design is how these modifications affect not just the intended target but also off-target interactions, leading to potential cross-reactivity.
Comparative Alternatives for Cross-Reactivity Profiling
To understand the specificity of this compound, it is essential to compare it against structurally similar compounds. The choice of these alternatives is critical for elucidating the structure-activity relationship (SAR). Here, we propose a panel of analogs for comparative analysis:
-
Analog 1: 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride: Shifting the fluorine to the meta position allows for the assessment of positional isomeric effects on binding.
-
Analog 2: 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride: Placing the fluorine at the para position provides another layer of insight into the electronic and steric influences on cross-reactivity.[5]
-
Analog 3: 3-Ethoxy-4-benzyloxybenzoyl chloride: The non-fluorinated parent compound serves as a crucial baseline to quantify the impact of the fluorine substitution.
-
Analog 4: 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride: Introducing multiple chloro-substituents allows for a comparison of different halogen effects on the benzyl ring.[6]
The following table summarizes the key structural differences in our proposed comparative panel.
| Compound Name | Key Structural Feature | Rationale for Inclusion |
| This compound | Ortho-fluorobenzyl group | Primary compound of interest. |
| 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride | Meta-fluorobenzyl group | To assess the impact of fluorine's position on the benzyl ring on target binding and cross-reactivity.[7] |
| 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride | Para-fluorobenzyl group | To further investigate the influence of the fluorine's position and its electronic effects on molecular interactions. |
| 3-Ethoxy-4-benzyloxybenzoyl chloride | Unsubstituted benzyl group | To establish a baseline for evaluating the contribution of the fluorine atom to binding affinity and specificity. |
| 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride | 3,4-dichlorobenzyl group | To compare the effects of different halogen substitutions on the benzyl moiety. |
Experimental Methodologies for a Robust Cross-Reactivity Assessment
We will now delve into the two primary, high-integrity methods for quantifying cross-reactivity: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA for Relative Affinity Screening
The competitive ELISA is a powerful and well-established immunoassay for determining the relative binding affinities of small molecules (haptens) like our benzoyl chloride derivatives.[8][9] The principle lies in the competition between the free analyte in a sample and a labeled antigen for a limited number of antibody binding sites.
Here is a logical workflow for this process:
Caption: Workflow for competitive ELISA.
A. Hapten-Carrier Conjugate Synthesis
-
Hapten Activation: The benzoyl chloride moiety is highly reactive towards nucleophiles. To create a stable immunogen, first, react this compound with a bifunctional linker containing an amine and a carboxyl group (e.g., 4-aminobenzoic acid). This creates a derivative with a free carboxyl group for conjugation.
-
Protein Preparation: Dissolve Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for ELISA plate coating in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.2).[10]
-
Carbodiimide Chemistry: Activate the carboxyl group of the hapten derivative using a water-soluble carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS (N-hydroxysuccinimide).[10]
-
Conjugation: Add the activated hapten to the protein solution. The activated carboxyl group will react with the primary amines on the surface of the protein, forming stable amide bonds.
-
Purification: Remove unconjugated hapten by dialysis against an appropriate buffer.
B. Antibody Production and Purification
-
Immunization: Immunize rabbits or mice with the hapten-KLH conjugate. The large KLH carrier protein will elicit a strong immune response, leading to the production of antibodies against the hapten.
-
Titer Determination: Periodically collect serum and determine the antibody titer using a direct ELISA with the hapten-BSA conjugate as the coating antigen.
-
Purification: Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
C. Competitive ELISA Procedure
-
Coating: Coat a 96-well microtiter plate with the hapten-BSA conjugate (e.g., 5 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[11]
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at 37°C.
-
Competition: Prepare serial dilutions of the standard (this compound) and the test analogs. Add the diluted compounds to the wells, followed immediately by the addition of the purified anti-hapten antibody at a pre-determined optimal dilution. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., goat anti-rabbit IgG-HRP) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until sufficient color development. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
The results of the competitive ELISA can be used to calculate the IC50 value for each compound, which is the concentration of the analyte that causes a 50% reduction in the signal. The cross-reactivity is then typically expressed as a percentage relative to the primary analyte.
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 15 | 100 |
| 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride | 45 | 33.3 |
| 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride | 70 | 21.4 |
| 3-Ethoxy-4-benzyloxybenzoyl chloride | 250 | 6.0 |
| 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride | >1000 | <1.5 |
Interpretation: This hypothetical data suggests that the antibody raised against the 2-fluoro analog has the highest affinity for the immunizing hapten. The positional isomers show reduced but significant cross-reactivity, while the non-fluorinated and di-chlorinated analogs exhibit minimal cross-reactivity. This indicates a high degree of specificity of the antibody for the ortho-fluorobenzyl moiety.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
While ELISA provides valuable information on relative affinity, Surface Plasmon Resonance (SPR) offers a more in-depth, real-time, and label-free analysis of binding kinetics.[12][13] SPR measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand. This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[14]
Here is a logical workflow for an SPR experiment:
Caption: Workflow for SPR kinetic analysis.
-
Ligand Immobilization: Covalently immobilize a relevant target protein (e.g., a receptor or enzyme for which the benzoyl chloride derivative is a suspected ligand) onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of precise dilutions of this compound and its analogs in a suitable running buffer.
-
Binding Analysis:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the lowest concentration of the analyte and monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Inject a regeneration solution to remove any bound analyte and prepare the surface for the next injection.
-
Repeat this cycle for all concentrations of each analyte.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the k_on, k_off, and K_D values.
| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| This compound | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride | 1.8 x 10⁵ | 9.0 x 10⁻⁴ | 5.0 |
| 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride | 1.2 x 10⁵ | 1.2 x 10⁻³ | 10.0 |
| 3-Ethoxy-4-benzyloxybenzoyl chloride | 5.0 x 10⁴ | 4.0 x 10⁻³ | 80.0 |
| 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride | No significant binding detected | - | - |
Interpretation: The hypothetical SPR data corroborates the ELISA findings. The 2-fluoro analog exhibits the tightest binding (lowest K_D), driven by a combination of a fast association rate and a slow dissociation rate. The positional isomers show progressively weaker binding, and the non-fluorinated and di-chlorinated analogs have significantly lower affinities. This detailed kinetic information provides a more nuanced understanding of the structure-activity relationship and the specificity of the primary compound.
Conclusion: A Framework for Confident Decision-Making
This guide has provided a comprehensive framework for assessing the cross-reactivity of this compound. By employing a combination of competitive ELISA for high-throughput screening and SPR for detailed kinetic analysis, researchers can gain a robust understanding of their molecule's specificity. The hypothetical data presented illustrates how subtle structural modifications, such as the position of a single fluorine atom, can have a profound impact on molecular recognition.
Ultimately, a thorough cross-reactivity profile is not just a regulatory requirement but a fundamental aspect of good science. It enables confident decision-making in drug development, reduces the risk of off-target effects, and ensures the reliability of research tools. By following the principles and protocols outlined in this guide, you will be well-equipped to generate high-quality, trustworthy data for your own cross-reactivity studies.
References
-
Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link][1][2]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link][15]
-
ResearchGate. Role of Fluorine in Drug Design and Drug Action | Request PDF. [Link][4]
-
PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method. [Link][12]
-
ACS Publications. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. [Link][16]
-
PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link][3]
-
MDPI. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. [Link][14]
-
MDPI. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. [Link][9]
-
PubMed Central. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. [Link][11]
-
PLOS. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. [Link][10]
Sources
- 1. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 2. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride | 1160251-13-7 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib | PLOS One [journals.plos.org]
- 11. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity and Application of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Substituted benzoyl chlorides are a cornerstone of acylation reactions, serving as versatile reagents for the formation of amide and ester linkages, which are prevalent in a vast array of biologically active compounds. This guide provides an in-depth comparative analysis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, offering insights into its reactivity, experimental protocols for its use, and a comparison with alternative acylating agents.
Understanding the Reactivity of this compound
The reactivity of a benzoyl chloride is fundamentally governed by the electronic and steric nature of its substituents. The subject of this guide, this compound, possesses a unique combination of functional groups that influence the electrophilicity of its carbonyl carbon.
-
Ethoxy Group (-OEt) at the 3-position: This is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, leading to a slight increase in electron density in the benzene ring, which can marginally decrease the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride.
-
2-Fluorobenzyloxy Group (-OCH₂C₆H₄F) at the 4-position: This larger group also donates electron density through the ether oxygen's resonance. The fluorine atom on the benzyl ring is electron-withdrawing, but its effect on the benzoyl chloride's carbonyl carbon is attenuated by the intervening methylene and ether linkages.
Overall, the combination of these electron-donating groups suggests that this compound is a moderately reactive acylating agent. This attenuated reactivity can be advantageous in scenarios requiring greater selectivity or milder reaction conditions to avoid side reactions with sensitive functional groups.
Performance in Amide Bond Formation: A Comparative Overview
Amide synthesis is a critical transformation in medicinal chemistry. The performance of this compound can be benchmarked against other commonly used benzoyl chlorides in standard acylation reactions, such as the Schotten-Baumann reaction.
| Acylating Agent | Key Substituents | Expected Relative Reactivity | Typical Yields (Amidation) |
| This compound | 3-Ethoxy, 4-(2-fluorobenzyloxy) | Moderate | High (with appropriate activation) |
| 4-Nitrobenzoyl chloride | 4-Nitro (strong electron-withdrawing) | Very High | >90% |
| 4-Chlorobenzoyl chloride | 4-Chloro (electron-withdrawing) | High | ~90% |
| Benzoyl chloride | Unsubstituted | Moderate | 85-90% |
| 4-Methylbenzoyl chloride | 4-Methyl (electron-donating) | Moderate to slightly lower | 80-88% |
| 4-Methoxybenzoyl chloride | 4-Methoxy (strong electron-donating) | Lower | 80-85% |
Table 1: Comparative reactivity and typical yields of various benzoyl chlorides in amide formation reactions.
The data suggests that while electron-withdrawing groups enhance reactivity and can lead to higher yields under standard conditions, this compound is expected to provide good to excellent yields, particularly when the reaction conditions are optimized. Its value lies in its ability to introduce a specific, functionalized moiety into a target molecule.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl Amides using this compound (Schotten-Baumann Conditions)
This protocol describes a standard method for the acylation of an aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-aryl-3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide.
Protocol 2: Preparation of this compound from the Corresponding Carboxylic Acid
The benzoyl chloride is typically prepared from its carboxylic acid precursor.
Materials:
-
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-3 eq)
-
Anhydrous toluene or DCM
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend or dissolve 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2-3 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal of residual thionyl chloride, co-evaporate with anhydrous toluene.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Mechanistic Insights and Workflow Visualization
The acylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.
Caption: Experimental workflow for amide synthesis.
Conclusion
This compound is a valuable, moderately reactive acylating agent for the synthesis of specialized amides and esters. Its attenuated reactivity compared to more electron-deficient benzoyl chlorides can be leveraged for enhanced selectivity in complex syntheses. The provided protocols offer a robust starting point for researchers to incorporate this versatile building block into their synthetic strategies, enabling the exploration of novel chemical space in drug discovery and materials science. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound and its precursors.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
- Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421.
- Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. (2019). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
A Cost-Benefit Analysis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride in Synthesis: A Comparative Guide for Researchers
In the landscape of modern pharmaceutical and fine chemical synthesis, the choice of a coupling reagent can significantly impact the efficiency, cost-effectiveness, and overall success of a synthetic campaign. Among the myriad of acylating agents, substituted benzoyl chlorides hold a prominent place due to their high reactivity and versatility. This guide provides an in-depth cost-benefit analysis of a specific, highly functionalized reagent: 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride .
This document moves beyond a simple cataloging of properties to offer a comparative perspective for the discerning researcher. We will dissect the intrinsic value of this reagent in the context of a representative synthetic application and weigh its performance against viable, alternative methodologies. The insights provided herein are grounded in established chemical principles and aim to empower scientists in making informed decisions for their synthetic endeavors.
Physicochemical Profile and Synthetic Rationale
This compound is a bespoke acylating agent, the structure of which is intrinsically linked to its synthetic utility. The presence of an ethoxy group and a fluorinated benzyl ether moiety on the benzoyl chloride core imparts specific electronic and steric characteristics. The electron-donating nature of the ether functionalities can modulate the reactivity of the acyl chloride. The fluorine substituent on the benzyl group can be a strategic inclusion for tuning the pharmacokinetic properties of a target molecule, such as metabolic stability and binding affinity.
The primary role of this reagent is to participate in nucleophilic acyl substitution reactions, most commonly with amines to form amides, or with alcohols to yield esters. The high reactivity of the acyl chloride functional group often allows for rapid and high-yielding transformations under mild conditions.
A Representative Application: Amide Bond Formation
A quintessential application for a reagent of this nature is the formation of a complex amide, a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs). For the purpose of this guide, we will consider the acylation of a hypothetical aromatic amine as a model reaction.
Figure 1: General workflow for amide synthesis.
Comparative Analysis of Synthetic Strategies
The decision to employ a pre-synthesized, and often costly, acylating agent like this compound necessitates a thorough evaluation of alternative pathways.
Strategy 1: Direct Use of this compound
This approach prioritizes reaction efficiency and speed. The high reactivity of the acyl chloride typically leads to rapid reaction times and high conversion rates, often at room temperature.
-
Benefits: High reactivity, potentially leading to higher yields and cleaner reactions. Simplifies the reaction setup as the activating agent is intrinsic to the molecule.
-
Costs: The reagent itself is a specialty chemical and likely has a higher procurement cost. Acyl chlorides are sensitive to moisture and can be corrosive, requiring careful handling. The reaction generates stoichiometric amounts of hydrochloride salt as a byproduct.
Strategy 2: In-Situ Activation of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic Acid
A more atom-economical and potentially cost-effective alternative is to start with the corresponding carboxylic acid and activate it in situ using a peptide coupling agent (e.g., DCC, EDC, HATU).
-
Benefits: The starting carboxylic acid is generally more stable and less expensive than the corresponding acyl chloride. This approach offers a wider range of reaction conditions and coupling agents to choose from, allowing for fine-tuning of the process. It avoids the handling of corrosive acyl chlorides.
-
Costs: This method introduces additional reagents (the coupling agent and potentially an activator like HOBt), which adds to the overall cost and complexity of the reaction mixture. The byproducts from the coupling agents (e.g., DCU from DCC) can sometimes complicate product purification.
Strategy 3: Alternative Acylating Agents
A medicinal chemist might also consider structurally similar benzoyl chlorides to probe structure-activity relationships. For instance, analogs with different alkoxy groups or alternative halogenation patterns on the benzyl moiety could be synthesized or procured.
-
Benefits: Allows for the exploration of chemical diversity and the fine-tuning of a molecule's properties.
-
Costs: Each new analog requires a separate synthesis or purchase, which can be time-consuming and expensive. The reactivity and stability of these analogs may vary, requiring re-optimization of the reaction conditions.
Tabulated Cost-Benefit Summary
| Feature | Strategy 1: Pre-formed Acyl Chloride | Strategy 2: In-Situ Acid Activation |
| Reagent Cost | Higher initial cost for the specialized reagent. | Lower cost for the starting carboxylic acid, but additional cost for coupling agents. |
| Reagent Availability | May be limited to specialty chemical suppliers. | The corresponding carboxylic acid may be more readily available. |
| Number of Steps | Fewer steps in the final coupling reaction. | An additional "step" of in-situ activation is required. |
| Reaction Efficiency | Generally high yields and fast reaction times. | Yields are highly dependent on the chosen coupling agent and conditions. |
| Work-up/Purification | Can be straightforward, but may require removal of hydrochloride salts. | Can be complicated by the byproducts of the coupling agent. |
| Safety & Handling | Requires handling of a moisture-sensitive and corrosive reagent. | Generally safer, as it avoids the handling of acyl chlorides. |
| Process Economy | Potentially higher for small-scale, rapid synthesis. | Often more economical for larger-scale synthesis due to lower starting material costs. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.
-
Once the reaction is complete (as determined by TLC or LC-MS), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
The resulting crude this compound can often be used in the next step without further purification.
Protocol 2: Amide Synthesis using this compound
-
Dissolve the aromatic amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Amide Synthesis via In-Situ Activation
-
To a solution of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid (1.0 eq), the aromatic amine (1.05 eq), and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DMF (10 mL/mmol) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Decision
Figure 2: Comparison of synthetic pathways.
Figure 3: Decision-making flowchart for reagent selection.
Conclusion
The choice between using this compound and an in-situ activation strategy is not a matter of one being definitively superior to the other. Instead, it is a nuanced decision that hinges on the specific context of the synthesis. For rapid, small-scale syntheses where reaction efficiency and speed are paramount, the pre-formed acyl chloride is an excellent choice. However, for larger-scale, more cost-sensitive applications, the in-situ activation of the corresponding carboxylic acid often presents a more economically viable and safer alternative.
By carefully considering the factors outlined in this guide, researchers can make a well-informed decision that aligns with their project goals, budget, and timeline.
References
- Organic Syntheses for general procedures on the form
-
Relevant patents and publications detailing the synthesis of molecules containing the 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl moiety (e.g., Roflumilast).[1][2][3][4]
-
Chemical supplier catalogs for pricing and availability of reagents (e.g., Sigma-Aldrich, Combi-Blocks, etc.).[5][6][7]
- Review articles on modern amide bond form
Sources
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- 2. medkoo.com [medkoo.com]
- 3. CN102503815A - Preparation method for roflumilast intermediate - Google Patents [patents.google.com]
- 4. CN102276522A - Method for preparing roflumilast and intermediate of roflumilast - Google Patents [patents.google.com]
- 5. 3-ETHOXY-4-(2-FLUORO-BENZYLOXY)-BENZALDEHYDE price,buy 3-ETHOXY-4-(2-FLUORO-BENZYLOXY)-BENZALDEHYDE - chemicalbook [m.chemicalbook.com]
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- 7. 2-フルオロベンゾイルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The proper disposal of a reactive compound like 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is not a mere procedural afterthought; it is a fundamental aspect of laboratory safety, scientific integrity, and environmental stewardship. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for the safe neutralization and disposal of this compound, ensuring that every step is understood, validated, and executed with precision.
Section 1: Hazard Assessment & Immediate Safety Precautions
This compound is an acyl chloride. This functional group defines its hazard profile: it is highly reactive, corrosive, and moisture-sensitive.[1][2] Upon contact with water or other nucleophiles, it undergoes a rapid, exothermic reaction that liberates corrosive hydrochloric acid (HCl) gas.[1][2] Therefore, before any handling or disposal operations begin, a rigorous adherence to safety protocols is mandatory.
Core Safety Requirements:
| Safety Measure | Specification & Rationale |
| Personal Protective Equipment (PPE) | Chemical Splash Goggles & Face Shield: Essential for protecting against splashes of the corrosive liquid and unexpected vigorous reactions. Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact. Lab Coat: A fully buttoned, flame-resistant lab coat protects against spills. |
| Engineering Controls | Certified Chemical Fume Hood: All handling and disposal procedures must be performed inside a functioning fume hood to contain and exhaust the corrosive HCl vapors that will be generated.[3][4] |
| Spill Management | Dry, Inert Absorbent: In case of a small spill, use a dry, inert absorbent like sand or vermiculite. Do NOT use water or combustible materials. The absorbed material should be collected and treated as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3][4] |
Section 2: The Chemistry of Disposal: Understanding Reactivity
The cornerstone of safely disposing of this compound is to first render it non-hazardous through a controlled chemical reaction. The high reactivity of the acyl chloride functional group must be neutralized before the material can be processed as routine chemical waste.
The primary reaction of concern is hydrolysis. When the benzoyl chloride derivative comes into contact with water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reaction: C₁₆H₁₄ClFO₂ (benzoyl chloride) + H₂O → C₁₆H₁₅FO₃ (carboxylic acid) + HCl (gas)
This reaction is highly exothermic and can cause the solution to boil, splashing corrosive materials.[2] The HCl gas produced is also corrosive and poses a significant inhalation hazard.[5] The disposal strategy, therefore, is not to simply add water, but to perform a controlled neutralization using a weak base. A weak base like sodium bicarbonate will neutralize the acyl chloride and the resulting HCl in a more controlled manner than a strong base, minimizing the risk of a runaway reaction.[6][7]
Section 3: Step-by-Step Neutralization Protocol
This protocol is designed to safely and completely neutralize residual or waste this compound. This procedure should be performed on the material in its original container if possible, or after transferring it to a suitable reaction vessel.
Materials:
-
Waste this compound
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Large beaker or flask (at least 5 times the volume of the benzoyl chloride)
-
Magnetic stir bar and stir plate
-
Ice bath
-
pH paper or calibrated pH meter
Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, place the large beaker or flask in an ice bath on a magnetic stir plate. Add the 5% sodium bicarbonate solution and begin gentle stirring. The ice bath is critical for absorbing the heat generated during the exothermic reaction.[8]
-
Controlled Addition of Benzoyl Chloride: Using a pipette or dropping funnel, add the this compound to the cold, stirring bicarbonate solution very slowly, drop by drop .[3]
-
Observe and Control the Reaction: You will observe effervescence (CO₂ gas evolution) as the reaction proceeds. The addition rate must be slow enough to keep this foaming under control and prevent the temperature from rising significantly.[3] If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.
-
Continue Stirring: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes. Then, remove the ice bath and let the mixture stir at room temperature for an additional 1-2 hours to ensure the reaction is complete.[9]
-
Verify Neutralization: Check the pH of the aqueous solution using pH paper or a pH meter. The solution should be neutral or slightly basic (pH 7-9). If the solution is still acidic, slowly add more 5% sodium bicarbonate solution until the pH is stable in the neutral/basic range.
-
Prepare for Final Disposal: The resulting mixture contains the much less hazardous sodium 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoate, sodium chloride, and water. Although neutralized, this is still chemical waste and must not be poured down the drain.[3][10]
Section 4: Waste Segregation and Final Disposal
Following successful neutralization, the final step is to correctly segregate and label the waste for collection by your institution's EHS department.
-
Waste Classification: The neutralized solution contains a fluorinated and chlorinated organic salt. Therefore, it must be classified as halogenated organic waste .[11][12] Do not mix it with non-halogenated waste streams, as this increases disposal costs and complexity.[10]
-
Container and Labeling: Transfer the neutralized solution to a designated, properly sealed hazardous waste container.[13] The container must be clearly labeled in accordance with EPA and institutional guidelines. The label must include:
-
Storage and Collection: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) until it is collected by EHS personnel.[13][14]
Section 5: Visualization of the Disposal Workflow
To ensure clarity and procedural adherence, the entire disposal process can be visualized as a logical workflow.
Caption: Disposal workflow for this compound.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University of Cape Town. (n.d.). Quenching Procedures. Retrieved from [Link]
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Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
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American Society for Clinical Pathology (ASCP). (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Medical Laboratory Observer (MLO). (2019, June 26). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Hazmat Rentals. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Control and Prevention. Retrieved from [Link]
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EHSLeaders. (2023, May 9). Chemical Safety Board: OSHA, EPA Should Revise Chemical Hazard Rules. Retrieved from [Link]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
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Evergreensino Chemical Co.,Ltd. (2025, July 14). How to dispose of 2 - Toluoyl Chloride waste? Retrieved from [Link]
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Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]
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Navigating the Synthesis of Novel Therapeutics: A Guide to Safely Handling 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the scientists and researchers who handle these reactive chemical intermediates. One such compound, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, presents unique handling challenges due to its acyl chloride functional group. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment.
Understanding the Inherent Risks: The Reactivity of Acyl Chlorides
This compound is a member of the acyl chloride family, a class of organic compounds known for their high reactivity. The primary hazard associated with this and other acyl chlorides is their vigorous reaction with water and other nucleophilic substances.[1] This reaction is not a trivial matter; contact with moisture, including humidity in the air, will lead to the formation of hydrochloric acid and the corresponding carboxylic acid.[1][2] The generation of corrosive HCl gas is a significant concern for respiratory, skin, and eye safety.
Due to the presence of the acyl chloride group, this compound is expected to be corrosive and an irritant.[2] Direct contact can cause severe burns to the skin and eyes.[3][4][5][6][7][8] Inhalation of its vapors can lead to respiratory irritation and potentially severe lung damage.[1][3] It is also classified as a lachrymator, meaning it can cause tearing of the eyes.[3][9]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an explanation of the causality behind each recommendation.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield are mandatory. [4][10] The corrosive nature of the compound and its reaction product, hydrochloric acid, can cause severe and irreversible eye damage.[3][4][7][8] A face shield offers an additional layer of protection against splashes.[10][11] |
| Hand Protection | Chemical-resistant gloves are essential. [1][10] Nitrile or neoprene gloves are generally recommended for handling acyl chlorides.[1][11] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice to mitigate the risk of exposure from a single glove failure. |
| Body Protection | A flame-resistant lab coat and chemical-resistant apron are required. [10] This combination protects against accidental spills and splashes. For larger quantities or in situations with a higher risk of exposure, a chemical-protection suit should be considered.[10] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. [1] If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is necessary.[3][10] |
Below is a diagram illustrating the hierarchy of controls for safely handling this chemical, emphasizing that PPE is the final line of defense after engineering and administrative controls.
Caption: Hierarchy of Controls for Chemical Safety.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe experimental workflow.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing the this compound into the hood.
-
Don all required PPE as outlined in the table above.
-
-
Handling and Dispensing:
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[3]
-
Use only glass or other compatible, non-reactive equipment.
-
When transferring the liquid, use a syringe or cannula technique to minimize exposure to air.
-
-
Reaction Quenching:
-
Acyl chlorides are often quenched by slowly adding the reaction mixture to a stirred, cooled solution of a nucleophile, such as an alcohol or a dilute basic solution.
-
Caution: Never add water or other quenching agents directly to the bulk acyl chloride, as this can cause a violent, exothermic reaction.[5]
-
-
Post-Handling:
The following workflow diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Safe Handling Workflow for Acyl Chlorides.
Disposal Plan: Managing Hazardous Waste
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Product: Unused or waste material should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[9]
-
Quenched Reaction Mixtures: After quenching, the resulting mixture may still be hazardous. It should be neutralized and disposed of in accordance with local, state, and federal regulations.[12][13]
-
Contaminated Materials: All disposable materials that have come into contact with the acyl chloride, such as gloves, paper towels, and pipette tips, must be collected in a designated, labeled hazardous waste container for proper disposal.[13]
-
Empty Containers: Empty containers should be decontaminated before disposal.[13] Rinse the container with a suitable solvent (e.g., acetone or toluene) in a fume hood. The rinsate must be collected and treated as hazardous waste.
By adhering to these stringent safety protocols, researchers can confidently and safely advance their work, contributing to the next generation of life-saving therapeutics.
References
- Vertex AI Search. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- CymitQuimica. (n.d.). Benzoyl chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- ResearchGate. (2023, September 3). How should i dispose of Benzyl chloride waste?
- PubChem. (n.d.). Benzoyl chloride.
- BASF. (2026, January 13). Safety Data Sheet.
- Sigma-Aldrich. (2025, July 10). SAFETY DATA SHEET.
- BASF. (2026, January 13). Safety Data Sheet.
- American Chemistry Council. (n.d.). Protective Equipment.
- Lab Pro. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Smolecule. (n.d.). Buy 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride | 1160251-13-7.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). 3-Methoxy-2,4,5-trifluorobenzoyl chloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2025, October 13). SAFETY DATA SHEET.
- TCI Chemicals. (2024, November 14). SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
